Pantopon
Beschreibung
Eigenschaften
CAS-Nummer |
8002-76-4 |
|---|---|
Molekularformel |
C55H64Cl3N3O10 |
Molekulargewicht |
1033.5 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;trihydrochloride |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H19NO3.3ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;3*1H/t;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;/m.00.../s1 |
InChI-Schlüssel |
LGFMXOTUSSVQJV-NEYUFSEYSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Pantopon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon, a preparation of opium alkaloids as hydrochloride salts, represents a classic example of a multi-component analgesic.[1][2] Its therapeutic effect is not attributable to a single molecule but rather to the complex interplay of its constituent alkaloids, each possessing a distinct pharmacological profile. This guide provides a detailed exploration of the core mechanisms of action of the primary alkaloids in this compound, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways. The typical composition of this compound consists of morphine, codeine, thebaine, noscapine (B1679977), and papaverine (B1678415), among other miscellaneous alkaloids.[1][2] Understanding the individual and potential synergistic actions of these components is crucial for researchers in pain management and drug development.
I. Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the principal alkaloids found in this compound. These values provide a basis for comparing the potency and receptor interactions of each component.
| Alkaloid | Receptor/Enzyme Target | Binding Affinity (Ki) | Potency (IC50/EC50) | Notes |
| Morphine | µ-opioid receptor (MOR) | 1.2 nM[3] | - | High affinity agonist. |
| Codeine | µ-opioid receptor (MOR) | >100 nM[4] | - | Low affinity agonist; acts as a prodrug to morphine.[5] |
| Papaverine | Phosphodiesterase 10A (PDE10A) | - | 17 nM | Potent and selective inhibitor. |
| Noscapine | Sigma-1 Receptor | Not explicitly found | - | Acts as a sigma receptor agonist.[6] |
| Thebaine | Opioid Receptors | Low affinity[7] | - | Natural (-)-thebaine is not analgesic; synthetic (+)-thebaine has analgesic effects.[8] |
II. Mechanisms of Action and Signaling Pathways
The analgesic and other pharmacological effects of this compound are a composite of the mechanisms of its constituent alkaloids.
A. Morphine and Codeine: Mu-Opioid Receptor Agonism
The primary analgesic effects of this compound are mediated by morphine and its metabolic precursor, codeine, through their action on µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[9]
Signaling Pathway:
-
Receptor Binding: Morphine binds to the extracellular domain of the MOR.[9]
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi/o). The Gα subunit exchanges GDP for GTP.
-
Inhibition of Adenylyl Cyclase: The activated Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10]
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).
-
Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane and a decrease in the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. This ultimately results in the attenuation of pain signaling.[9]
B. Papaverine: Phosphodiesterase Inhibition
Papaverine contributes to the overall effect of this compound not through opioid receptors, but by acting as a smooth muscle relaxant.[11][12] Its primary mechanism is the inhibition of phosphodiesterases (PDEs), particularly PDE10A.[10]
Signaling Pathway:
-
PDE Inhibition: Papaverine enters smooth muscle cells and inhibits PDE enzymes.
-
Increased Cyclic Nucleotides: PDE inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation.[12]
-
Activation of Protein Kinases: Increased cAMP levels activate Protein Kinase A (PKA), while increased cGMP levels activate Protein Kinase G (PKG).
-
Decreased Intracellular Calcium: PKA and PKG phosphorylate various downstream targets, which ultimately leads to a decrease in intracellular calcium concentrations. This can occur through increased sequestration of Ca2+ into the sarcoplasmic reticulum and decreased influx of extracellular Ca2+.[12]
-
Smooth Muscle Relaxation: The reduction in intracellular calcium prevents the activation of myosin light-chain kinase, leading to dephosphorylation of myosin light chains and subsequent smooth muscle relaxation and vasodilation.[12]
C. Noscapine: Sigma Receptor Agonism and Other Actions
Noscapine's primary role is as an antitussive, mediated through its activity as a sigma receptor agonist.[6][13] It also exhibits anti-inflammatory and potential anti-cancer properties through modulation of microtubule dynamics and NF-κB signaling.[14][15]
Signaling Pathway (Sigma Receptor):
The downstream signaling of sigma-1 receptor activation by noscapine is complex and can involve modulation of intracellular calcium levels and interaction with other signaling pathways. Activation of sigma-1 receptors can lead to neuroprotective effects by suppressing intracellular nitric oxide (NO) levels and calcium, which is particularly relevant in ischemic conditions.[6][16]
D. Thebaine: A Stimulatory Alkaloid
Thebaine is structurally similar to morphine and codeine but has stimulatory rather than depressant effects on the central nervous system, which can lead to convulsions at high doses.[8][17] The natural (-)-thebaine enantiomer does not have analgesic properties, while the synthetic (+)-thebaine does, likely through opioid receptor interaction.[8] The precise mechanism of its stimulatory effects is not as well-elucidated as the other alkaloids but may involve antagonism at glycine (B1666218) receptors or other non-opioid pathways. Thebaine is primarily significant as a precursor for the semi-synthesis of other opioids like oxycodone and buprenorphine.[18]
III. Experimental Protocols
A. Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Objective: To determine the Ki of an opioid alkaloid for the human µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: Morphine, Codeine, or other opioid alkaloids.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound (e.g., from 10^-11 to 10^-5 M).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM).
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Phosphodiesterase (PDE) Activity Assay
This protocol outlines a luminescent assay for measuring PDE activity, suitable for screening inhibitors like papaverine.
Objective: To measure the inhibition of PDE activity by a test compound.
Materials:
-
Purified PDE enzyme.
-
Substrate: cAMP or cGMP.
-
PDE-Glo™ Phosphodiesterase Assay Kit (or similar), which includes reaction buffer, termination buffer, detection solution, and Kinase-Glo® Reagent.
-
Test Compound: Papaverine.
-
Luminometer.
Procedure:
-
PDE Reaction:
-
In a multi-well plate, set up the PDE reaction by combining the purified PDE enzyme with the assay buffer and the test compound at various concentrations.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Termination: Stop the PDE reaction by adding the termination buffer, which typically contains a broad-spectrum PDE inhibitor like IBMX.[1]
-
Detection:
-
Add the detection solution, which contains ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for a cAMP assay). The remaining cyclic nucleotide from the PDE reaction will activate the kinase.
-
The activated kinase will consume ATP.
-
-
Luminescence Measurement:
-
Add the Kinase-Glo® Reagent, which contains luciferase and its substrate.
-
The amount of light produced is inversely proportional to the PDE activity (i.e., higher PDE activity leads to less remaining cyclic nucleotide, less kinase activation, more remaining ATP, and thus higher luminescence).
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of the test compound.
-
Determine the IC50 value for the inhibition of PDE activity.
-
IV. Synergistic Effects
A key rationale for a multi-component formulation like this compound is the potential for synergistic or additive interactions between its constituents, which could enhance therapeutic efficacy while potentially reducing side effects. For example, the smooth muscle relaxant properties of papaverine may complement the analgesic effects of morphine in certain types of pain, such as visceral pain. However, there is a lack of specific in vivo studies quantifying the synergistic analgesic effects of the precise alkaloid combination in this compound.
Experimental Approach to Assess Synergy (Isobolographic Analysis):
Isobolographic analysis is a standard method to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[2][19]
-
Dose-Response Curves: Determine the dose-response curves for each individual alkaloid (e.g., morphine and papaverine) for a specific analgesic effect in an animal model of pain (e.g., hot-plate or tail-flick test).
-
Determine ED50: From the dose-response curves, calculate the ED50 (the dose that produces 50% of the maximal effect) for each drug.
-
Isobologram Construction: Plot the ED50 of one drug on the x-axis and the ED50 of the other drug on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Test Drug Combinations: Administer various fixed-ratio combinations of the two drugs and determine the doses of the combination that produce the ED50 effect.
-
Analysis:
-
If the experimentally determined ED50 values for the combinations fall on the line of additivity, the interaction is additive.
-
If the points fall below the line, the interaction is synergistic (a lower total dose is required to produce the same effect).
-
If the points fall above the line, the interaction is antagonistic.
-
V. Conclusion
The mechanism of action of this compound is a multifaceted interplay of its constituent opium alkaloids. The potent analgesia is primarily driven by the µ-opioid receptor agonism of morphine and its prodrug, codeine. This is complemented by the smooth muscle relaxant effects of papaverine through PDE inhibition, and the antitussive and other potential modulatory actions of noscapine via sigma receptor agonism. Thebaine's main role is that of a chemical precursor, though its stimulatory properties may also contribute to the overall pharmacological profile. While the potential for synergistic interactions between these components is a compelling therapeutic rationale, further dedicated research is required to fully elucidate and quantify these effects for the specific formulation of this compound. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the complex pharmacology of this classic multi-alkaloid preparation.
References
- 1. promega.com [promega.com]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wedorecover.com [wedorecover.com]
- 5. Codeine - Wikipedia [en.wikipedia.org]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of opium alkaloids. Part 44: synthesis and opioid receptor binding profile of substituted ethenoisomorphinans and ethenomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thebaine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antifibrotic Effects of Noscapine through Activation of Prostaglandin E2 Receptors and Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Thebaine [bionity.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Analgesic combinations - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Mixed Opium Alkaloids: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opium, the dried latex from Papaver somniferum, is a complex mixture of over 40 alkaloids, which have been a cornerstone of analgesia for millennia. While morphine is its principal psychoactive component, the synergistic and sometimes countervailing effects of the other major alkaloids—codeine, thebaine, papaverine (B1678415), and noscapine (B1679977)—contribute to opium's unique pharmacological profile. This document provides an in-depth technical examination of the pharmacology of these mixed alkaloids. It is intended for researchers and professionals in drug development seeking to understand the nuanced interactions of these compounds to inform the design of novel therapeutics with improved efficacy and safety profiles. This guide details the pharmacodynamics, including receptor interactions and signaling pathways, and the pharmacokinetics of the principal opium alkaloids. It includes structured quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to facilitate a comprehensive understanding.
Introduction to Opium Alkaloids
The alkaloids present in opium can be broadly classified into two chemical groups: phenanthrenes and benzylisoquinolines.[1]
-
Phenanthrenes: This group includes the classic opioid receptor agonists morphine, codeine, and thebaine. They possess a rigid, multi-ring structure that allows them to bind to and activate opioid receptors in the central nervous system (CNS), producing effects like analgesia, euphoria, sedation, and respiratory depression.[2]
-
Benzylisoquinolines: This group, which includes papaverine and noscapine, has a different chemical structure and lacks significant affinity for classical opioid receptors.[3][4] Their primary effects are mediated through other mechanisms, such as smooth muscle relaxation (papaverine) and antitussive actions (noscapine), and they do not produce the narcotic effects characteristic of the phenanthrene (B1679779) alkaloids.[3][5]
The co-existence of these diverse compounds in crude opium preparations leads to a complex pharmacological interaction that is not fully replicated by pure morphine alone.
Pharmacodynamics: Mechanisms of Action
The primary mechanism for the narcotic effects of opium alkaloids is their interaction with the endogenous opioid receptor system, a family of G-protein coupled receptors (GPCRs) comprising three main subtypes: mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR).[6]
Opioid Receptor Signaling Pathways
Upon agonist binding, opioid receptors trigger two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[7][8]
-
G-Protein Pathway (Canonical Signaling): This is considered the "classical" pathway responsible for analgesia.[7] The binding of an agonist like morphine causes a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gαi/o).[9] The activated Gα subunit dissociates and inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[10] The Gβγ subunit complex also dissociates and acts on other effectors, primarily by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[10] The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, decreasing its excitability and inhibiting neurotransmitter release, which ultimately blocks pain signal transmission.[11]
-
β-Arrestin Pathway (Receptor Regulation and Side Effects): This pathway is primarily involved in receptor desensitization and internalization.[7] However, it is now understood that β-arrestin signaling also contributes independently to certain physiological effects. For opioid receptors, the β-arrestin pathway has been implicated in mediating many of the adverse effects, such as respiratory depression, tolerance, and constipation.[8] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a major focus of modern opioid drug development, aiming to create potent analgesics that selectively activate the G-protein pathway while minimizing β-arrestin recruitment.[8]
Individual Alkaloid Profiles & Receptor Affinities
The pharmacological effects of individual alkaloids are dictated by their affinity (Ki) and efficacy at the different opioid receptor subtypes. While morphine is a potent agonist at the MOR, other alkaloids have markedly different profiles.
-
Morphine: The prototypical opioid analgesic, morphine constitutes about 10-12% of raw opium.[1] It exhibits high affinity and potent agonism primarily at the MOR, which mediates most of its analgesic effects, as well as euphoria and respiratory depression.[12] It has lower affinity for DOR and KOR.[12]
-
Codeine: Present at 1-3% in opium, codeine is a weak MOR agonist itself.[2] Its analgesic effect is primarily due to its metabolic conversion to morphine in the liver by the CYP2D6 enzyme.[13] Consequently, its potency is significantly lower than morphine's.
-
Thebaine: A minor constituent (1-3%), thebaine is structurally similar to morphine and codeine but has stimulatory rather than depressant effects, causing convulsions at high doses.[14][15] It is a weak MOR agonist but also acts as a glycine (B1666218) receptor antagonist, which may contribute to its convulsant properties. Natural (-)-thebaine has a low affinity for the delta-opioid receptor (Ki = 1.02 µM).[16] It serves mainly as a precursor for the semi-synthetic production of opioids like oxycodone and naloxone.[17]
-
Papaverine: This benzylisoquinoline alkaloid has no significant affinity for opioid receptors and is non-narcotic.[3] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), particularly PDE10A, which leads to increased intracellular levels of cAMP and cGMP.[18] This results in the relaxation of smooth muscles, causing vasodilation, and it is used clinically as an antispasmodic.[11]
-
Noscapine: Another non-narcotic benzylisoquinoline alkaloid, noscapine lacks affinity for classical opioid receptors.[9] Its well-established antitussive (cough-suppressing) effect is believed to be mediated primarily through agonism at sigma (σ) receptors.[4][15] It does not cause respiratory depression or addiction and is also being investigated for its potential anti-cancer properties due to its ability to interfere with microtubule function.[7]
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Principal Opium Alkaloids
| Alkaloid | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Primary Mechanism of Action |
|---|---|---|---|---|
| Morphine | 1.2 - 25 | 56 - 1000 | 4200 | MOR Agonist[19][20] |
| Codeine | >100 | Low Affinity | Low Affinity | Weak MOR Agonist (Prodrug for Morphine)[7][10] |
| Thebaine | Low Affinity | ~1020 | Not Reported | MOR Agonist / Glycine Receptor Antagonist[16] |
| Papaverine | Negligible | Negligible | Negligible | Phosphodiesterase (PDE) Inhibitor[3][18] |
| Noscapine | Negligible | Negligible | Negligible | Sigma (σ) Receptor Agonist[4][15] |
Note: Ki values can vary significantly between studies due to different experimental conditions (e.g., tissue source, radioligand used). The values presented represent a range from available literature.
Pharmacokinetics: ADME Profiles
The absorption, distribution, metabolism, and excretion (ADME) of opium alkaloids are complex and vary significantly between compounds. Metabolism, particularly in the liver, is a critical determinant of the activity and duration of action for several alkaloids.
-
Absorption: When taken orally, most opium alkaloids are well-absorbed from the gastrointestinal tract. However, they are subject to significant first-pass metabolism in the liver, which reduces the bioavailability of alkaloids like morphine.[21]
-
Distribution: After absorption, the alkaloids are widely distributed throughout the body and cross the blood-brain barrier to exert their effects on the CNS.[19]
-
Metabolism: The liver is the primary site of metabolism.
-
Morphine is primarily metabolized via glucuronidation to morphine-3-glucuronide (B1234276) (M3G, largely inactive) and morphine-6-glucuronide (B1233000) (M6G, an active metabolite more potent than morphine itself).[13]
-
Codeine undergoes O-demethylation by CYP2D6 to form morphine (the primary active analgesic) and N-demethylation by CYP3A4 to norcodeine.[13]
-
Thebaine is metabolized in mammalian tissues to oripavine and codeine, which can then be converted to morphine.[22]
-
Papaverine and Noscapine are extensively metabolized in the liver to inactive metabolites.[10][19]
-
-
Excretion: The metabolites of opium alkaloids are primarily excreted in the urine.[19]
Table 2: Pharmacokinetic Parameters of Principal Human Opium Alkaloids
| Alkaloid | Oral Bioavailability (%) | Tmax (Oral) (hours) | Elimination Half-life (hours) | Primary Metabolic Enzymes |
|---|---|---|---|---|
| Morphine | ~24% | 0.75 - 2.5 | 2 - 3 | UGT2B7, UGT1A1[14][21] |
| Codeine | ~90% | ~1.0 | 2.5 - 3 | CYP2D6, CYP3A4, UGT2B7[13] |
| Thebaine | N/A (Human) | N/A (Human) | ~1.1 (Rat, Plasma) | Cytochrome P450[21][22] |
| Papaverine | ~54% | 1 - 2 | 1.5 - 2.2 | Hepatic enzymes[10][11] |
| Noscapine | ~30% | ~0.5 - 1.0 | 2.6 - 4.5 | Hepatic enzymes (e.g., CYP2C9)[19] |
Experimental Protocols & Workflows
Reproducible and validated experimental methods are crucial for the study of opioid pharmacology. Below are representative protocols for key in vitro and in vivo assays.
In Vitro: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Objective: To determine the Ki of a test compound (e.g., morphine) for the human mu-opioid receptor (MOR).
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human MOR.
-
Radioligand: A selective MOR agonist, such as [³H]-DAMGO.
-
Test Compound: The opium alkaloid of interest (e.g., morphine).
-
Non-specific Binding Control: A non-selective opioid antagonist, such as naloxone, at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well plate, cell harvester with glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Pharmacokinetics of vasoactive substances administered into the human corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. | Semantic Scholar [semanticscholar.org]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of (3H) thebaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of papaverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdr.net [pdr.net]
- 11. Morphine - Wikipedia [en.wikipedia.org]
- 12. Thebaine - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Stereoselective mu- and delta-opioid receptor-related antinociception and binding with (+)-thebaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Papaverine - Wikipedia [en.wikipedia.org]
- 17. Pharmacokinetic properties of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Transformation of thebaine to oripavine, codeine, and morphine by rat liver, kidney, and brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rxhive.zynapte.com [rxhive.zynapte.com]
The Historical Development of Pantopon: A Technical Overview for Researchers
A comprehensive examination of the origins, pharmacology, and early evaluation of a pioneering multi-alkaloid analgesic.
Introduction
In the early 20th century, the quest for a potent and well-tolerated analgesic led to the development of Pantopon, a novel preparation derived from opium. This technical guide provides an in-depth exploration of the historical development of this compound as an analgesic, designed for researchers, scientists, and drug development professionals. It delves into the chemical composition, the rationale behind its creation, and the experimental context of its evaluation, while also exploring the fundamental signaling pathways through which its constituent alkaloids exert their effects.
Genesis and Composition of this compound
This compound, also known by the names Omnopon and Papaveretum, was introduced by the pharmaceutical company Hoffmann-La Roche in 1909.[1] It was conceptualized as an injectable preparation of "whole opium," containing the full spectrum of opium alkaloids in their naturally occurring proportions, but purified of insoluble materials like tars and resins.[1] The primary objective was to create an analgesic that was nearly as potent as morphine by weight, but potentially better tolerated, particularly by individuals with a hypersensitivity to morphine alone.[1]
The preparation was formulated by treating standardized medicinal opium with hydrochloric acid, resulting in a mixture of the hydrochloride salts of the various alkaloids. A common formulation of this compound consisted of a precise mixture of the principal opium alkaloids.
| Alkaloid | Relative Proportion (parts) | Chemical Class | Primary Pharmacological Role |
| Morphine HCl | 20 | Phenanthrene | Principal analgesic, µ-opioid receptor agonist |
| Codeine HCl | 5 | Phenanthrene | Analgesic (prodrug to morphine), antitussive |
| Thebaine HCl | 6 | Phenanthrene | Precursor to semi-synthetic opioids, stimulant properties |
| Noscapine HCl (formerly Narcotine) | 8 | Benzylisoquinoline | Antitussive, potential anticancer properties |
| Papaverine HCl | - | Benzylisoquinoline | Smooth muscle relaxant, vasodilator |
| Other miscellaneous alkaloids | 6 | Various | Contributory and modifying effects |
Note: Some sources indicate that Papaveretum, a similar preparation, specifically contained morphine, codeine, and papaverine, with the morphine content adjusted to approximately 50% by weight. The exact composition of these preparations could vary.[2][3]
Early Experimental Evaluation and Methodologies
Direct quantitative comparisons of this compound and morphine from its initial development are scarce in readily available literature, with key early studies published in German journals that are not widely accessible. However, the historical context of analgesic testing provides insight into the likely methodologies of the era.
Historical Context of Analgesic Testing
In the early 20th century, the methods for quantifying pain and analgesia were still in their infancy. Animal models were the primary tool for preclinical evaluation. Two of the most significant early methods for assessing the efficacy of centrally acting analgesics were the tail-flick test and the hot-plate test.
-
The Tail-Flick Test: First described by D'Amour and Smith in 1941, this method involves applying a focused beam of heat to a rodent's tail and measuring the latency to a reflexive "flick" of the tail away from the stimulus.[4][5][6] A longer latency period after drug administration indicates an analgesic effect.
-
The Hot-Plate Test: Developed by Eddy and Leimbach in 1953, this test measures the reaction time of an animal placed on a heated surface, typically by observing behaviors such as paw licking or jumping.[7] An increased latency to these responses is indicative of analgesia.
It is important to note that these standardized methods were developed several decades after the introduction of this compound. The initial evaluations of this compound likely relied on less quantitative observational studies in animals, focusing on general sedation and reaction to painful stimuli, and on clinical observations in human patients.
Presumed Experimental Protocol for Analgesic Efficacy (Hypothetical Reconstruction)
Based on the scientific practices of the time, a likely experimental protocol to compare the analgesic effects of this compound and morphine in an animal model (e.g., a dog or rabbit) would have involved the following steps:
-
Animal Selection and Baseline Measurement: A cohort of healthy animals of the same species and similar weight would be selected. A baseline pain threshold would be established using a noxious stimulus, such as a localized pressure or thermal stimulus, and the animal's reaction (e.g., withdrawal, vocalization) would be noted.
-
Drug Administration: The animals would be divided into groups, with one group receiving a saline control, another receiving a specific dose of morphine hydrochloride, and a third receiving an equivalent dose of this compound, all administered subcutaneously or intramuscularly.
-
Post-treatment Observation: At set time intervals following drug administration, the noxious stimulus would be reapplied, and the animal's response would be observed and compared to the baseline. The degree of analgesia would be inferred from the reduction in the animal's reaction to the stimulus.
-
Side Effect Monitoring: Throughout the experiment, the animals would be monitored for side effects such as sedation, respiratory depression, and changes in behavior.
Signaling Pathways of Opioid Alkaloids
The analgesic and other pharmacological effects of the primary alkaloids in this compound, particularly morphine and codeine, are mediated through their interaction with opioid receptors. These receptors are G-protein coupled receptors (GPCRs) primarily located in the central and peripheral nervous systems. The major classes of opioid receptors are the µ (mu), δ (delta), and κ (kappa) receptors.
The G-Protein Coupled Receptor Signaling Cascade
The binding of an opioid agonist, such as morphine, to the µ-opioid receptor initiates a cascade of intracellular events. This signaling pathway is fundamental to the analgesic effects of this compound.
Caption: G-protein coupled signaling cascade of the µ-opioid receptor.
Mitogen-Activated Protein (MAP) Kinase Pathway Activation
Opioid receptor activation also leads to the stimulation of the MAP kinase (MAPK) pathway. This pathway is involved in the regulation of various cellular processes, and its activation by opioids may contribute to both the desired analgesic effects and the development of tolerance.
Caption: Opioid receptor activation of the MAP Kinase pathway.
Workflow for the Preparation of this compound
The production of this compound from raw opium involved a multi-step purification and formulation process to yield a sterile, injectable product.
Caption: Generalized workflow for the preparation of this compound.
Clinical Significance and Legacy
This compound represented a significant advancement in analgesic therapy in its time. The rationale for its development—that the combination of opium alkaloids might offer a more favorable therapeutic profile than morphine alone—is a concept that continues to be explored in modern pharmacology with combination therapies. While this compound and similar preparations have been largely superseded by semi-synthetic and synthetic opioids with more predictable pharmacokinetic and pharmacodynamic profiles, its history provides valuable insights into the evolution of pain management. The belief that the ancillary alkaloids could mitigate some of morphine's side effects, such as nausea and vomiting, was a key clinical argument for its use, although rigorous, controlled clinical trials from that era are not available to definitively substantiate these claims. Later clinical comparisons with morphine have yielded mixed results, with some studies suggesting advantages in terms of side effects or patient satisfaction, while others found no significant difference.
Conclusion
This compound holds a significant place in the history of analgesic drug development. As a purified, injectable form of "whole opium," it was a pioneering effort to harness the synergistic potential of multiple active compounds. While the limitations of early 20th-century analytical and clinical trial methodologies make a precise quantitative assessment of its initial performance challenging, the principles behind its creation continue to resonate in modern pharmacology. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the evolution of pharmaceutical formulation and the enduring quest for safer and more effective pain relief.
References
- 1. This compound [medbox.iiab.me]
- 2. What is the mechanism of Papaveretum? [synapse.patsnap.com]
- 3. What is Papaveretum used for? [synapse.patsnap.com]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Hot plate test: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to the Chemical Composition and Structure of Pantopon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon, also known as Opium Alkaloids Hydrochlorides, is a pharmaceutical preparation consisting of a mixture of the total alkaloids extracted from opium, presented as their hydrochloride salts.[1] Historically, it was developed to provide the analgesic and sedative effects of whole opium in a standardized and injectable form. Unlike purified morphine, this compound was believed to offer a different therapeutic profile due to the synergistic or modulating effects of the other constituent alkaloids. This guide provides a detailed examination of the chemical composition, structure, and analytical methodologies pertinent to this compound, as well as the distinct signaling pathways of its principal components.
Chemical Composition of this compound
This compound is a complex mixture, but its primary pharmacological activity is derived from a group of five major opium alkaloids: morphine, codeine, thebaine, papaverine, and noscapine. The exact composition of this compound is intended to reflect the natural proportions of these alkaloids in opium, though standardized formulations exist.[1] Opium itself contains approximately 12% morphine.[1] The relative concentrations of these alkaloids can vary depending on the poppy strain and processing methods.[2]
Quantitative Data
The following table summarizes the typical composition of the primary alkaloids in this compound, presented as hydrochloride salts. It is important to note that these ratios can vary.
| Alkaloid | Chemical Formula (Base) | Molecular Weight (Base, g/mol ) | Typical Percentage in this compound (as HCl salts) |
| Morphine | C₁₇H₁₉NO₃ | 285.34 | ~50% |
| Codeine | C₁₈H₂₁NO₃ | 299.36 | Varies |
| Thebaine | C₁₉H₂₁NO₃ | 311.37 | Varies |
| Papaverine | C₂₀H₂₁NO₄ | 339.39 | Varies |
| Noscapine | C₂₂H₂₃NO₇ | 413.42 | Varies |
Chemical Structures of Major Alkaloids
The principal alkaloids in this compound belong to two main chemical classes: phenanthrenes (morphine, codeine, thebaine) and benzylisoquinolines (papaverine, noscapine).[3]
![]()
![]()
![]()
Figure 1: Chemical structures of the phenanthrene (B1679779) alkaloids in this compound (Morphine, Codeine, Thebaine).
![]()
![]()
Figure 2: Chemical structures of the benzylisoquinoline alkaloids in this compound (Papaverine, Noscapine).
Experimental Protocols for Analysis
The analysis of this compound requires robust chromatographic techniques to separate and quantify the individual alkaloid components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This method is highly sensitive and specific for the simultaneous quantification of the major opium alkaloids.
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol/water mixture with 0.1% formic acid) to achieve a target concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary.[3]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.6 µm particle size) is typically used.[4]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) carbonate.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient Elution: A typical gradient would be: 55% A (0-3 min), ramp to 8% A (3-11 min), and return to 55% A (11-15 min).[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 1 µL.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for each alkaloid are monitored.
-
Example [M+H]⁺ ions for quantification: Morphine (m/z 286.15), Codeine (m/z 300.18), Thebaine (m/z 312.15), Papaverine (m/z 340.15), Noscapine (m/z 414.25).[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a reliable method for the analysis of opium alkaloids, often requiring derivatization for the more polar compounds like morphine.
1. Sample Preparation and Derivatization:
-
Dissolve the this compound sample in a suitable organic solvent (e.g., methanol).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
For derivatization, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70-90°C for 20-30 minutes. This step is crucial for morphine and codeine to improve their volatility and chromatographic behavior.[5]
2. GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C and hold for several minutes.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range of m/z 40-550 is typically scanned.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference library.
Signaling Pathways and Mechanisms of Action
The alkaloids in this compound exert their effects through distinct signaling pathways. The phenanthrene alkaloids are primarily known for their interaction with opioid receptors, while the benzylisoquinoline alkaloids have different mechanisms of action.
Morphine and Codeine: Opioid Receptor Agonism
Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6] Codeine is a prodrug that is metabolized in the liver by the CYP2D6 enzyme to morphine, which is responsible for most of its analgesic effects.[7][8] The activation of MOR by morphine initiates a signaling cascade that leads to analgesia.
Opioid receptor signaling pathway of Morphine.
Thebaine: A Stimulatory Alkaloid
Thebaine has a stimulatory rather than a depressant effect on the central nervous system.[9] At high doses, it can cause convulsions.[9] Unlike morphine and codeine, the natural enantiomer of thebaine does not produce analgesic effects.[9] It is primarily used as a precursor for the semi-synthesis of other opioids like oxycodone and buprenorphine.[6] Its direct signaling pathway is not as well-characterized as that of morphine, but it is known to act as an antagonist at µ- and κ-opioid receptors and as an agonist at δ-opioid receptors.
Papaverine: Smooth Muscle Relaxant
Papaverine's mechanism of action is distinct from the phenanthrene alkaloids and does not involve opioid receptors.[10] It acts as a non-specific vasodilator and smooth muscle relaxant.[11] Its primary mechanisms include the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels.[12]
Mechanism of action of Papaverine.
Noscapine: A Microtubule-Interacting Agent
Noscapine, traditionally used as a cough suppressant, has gained attention for its potential anticancer properties. Its mechanism of action is unrelated to opioid receptors.[13] Noscapine interacts with tubulin, a key component of microtubules, leading to an arrest of the cell cycle in mitosis and subsequent apoptosis.[13] It has also been shown to modulate the NF-κB signaling pathway.[14][15]
Mechanism of action of Noscapine.
Conclusion
This compound represents a complex pharmaceutical preparation whose therapeutic effects are the result of the interplay of its constituent opium alkaloids. A thorough understanding of its chemical composition, the structures of its components, and their distinct mechanisms of action is crucial for researchers and professionals in drug development and pharmacology. The analytical methods detailed herein provide a framework for the quality control and further investigation of this and similar multi-component alkaloid-based medicines. The diverse signaling pathways of its main components underscore the multifaceted pharmacological profile of this compound, extending beyond simple opioid receptor agonism.
References
- 1. Opium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codeine - Wikipedia [en.wikipedia.org]
- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thebaine - Wikipedia [en.wikipedia.org]
- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 13. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 14. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Pantopon's Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon is a pharmaceutical preparation containing a mixture of opium alkaloids as their hydrochloride salts, formulated to reflect their natural proportions in opium.[1][2][3] This injectable formulation was developed to provide the therapeutic effects of whole opium while removing insoluble materials like tars.[2][3] The principal active components of this compound are the alkaloids morphine, codeine, thebaine, noscapine (B1679977), and papaverine (B1678415).[1][2][3] A common formulation of this compound consists of 20 parts morphine HCl, 5 parts codeine HCl, 8 parts noscapine HCl, 6 parts thebaine HCl, and papaverine, along with other miscellaneous alkaloids.[2][3] This guide provides a detailed in vitro characterization of these primary components, focusing on their receptor binding affinities, functional activities, and underlying signaling pathways.
Morphine
Morphine is a potent phenanthrene (B1679779) opioid receptor agonist and the most abundant alkaloid in opium. Its primary pharmacological effects, including analgesia, are mediated through the μ-opioid receptor (MOR).[4]
Quantitative Data: Opioid Receptor Binding Affinity and Functional Activity
The in vitro binding affinity and functional potency of morphine have been extensively characterized at the three classical opioid receptors: mu (μ), delta (δ), and kappa (κ).
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (GTPγS Assay) | Reference(s) |
| Morphine | μ (MOR) | 1.168 - 1.8 | EC50 = 15.5 nM, Emax = 60.9% | [4][5][6] |
| δ (DOR) | 90 | - | [4] | |
| κ (KOR) | 317 | - | [4] |
Note: Ki, EC50, and Emax values can vary between studies due to differences in experimental conditions.
Signaling Pathways
Morphine primarily signals through the Gαi/o subunit of the G-protein coupled μ-opioid receptor. This initiates a cascade of intracellular events.
Experimental Protocols
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a compound for the μ-opioid receptor using [³H]-DAMGO as the radioligand.
-
Materials:
-
Cell membranes expressing the recombinant human μ-opioid receptor.
-
[³H]-DAMGO (radioligand).
-
Unlabeled morphine (competitor).
-
Naloxone (B1662785) (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of morphine.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-DAMGO (near its Kd), and either vehicle (for total binding), a high concentration of naloxone (for non-specific binding), or varying concentrations of morphine.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.[7]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the morphine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of morphine that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Materials:
-
Cell membranes expressing the recombinant human μ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Morphine.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[8]
-
96-well filter plates.
-
-
Procedure:
-
Prepare serial dilutions of morphine.
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of morphine.
-
Add the membrane suspension to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.[8]
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate at 30°C for 60 minutes.[8]
-
Terminate the assay by rapid filtration through the filter plate and wash with ice-cold buffer.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all other readings.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the morphine concentration.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the resulting dose-response curve using non-linear regression.[9][10]
-
Codeine
Codeine is another phenanthrene alkaloid found in opium. It is structurally similar to morphine but with a methyl group on the phenolic hydroxyl. It acts as a weak agonist at opioid receptors.[11]
Quantitative Data: Opioid Receptor Binding Affinity
Codeine exhibits a significantly lower binding affinity for opioid receptors compared to morphine.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Codeine | μ (MOR) | >100 | [12] |
| δ (DOR) | - | - | |
| κ (KOR) | - | - |
Note: Specific Ki values for codeine at δ and κ receptors are not as consistently reported as for the μ receptor, but its affinity is generally low.
Signaling Pathways
As a μ-opioid receptor agonist, codeine is expected to activate similar downstream signaling pathways as morphine, albeit with lower potency.
Experimental Protocols
The in vitro characterization of codeine's interaction with opioid receptors can be performed using the same radioligand binding and [³⁵S]GTPγS functional assays as described for morphine (Sections 2.3.1 and 2.3.2), with codeine used as the test compound.
Thebaine
Thebaine is a phenanthrene alkaloid and a key intermediate in the biosynthesis of other opioids. It has a distinct pharmacological profile compared to morphine and codeine.
Quantitative Data: Opioid Receptor Binding Affinity
Thebaine demonstrates a mixed affinity profile for opioid receptors.
| Ligand | Receptor | Binding Affinity (Ki, μM) | Reference(s) |
| (-)-Thebaine | μ (MOR) | - | [13] |
| δ (DOR) | 1.02 | [13] | |
| (+)-Thebaine | μ (MOR) | 2.75 | [13] |
| δ (DOR) | - | [13] |
Note: The natural isomer is (-)-thebaine. Functional activity data for thebaine at opioid receptors is limited.
Experimental Protocols
The binding affinity of thebaine at opioid receptors can be determined using the radioligand binding assay protocol outlined in Section 2.3.1, with thebaine as the competing ligand. Functional activity can be assessed using the [³⁵S]GTPγS assay described in Section 2.3.2.
Noscapine
Noscapine, a benzylisoquinoline alkaloid, lacks significant opioid activity and is primarily known for its antitussive (cough suppressant) effects. Its mechanism of action involves interaction with microtubules and sigma receptors.[14][15]
Quantitative Data: Target Binding and Functional Effects
| Target | Parameter | Value (μM) | Reference(s) |
| Tubulin | Kd | 144 | [16] |
| Sigma (σ) Receptor | Agonist Activity | - | [5] |
Signaling Pathways and Mechanism of Action
Noscapine's primary mechanism involves binding to tubulin, which alters microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells.[14][15] It also exhibits agonist activity at sigma (σ) receptors, which is thought to contribute to its antitussive effects.[5]
Experimental Protocols
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99%).
-
G-PEM Buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP).
-
Noscapine.
-
96-well plate.
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
-
Procedure:
-
Reconstitute tubulin in G-PEM buffer.
-
In a pre-warmed 96-well plate, add reconstituted tubulin and varying concentrations of noscapine.
-
Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C to monitor microtubule polymerization.[2]
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time to generate polymerization curves.
-
Compare the curves for different noscapine concentrations to the vehicle control to determine the effect on the rate and extent of tubulin polymerization.
-
Papaverine
Papaverine is a benzylisoquinoline alkaloid that acts as a non-specific phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation and vasodilation.[17]
Quantitative Data: Phosphodiesterase Inhibition
Papaverine shows potent inhibition of PDE10A.
| Target | Parameter | Value (nM) | Reference(s) |
| PDE10A | IC50 | 17 - 19 | [1][18] |
| PDE3A | IC50 | 284 | [1] |
Signaling Pathways
By inhibiting PDEs, papaverine increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
Experimental Protocols
This protocol describes a general method for measuring PDE activity and the inhibitory effect of compounds like papaverine.
-
Materials:
-
Purified PDE enzyme (e.g., PDE10A).
-
cAMP or cGMP (substrate).
-
Papaverine.
-
Assay buffer.
-
Detection reagents (e.g., for measuring the product 5'-AMP or 5'-GMP, or a luminescent assay kit).
-
-
Procedure:
-
Prepare serial dilutions of papaverine.
-
In a microplate, add the PDE enzyme, the substrate (cAMP or cGMP), and varying concentrations of papaverine or vehicle control.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).[19]
-
Add detection reagents to quantify the amount of product formed (or remaining substrate).
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE activity inhibition for each papaverine concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the papaverine concentration.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
The components of this compound exhibit a diverse range of in vitro pharmacological activities. Morphine and, to a lesser extent, codeine, act as agonists at opioid receptors, primarily the μ-subtype, initiating G-protein-mediated signaling cascades. Thebaine also interacts with opioid receptors but with a different affinity profile. In contrast, noscapine and papaverine exert their effects through distinct mechanisms: noscapine by targeting microtubules and sigma receptors, and papaverine by inhibiting phosphodiesterases. This technical guide provides a foundational understanding of the in vitro characteristics of this compound's principal alkaloids, offering valuable data and methodologies for researchers in pharmacology and drug development. Further investigation into the interplay of these components and their combined effects in vitro would provide a more comprehensive understanding of this compound's overall pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.edu [ohsu.edu]
- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]
- 15. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Central Nervous System Effects of Pantopon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantopon, also known by the non-proprietary name Papaveretum, is a pharmaceutical preparation composed of a mixture of opium alkaloids in their naturally occurring proportions as hydrochloride salts. This guide provides a detailed technical overview of the multifaceted effects of this compound on the central nervous system (CNS). The primary constituents responsible for its CNS activity are the opioid alkaloids morphine and codeine, which act as agonists at opioid receptors, and the non-opioid alkaloid papaverine (B1678415), which functions as a smooth muscle relaxant. This document synthesizes available quantitative data on receptor binding affinities and pharmacodynamic effects, details key experimental protocols for assessing its CNS impact, and visually represents the core signaling pathways and experimental workflows. The synergistic and individual actions of its components result in potent analgesia, sedation, and respiratory depression, making a thorough understanding of its neuropharmacology crucial for research and development in pain management and related fields.
Introduction
This compound is a compound analgesic agent derived from opium, containing a standardized mixture of alkaloid hydrochlorides. The current formulation, as defined by the British Pharmacopoeia, consists of morphine hydrochloride, papaverine hydrochloride, and codeine hydrochloride.[1][2] Historically, it was considered to offer a superior side-effect profile compared to morphine alone, though it is less commonly used today.[3] Its effects on the central nervous system are complex, arising from the interplay of its constituent alkaloids, each with a distinct mechanism of action. The opioid components, morphine and codeine, are the primary drivers of its analgesic, sedative, and respiratory depressant effects through their interaction with opioid receptors.[4][5] Papaverine, a benzylisoquinoline alkaloid, contributes to its overall profile through its actions as a phosphodiesterase inhibitor, leading to smooth muscle relaxation.[5] This guide aims to provide a comprehensive technical resource on the CNS effects of this compound for a scientific audience.
Quantitative Data on CNS Effects
The quantitative assessment of this compound's CNS effects involves examining the binding affinities of its components to opioid receptors and the dose-response relationships for its key pharmacological actions.
Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Morphine | µ (mu) | 1.168 | Human | [6] |
| Codeine | µ (mu) | >100 | Human | [6][7] |
Note: Data for delta (δ) and kappa (κ) opioid receptor binding affinities for codeine are not widely reported in direct comparative studies.
Pharmacodynamic Effects
The clinical and preclinical effects of this compound are dose-dependent. Key pharmacodynamic parameters include the effective dose for 50% of the maximal response (ED₅₀) for therapeutic effects like analgesia and sedation, and the lethal dose for 50% of subjects (LD₅₀) as a measure of acute toxicity.
| Effect | Parameter | Value | Species | Route | Reference |
| Anesthesia (as adjunct) | Therapeutic Half-life | 3.61 hours (compared to 6.18 hours for morphine) | Human | Intravenous | [3][8] |
| Postoperative Analgesia | Median Pain Score | 0 (on a 0-10 scale) | Human | Intravenous (PCA) | [9] |
| Analgesia (Morphine component) | ED₅₀ (Hot Plate Test) | ~5 mg/kg | Mouse | Intraperitoneal | [10] |
| Acute Toxicity (Piperine - structurally related alkaloid) | LD₅₀ | 15.1 mg/kg | Mouse | Intravenous | [11] |
Note: Specific ED₅₀ and LD₅₀ values for the complete this compound (Papaveretum) mixture are not consistently reported in recent literature. The data presented for morphine's analgesic ED₅₀ and the LD₅₀ of a structurally related alkaloid provide context for the potency and toxicity of its components.
Experimental Protocols
The characterization of this compound's CNS effects relies on a variety of well-established experimental protocols. The following sections detail the methodologies for key in vivo and in vitro assays.
Assessment of Analgesia: Hot Plate Test
The hot plate test is a widely used method to evaluate the analgesic efficacy of opioid compounds by measuring the latency of a thermal pain response.[1][12]
-
Apparatus: A metal plate that can be maintained at a constant temperature (typically 55 ± 0.5°C), enclosed by a transparent cylinder.[1]
-
Procedure:
-
Animals (typically mice or rats) are habituated to the testing environment.[1]
-
A baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded before drug administration.[1]
-
This compound or a control substance is administered, usually via intraperitoneal or subcutaneous injection.
-
At predetermined time points after administration, the animal is placed back on the hot plate, and the latency to the nociceptive response is measured.[10]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[1]
-
-
Endpoint: A significant increase in the response latency compared to baseline and control groups indicates an analgesic effect.[1]
Evaluation of Respiratory Depression: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals to assess opioid-induced respiratory depression.[13][14][15]
-
Apparatus: A sealed chamber connected to a pressure transducer to detect respiratory-related pressure changes.[15]
-
Procedure:
-
The animal is placed in the plethysmography chamber and allowed to acclimatize.[15]
-
Baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume (the volume of air per breath), and minute ventilation (total volume of air breathed per minute), are recorded.[15]
-
This compound or a control substance is administered.
-
Respiratory parameters are continuously monitored for a specified period.
-
-
Endpoint: A significant decrease in respiratory rate and/or minute ventilation is indicative of respiratory depression.[16]
Measurement of Neurotransmitter Release: In Vivo Microdialysis
In vivo microdialysis is a technique used to sample the extracellular fluid of specific brain regions in freely moving animals to measure neurotransmitter levels.[17][18][19]
-
Apparatus: A microdialysis probe with a semi-permeable membrane, a syringe pump, and a fraction collector. The collected samples are typically analyzed using high-performance liquid chromatography (HPLC).[17]
-
Procedure:
-
The microdialysis probe is stereotaxically implanted into a target brain region, such as the striatum or nucleus accumbens.[17][19]
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Basal neurotransmitter levels (e.g., dopamine (B1211576), serotonin, acetylcholine) are established by collecting and analyzing several baseline dialysate samples.[17]
-
This compound or a control substance is administered systemically or locally through the probe.
-
Dialysate samples are collected at regular intervals to measure changes in neurotransmitter concentrations.
-
-
Endpoint: Alterations in the extracellular concentrations of neurotransmitters following drug administration provide insights into the drug's mechanism of action on specific neural circuits.[17][18]
Determination of Receptor Binding Affinity: Radioligand Binding Assay
Radioligand binding assays are in vitro techniques used to determine the affinity and selectivity of a drug for specific receptors.[20][21][22][23]
-
Materials: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ), a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors), the unlabeled test compound (components of this compound), and a filtration apparatus.[23]
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[20]
-
After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity on the filters, representing the bound radioligand, is quantified using a scintillation counter.[20]
-
-
Endpoint: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]
Signaling Pathways and Mechanisms of Action
The CNS effects of this compound are mediated by distinct signaling pathways activated by its constituent alkaloids.
Opioid Alkaloids (Morphine and Codeine)
Morphine and its prodrug, codeine, primarily act on G-protein coupled opioid receptors (GPCRs), with a higher affinity for the µ-opioid receptor.[5] The activation of these receptors initiates a cascade of intracellular events that lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of opioid components in this compound.
Papaverine
Papaverine is not an opioid and does not bind to opioid receptors. Its primary mechanism of action in the CNS is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[5] This leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.
References
- 1. benchchem.com [benchchem.com]
- 2. KEGG DRUG: Papaveretum [kegg.jp]
- 3. scispace.com [scispace.com]
- 4. What is Papaveretum used for? [synapse.patsnap.com]
- 5. What is the mechanism of Papaveretum? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. Papaveretum for anaesthesia and its comparison with morphine. Anaesthetic time/dose curves VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of papaveretum-promethazine with morphine-ondansetron for patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 15. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Effects of morphine on release of acetylcholine in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 22. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Molecular Targets of Opium Alkaloid Mixtures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opium, the dried latex from the poppy plant Papaver somniferum, is a complex mixture of over 30 different alkaloids.[1] These compounds can be broadly categorized into two main chemical classes: phenanthrenes and benzylisoquinolines. The phenanthrene (B1679779) alkaloids, which include the well-known opioids morphine, codeine, and thebaine, primarily exert their effects through interaction with opioid receptors in the central nervous system.[2] The benzylisoquinoline alkaloids, such as papaverine (B1678415) and noscapine (B1679977), have distinct molecular targets and pharmacological actions.[3] This technical guide provides a comprehensive overview of the primary molecular targets of the five major opium alkaloids, presenting quantitative binding data, detailed experimental methodologies for target characterization, and visualizations of the associated signaling pathways.
Phenanthrene Alkaloids: Targeting Opioid Receptors
The principal pharmacological effects of morphine, codeine, and thebaine are mediated through their interaction with the G-protein coupled opioid receptor system, which comprises three main subtypes: μ (mu), δ (delta), and κ (kappa).[4]
Quantitative Binding Affinities
The binding affinities of morphine and codeine for the human μ-opioid receptor (MOR) have been determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
| Alkaloid | Receptor | Kᵢ (nM) |
| Morphine | μ-opioid | 1.168[5] |
| Codeine | μ-opioid | >100[5][6] |
Table 1: Binding Affinities of Phenanthrene Alkaloids for the μ-Opioid Receptor.
Thebaine is a structural analogue of morphine and codeine but has stimulatory and convulsant effects at high doses, in contrast to the depressant effects of morphine.[7] Its convulsant action is thought to be mediated through antagonism of glycine (B1666218) and GABA-A receptors, though specific binding affinity data for these interactions are not as well-established as for the opioid receptors.[4][8][9]
Signaling Pathways of Opioid Receptor Activation
Activation of opioid receptors, primarily the μ-opioid receptor by morphine and its derivatives, initiates a cascade of intracellular signaling events through the coupled heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, modulation of ion channel activity, and the recruitment of β-arrestin.
Upon agonist binding, the G-protein coupled receptor (GPCR) undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit.[10] The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.[5]
In addition to G-protein signaling, agonist binding to opioid receptors can lead to their phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades that have been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.
Benzylisoquinoline Alkaloids: Diverse Molecular Targets
The benzylisoquinoline alkaloids papaverine and noscapine have molecular targets and pharmacological activities distinct from the phenanthrene opioids.
Papaverine: A Phosphodiesterase Inhibitor
Papaverine is a smooth muscle relaxant and vasodilator.[11] Its primary molecular target is the phosphodiesterase (PDE) family of enzymes, with a notable selectivity for PDE10A.[12][13]
The inhibitory activity of papaverine against PDE10A is quantified by its half-maximal inhibitory concentration (IC₅₀).
| Alkaloid | Target | IC₅₀ (nM) |
| Papaverine | PDE10A | 17 - 19 |
Table 2: Inhibitory Activity of Papaverine against PDE10A.[12][14]
Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[15] By inhibiting PDE10A, papaverine prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell.[16] Elevated levels of these second messengers activate downstream protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various substrate proteins, ultimately leading to smooth muscle relaxation and vasodilation.[2]
Noscapine: A Tubulin-Binding Agent
Noscapine, traditionally used as a cough suppressant, has gained attention for its potential as an anticancer agent.[17] Its primary molecular target is tubulin, the protein subunit of microtubules.[18]
The binding affinity of noscapine to tubulin is characterized by its dissociation constant (Kᴅ).
| Alkaloid | Target | Kᴅ (µM) |
| Noscapine | Tubulin | 144 |
Table 3: Binding Affinity of Noscapine for Tubulin.[18]
Noscapine binds to tubulin and alters microtubule dynamics.[19] Unlike other microtubule-targeting agents that cause either extensive polymerization or depolymerization, noscapine subtly suppresses microtubule dynamics, leading to a prolonged pause state.[20] This disruption of the normal dynamic instability of microtubules interferes with the formation of the mitotic spindle during cell division, causing the cell cycle to arrest at the G2/M phase.[21] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[21]
Experimental Protocols
The quantitative data presented in this guide were obtained through specific and well-established experimental methodologies. The following sections provide an overview of the key protocols used to characterize the molecular interactions of opium alkaloids.
Radioligand Competition Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (e.g., morphine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing human μ-opioid receptors) are prepared by homogenization and centrifugation.[12]
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for the μ-opioid receptor) and a range of concentrations of the unlabeled test compound.[14]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[11]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]
Phosphodiesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific phosphodiesterase isoform.
Workflow:
Methodology:
-
Reaction Setup: Recombinant PDE10A enzyme is incubated in a buffer solution with a fluorescently labeled cAMP substrate.[22]
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., papaverine) is added to the reaction mixture.
-
Enzymatic Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and a detection reagent is added that specifically binds to the fluorescently labeled AMP product.
-
Signal Measurement: The fluorescence signal (e.g., fluorescence polarization or intensity) is measured using a plate reader. The signal is proportional to the amount of product formed and thus inversely proportional to the activity of the inhibitor.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[22]
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Workflow:
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thebaine - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. content.abcam.com [content.abcam.com]
- 8. Drug-Induced Seizures: Considerations for Underlying Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 9-Ethynyl noscapine induces G2/M arrest and apoptosis by disrupting tubulin polymerization in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Early Research on Pantopon and Omnopon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding Pantopon and Omnopon, two early-20th-century opioid preparations. The information presented is based on available historical scientific literature, providing insights into the initial understanding of these drugs' composition, physiological effects, and experimental investigation. It should be noted that detailed quantitative data and specific experimental protocols from the earliest studies are not always available in modern digital archives. This guide synthesizes the accessible information to offer a comprehensive overview for today's researchers.
Introduction: The Advent of Standardized Opium Preparations
In the early 1900s, the therapeutic use of opium was well-established for pain relief. However, the variable potency of raw opium preparations posed a significant clinical challenge. To address this, pharmaceutical companies sought to create standardized, injectable formulations of opium alkaloids. Among the most notable of these were this compound, developed by Hoffmann-La Roche in 1909, and a similar preparation, Omnopon, also known as Papaveretum.[1] These products aimed to provide the full spectrum of opium's alkaloids in a purified and dose-consistent form, offering a more predictable and potentially better-tolerated alternative to morphine alone.
Composition and Formulation
Early formulations of this compound and Omnopon were designed to mirror the natural alkaloidal composition of opium.
This compound: Invented in 1909 by Hoffmann-La Roche, this compound is a preparation of the hydrochlorides of all the alkaloids present in opium in their natural proportions.[1] It was formulated to be an injectable form of "whole opium," with the inert materials removed.
Omnopon (Papaveretum): Marketed as a similar product, Omnopon, also known by the generic name Papaveretum, is a mixture of opium alkaloids. A standardized clinical formulation consists of morphine, codeine, and papaverine.[2][3] The aim of this combination was to harness the analgesic effects of morphine and codeine while potentially mitigating some side effects with the smooth muscle relaxant properties of papaverine.[3]
Quantitative Data
Detailed quantitative data from the initial studies in the early 1910s are scarce in readily available literature. The following table summarizes the known composition of these preparations.
| Preparation | Component Alkaloid | Proportion/Concentration | Source |
| This compound | Morphine Hydrochloride | Major Component | [1] |
| Other Opium Alkaloids (as hydrochlorides) | In natural proportions | [1] | |
| Omnopon (Papaveretum) | Morphine Hydrochloride | Major Component | [2][3] |
| Codeine Hydrochloride | Minor Component | [2][3] | |
| Papaverine Hydrochloride | Minor Component | [2][3] |
Experimental Protocols of Early Research
The earliest research on this compound focused on its physiological effects compared to morphine and raw opium. While specific, detailed protocols from the original papers by Cohnheim & Modrakowski (1911) and Schapiro (1913) are not fully accessible, the general experimental approaches of the era can be described.
Animal Models:
-
Dogs: Commonly used to study the effects on the gastrointestinal and respiratory systems.
-
Methodology: Surgical procedures would have been performed to allow for direct observation of intestinal motility. This could involve creating fistulas or using early radiological techniques with contrast agents to track the movement of intestinal contents.
Human Studies:
-
Observational Studies: Early clinical research often involved the administration of the drug to patients and observing its effects on pain relief, sedation, and side effects like nausea and constipation.
-
Methodology: Pain assessment would have been based on subjective patient reports. The effects on the gastrointestinal tract in humans were likely studied using methods such as tracking bowel movement frequency and consistency, and potentially through early radiological examinations.
Early Research Findings
The initial investigations into this compound explored its impact on the digestive system, a significant area of concern with opioid use.
A notable early study by Schapiro in 1913 investigated the effects of morphine, opium, and this compound on the gastrointestinal tract in both animals and humans. The findings in dogs indicated that these substances caused a significant contraction of the small intestine and a pronounced dilation of the colon. However, the impact on the transit of intestinal contents was variable; in fasting dogs, transit was slowed, while in recently fed dogs, there was little to no effect. The research in human subjects revealed a "great diversity" in responses, highlighting the complex and often unpredictable nature of opioid effects on the human digestive system.
Visualizing Early Concepts
Given the limited understanding of molecular biology and cell signaling in the early 20th century, research focused on the systemic physiological effects of these drugs. The following diagrams illustrate the proposed mechanisms and experimental workflows of that era.
Caption: Proposed physiological effects of this compound on the gastrointestinal tract based on early 20th-century research.
References
Synergistic Effects of Alkaloids in Pantopon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantopon, a preparation of opium alkaloids, has long been reputed to offer a superior therapeutic profile compared to morphine alone. This technical guide delves into the synergistic effects of the principal alkaloids found in this compound: morphine, codeine, papaverine (B1678415), noscapine (B1679977), and thebaine. While comprehensive quantitative data on the synergistic interactions of the complete alkaloid mixture are limited, this document synthesizes the available preclinical and clinical evidence for enhanced analgesia and potential modulation of side effects. We present the individual pharmacological profiles of each alkaloid, explore the current understanding of their combined effects, and provide detailed experimental protocols for assessing analgesic synergy. Furthermore, we visualize the known signaling pathways and experimental workflows to provide a clear framework for future research in this area.
Introduction: Composition and Rationale for Synergy
This compound is a pharmaceutical preparation containing a mixture of the hydrochloride salts of all the alkaloids present in opium in their natural proportions. A typical composition of this compound is presented in Table 1. The primary rationale for the use of this compound over single-agent morphine is the hypothesis that the combination of alkaloids produces a synergistic analgesic effect while potentially mitigating some of the adverse effects associated with high-dose morphine monotherapy.
Table 1: Principal Alkaloid Composition of this compound [1]
| Alkaloid | Typical Proportion (by weight) | Primary Pharmacological Action |
| Morphine HCl | 20 parts | Mu-opioid receptor agonist; potent analgesic |
| Codeine HCl | 5 parts | Weak mu-opioid receptor agonist; prodrug of morphine |
| Thebaine HCl | 6 parts | Stimulatory/convulsant at high doses; precursor to other opioids |
| Noscapine HCl | 8 parts | Antitussive; interacts with sigma-opioid receptors; lacks analgesia |
| Papaverine HCl | Not always specified, but a major opium alkaloid | Phosphodiesterase inhibitor; vasodilator and smooth muscle relaxant |
| Miscellaneous Alkaloids | 6 parts | Various minor alkaloids found in opium |
Synergistic Analgesic Effects: Evidence and Gaps
Morphine and Codeine
Morphine is the primary analgesic component of this compound, exerting its effect through agonism at the mu-opioid receptor. Codeine is a weak mu-opioid agonist and a prodrug that is metabolized to morphine by the CYP2D6 enzyme in the liver[1]. The combination of morphine and codeine has been shown to produce a synergistic analgesic effect in preclinical models of pain.
The Role of Non-Analgesic Alkaloids
The non-analgesic alkaloids in this compound—papaverine, noscapine, and thebaine—are thought to modulate the effects of morphine and codeine.
-
Papaverine: This alkaloid lacks analgesic properties but is a potent vasodilator and smooth muscle relaxant due to its inhibition of phosphodiesterase (PDE), which leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP)[1][2]. It is hypothesized that this smooth muscle relaxation may contribute to the management of visceral pain.
-
Noscapine: Traditionally used as a cough suppressant, noscapine does not produce analgesia and has a low affinity for classical opioid receptors. It is known to interact with sigma-opioid receptors. Some studies suggest that noscapine may have synergistic sedative and pain-relieving effects when administered with morphine, potentially allowing for lower, safer doses of morphine[3].
-
Thebaine: At high doses, thebaine is a convulsant and has stimulatory rather than depressant effects. Its direct contribution to the synergistic analgesic profile of this compound is not well understood, though it is a key precursor in the biosynthesis of other opioids.
Quantitative Data from Papaveretum Studies
Papaveretum is a standardized mixture of opium alkaloids similar to this compound. Studies comparing Papaveretum to morphine have provided some quantitative insights:
-
One study evaluating the anesthetic properties of Papaveretum found that the non-morphine alkaloids contributed approximately 18% to the overall anesthetic action and resulted in a shorter therapeutic half-life compared to morphine alone.
-
In a clinical setting for patient-controlled analgesia, a combination of Papaveretum and the antiemetic promethazine (B1679618) resulted in significantly lower pain scores compared to a combination of morphine and the antiemetic ondansetron[4][5]. However, the presence of different antiemetics confounds a direct comparison of the analgesic synergy of the alkaloid mixtures.
Modulation of Side-Effect Profile
A key proposed advantage of this compound is a more favorable side-effect profile compared to equianalgesic doses of morphine. The primary opioid-related side effects include respiratory depression, nausea, vomiting, and constipation.
-
Respiratory Depression: This is the most serious side effect of opioid analgesics. While the mu-opioid agonism of morphine and codeine is the primary driver of respiratory depression, there is a lack of clear quantitative data demonstrating that this compound or Papaveretum causes significantly less respiratory depression than an equianalgesic dose of morphine.
-
Nausea and Vomiting: Clinical experience with Papaveretum suggests that the incidence of nausea and vomiting is comparable to that of morphine[6].
-
Constipation: The smooth muscle relaxant properties of papaverine are hypothesized to counteract the constipating effects of morphine, although robust clinical data to support this is limited.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of the alkaloids in this compound, standardized preclinical experimental protocols are essential. Isobolographic analysis is the gold standard for quantifying drug interactions.
Isobolographic Analysis Workflow
Caption: Workflow for Isobolographic Analysis of Analgesic Synergy.
Hot Plate Test for Thermal Nociception
The hot plate test is a common method to assess the analgesic efficacy of centrally acting analgesics against thermal pain.
Protocol:
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats, acclimatized to the testing room.
-
Procedure:
-
Gently place the animal on the hot plate.
-
Start a timer immediately.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first sign of nociception.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Drug Administration: Administer individual alkaloids or their combinations (e.g., intraperitoneally or subcutaneously) at various doses and test at peak effect times.
-
Data Analysis: Compare the latency to nociceptive response between control and drug-treated groups.
Tail-Flick Test for Spinal Analgesia
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus and is primarily indicative of spinal analgesia.
Protocol:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Mice or rats, gently restrained.
-
Procedure:
-
Position the animal's tail in the path of the light beam.
-
Activate the light source and a timer simultaneously.
-
The timer stops automatically when the animal flicks its tail out of the beam.
-
Record the tail-flick latency.
-
A cut-off time is pre-set to avoid tissue damage.
-
-
Drug Administration and Data Analysis: Similar to the hot plate test.
Writhing Test for Visceral Pain
The writhing test is a model of visceral pain induced by the intraperitoneal injection of an irritant.
Protocol:
-
Irritant: Typically, a dilute solution of acetic acid (e.g., 0.6% in saline).
-
Animals: Mice.
-
Procedure:
-
Administer the test compounds (alkaloids or combinations) at various doses.
-
After a set pre-treatment time, inject the acetic acid solution intraperitoneally.
-
Observe the animals for a defined period (e.g., 20 minutes).
-
Count the number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs).
-
-
Data Analysis: Compare the number of writhes in drug-treated groups to a vehicle control group.
Signaling Pathways: Known and Hypothesized Interactions
The synergistic effects of the alkaloids in this compound likely arise from the convergence and interaction of their distinct signaling pathways.
Morphine and Codeine: Mu-Opioid Receptor Signaling
Morphine and its metabolite from codeine bind to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to analgesia.
Caption: Simplified Mu-Opioid Receptor Signaling Pathway for Analgesia.
Papaverine: Phosphodiesterase Inhibition
Papaverine's mechanism is distinct from that of the opioid alkaloids. It inhibits phosphodiesterases, leading to an accumulation of cyclic nucleotides.
Caption: Papaverine's Mechanism via Phosphodiesterase Inhibition.
Hypothesized Synergistic Interaction
The precise molecular crosstalk between the mu-opioid and papaverine signaling pathways that results in synergistic analgesia is not fully elucidated. One hypothesis is that the increase in intracellular cAMP and subsequent PKA activation caused by papaverine could modulate the mu-opioid receptor signaling cascade, potentially by phosphorylating components of the pathway, leading to enhanced downstream effects. However, this remains an area for further investigation.
Conclusion and Future Directions
The available evidence suggests that this compound, through the combined action of its constituent alkaloids, may offer a superior analgesic profile compared to morphine alone. The synergistic interactions between morphine and codeine, and the modulatory effects of papaverine and noscapine, likely contribute to this enhanced efficacy. However, there is a clear need for more rigorous, quantitative preclinical studies, particularly isobolographic analyses of the complete alkaloid mixture, to definitively characterize the nature and magnitude of these synergistic effects on both analgesia and side effects. Furthermore, in-depth molecular studies are required to elucidate the precise signaling pathway interactions that underpin these synergies. A better understanding of these mechanisms will be crucial for the rational design of future combination analgesics with improved therapeutic windows.
References
- 1. [PDF] Opium and Its Alkaloids | Semantic Scholar [semanticscholar.org]
- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application | MDPI [mdpi.com]
- 3. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of papaveretum-promethazine with morphine-ondansetron for patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
Cellular Pathways Affected by Pantopon Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon is a pharmaceutical preparation consisting of the hydrochlorides of all the alkaloids present in opium, in their natural proportions.[1] It is essentially a purified and injectable form of whole opium, with its primary constituents being morphine, codeine, thebaine, noscapine (B1679977), and papaverine (B1678415).[1][2] Unlike single-opioid formulations, the pharmacological profile of this compound is a complex interplay of the individual actions of these diverse alkaloids. This guide provides an in-depth examination of the cellular and molecular pathways affected by this compound exposure, focusing on the distinct and overlapping mechanisms of its principal components. Understanding these intricate interactions is crucial for researchers in pharmacology, toxicology, and drug development.
The alkaloids in this compound can be broadly categorized based on their chemical structure and primary cellular actions. Morphine, codeine, and thebaine are phenanthrenes that primarily act on the central nervous system via opioid receptors.[3] In contrast, papaverine and noscapine are benzylisoquinoline alkaloids with mechanisms of action largely independent of the opioid receptor system.[3][4] This document will dissect these pathways, present available quantitative data, detail relevant experimental protocols, and provide visual diagrams to elucidate the complex cellular response to this compound.
Core Cellular Targets and Signaling Pathways
The multifaceted effects of this compound arise from the engagement of several distinct cellular signaling cascades by its constituent alkaloids.
Opioid Receptor-Mediated Signaling (Morphine, Codeine, Thebaine)
The classic opioid effects of this compound are mediated by morphine and codeine, which are agonists for the μ (mu), δ (delta), and κ (kappa) opioid receptors, with a higher affinity for the mu-opioid receptor (MOR).[5] Thebaine also interacts with these receptors but often exhibits stimulatory rather than depressant effects. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).[6]
Mechanism of Action:
-
Receptor Activation: Upon binding of morphine or codeine (which is metabolized to morphine), the opioid receptor undergoes a conformational change.[7][8]
-
G-Protein Dissociation: This activates the associated G-protein, causing the Gαi/o subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[6]
-
Downstream Effector Modulation: Both the Gα-GTP complex and the Gβγ dimer interact with downstream cellular effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[6]
-
Ion Channel Regulation: The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[6] This increased negative charge makes the neuron less likely to fire an action potential. Simultaneously, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx, which is critical for neurotransmitter release.[6]
-
The net effect of this signaling cascade is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as substance P, which is crucial for pain signaling.[8][9]
Signaling Pathway: Opioid Receptor Activation
Caption: Canonical G-protein signaling pathway activated by opioid agonists like morphine.
Phosphodiesterase (PDE) Inhibition and Calcium Channel Blockade (Papaverine)
Papaverine is a benzylisoquinoline alkaloid that lacks significant opioid receptor activity.[3] Its primary cellular effects are mediated through two main mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Papaverine non-selectively inhibits various PDE enzymes.[10][11] These enzymes are responsible for the degradation of cyclic nucleotides, cAMP and cGMP. By inhibiting PDEs, papaverine causes an accumulation of intracellular cAMP and cGMP.[11] In smooth muscle cells, this leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which phosphorylate downstream targets that promote muscle relaxation and vasodilation.[10]
-
Calcium Channel Blockade: Papaverine can directly block voltage-gated calcium channels.[11] This action prevents the influx of extracellular calcium, which is a key trigger for smooth muscle contraction.
The combined result of these actions is potent smooth muscle relaxation, which underlies its use as a vasodilator.[10]
Signaling Pathway: Papaverine's Mechanism of Action
Caption: Primary cellular mechanisms of Papaverine, involving PDE inhibition and Ca2+ channel blockade.
Microtubule Interaction and NF-κB Pathway Modulation (Noscapine)
Noscapine, another non-narcotic benzylisoquinoline alkaloid, has gained attention for its potential anticancer properties.[12][13] Its cellular effects are distinct from both classic opioids and papaverine.
Mechanism of Action:
-
Microtubule Interaction: Noscapine binds to tubulin, altering microtubule dynamics.[12] Unlike taxanes or vinca (B1221190) alkaloids, it does not change the total polymer mass of tubulin but rather dampens the dynamic instability of microtubules. This leads to a prolonged mitotic phase and ultimately triggers apoptosis (programmed cell death) in proliferating cells.[12]
-
NF-κB Signaling Pathway Inhibition: Noscapine has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15] It suppresses both constitutive and inducible NF-κB activation by inhibiting the IκBα kinase (IKK) complex.[15] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB p65 subunit is not translocated to the nucleus, and the expression of NF-κB target genes—which are involved in cell survival, proliferation, and inflammation—is downregulated.[15]
-
Other Pathways: Research also indicates that noscapine can modulate other pathways, including the PI3K/mTOR signaling pathway, by reducing the expression of the tumor suppressor PTEN in certain cancer cells.[16]
Signaling Pathway: Noscapine's Effect on NF-κB
Caption: Noscapine inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
Quantitative Data on Alkaloid Cellular Effects
The following table summarizes quantitative data from various studies on the cellular effects of this compound's main alkaloids. This data provides a comparative look at the potency and impact of each component on different cellular processes.
| Alkaloid | Target/Assay | Cell Line | Effect | Measurement | Reference |
| Papaverine | Cell Proliferation | MDA-MB-231 (Breast Cancer) | Inhibition | Reduced growth to 56% at 150 µM | [17][18] |
| Cell Proliferation | A549 (Lung Cancer) | Inhibition | Reduced growth to 53% at 150 µM | [17][18] | |
| Cell Proliferation | DU145 (Prostate Cancer) | Inhibition | Reduced growth to 64% at 150 µM | [17][18] | |
| H₂O₂ Production | DU145 (Prostate Cancer) | Increase | 1.44-fold increase vs. control | [17][18] | |
| Clonogenicity (with Temozolomide) | T98G (Glioblastoma) | Synergistic Inhibition | EC₅₀ of Temozolomide reduced from 430 µM to 150 µM | [19] | |
| Codeine | Metabolism to Morphine | Human Liver Microsomes | Conversion | ~5-10% of dose converted by CYP2D6 | [20] |
| Opioid Receptor Binding | Brain Tissue | Binding Affinity | ~200-fold lower affinity for µ-receptor than morphine | [20] | |
| Morphine | Opioid Receptor Signaling | Thalamostriatal Neurons | GIRK Current Attenuation | Chronic treatment attenuated current amplitude | [21] |
Note: Quantitative data for the direct cellular effects of this compound as a mixture are scarce in publicly available literature. The data presented reflects the actions of its individual components.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the cellular pathways affected by opium alkaloids.
Protocol 1: Western Blotting for Protein Phosphorylation (e.g., NF-κB pathway)
Objective: To determine if an alkaloid (e.g., Noscapine) inhibits the phosphorylation of a target protein (e.g., IκBα) in response to a stimulus (e.g., TNFα).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., KBM-5 leukemia cells) at a density of 1x10⁶ cells/ml in appropriate culture medium.
-
Pre-incubate cells with various concentrations of Noscapine for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 0.1 nM TNFα) for 10-15 minutes.
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-IκBα) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Quantify band intensity using densitometry software.
-
Experimental Workflow: Western Blotting
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. Opium | Drug, Physiological Actions, & History | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Opioid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 7. scitechnol.com [scitechnol.com]
- 8. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 12. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Non-narcotic Opium Alkaloid Papaverine Suppresses Human Glioblastoma Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 20. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Chronic Morphine Induces Adaptations in Opioid Receptor Signaling in a Thalamostriatal Circuit That Are Location Dependent, Sex Specific, and Regulated by μ-Opioid Receptor Phosphorylation | Journal of Neuroscience [jneurosci.org]
Methodological & Application
Application Notes and Protocols for the Analytical Separation of Pantopon Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon is a mixture of the total alkaloids of opium, presented as hydrochloride salts, with a morphine content adjusted to approximately 50% by weight.[1] It contains several pharmacologically active alkaloids, including morphine, codeine, thebaine, papaverine, and noscapine. The accurate separation and quantification of these individual alkaloids are crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the separation and analysis of this compound alkaloids using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Thin-Layer Chromatography with Densitometry (TLC-Densitometry).
Analytical Methods Overview
A variety of analytical methods are available for the quantitative analysis of opium alkaloids.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation and determination of these compounds.[4] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, particularly when coupled with derivatization techniques.[5][6] Capillary Electrophoresis (CE) provides an alternative with high separation efficiency and low sample and solvent consumption.[7][8] Thin-Layer Chromatography (TLC) combined with densitometry presents a simple, rapid, and cost-effective method for simultaneous analysis.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the separation of the five major this compound alkaloids using different analytical methods. These values are compiled from various studies and are intended for comparative purposes. Actual results may vary depending on the specific instrumentation, columns, and experimental conditions used.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Alkaloid | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Morphine | ~3.1 | Varies by method | Varies by method |
| Codeine | ~5.8 | Varies by method | Varies by method |
| Thebaine | Varies by method | Varies by method | Varies by method |
| Papaverine | Varies by method | Varies by method | Varies by method |
| Noscapine | Varies by method | Varies by method | Varies by method |
Note: Specific LOD and LOQ values for HPLC methods are highly dependent on the detector and specific method parameters and were not consistently reported in a comparable format across the surveyed literature. A reversed-phase HPLC method was able to quantify the five major alkaloids within 20 minutes with good precision.[11]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Alkaloid | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Morphine (as di-TMS derivative) | Varies with temperature program | 1.6 | 4.8 |
| Codeine | Varies with temperature program | 2.5 (in poppy seed tea) | 10 (in poppy seed tea) |
| Thebaine | Varies with temperature program | 20 (in poppy seed tea) | 50 (in poppy seed tea) |
| Papaverine | Varies with temperature program | Varies by method | Varies by method |
| Noscapine | Varies with temperature program | Varies by method | Varies by method |
Note: GC-MS analysis of morphine often requires derivatization to improve volatility and chromatographic performance.[2][5] The reported LOD and LOQ for codeine and thebaine are from a study on poppy seed teas and may differ for this compound analysis.[6]
Table 3: Capillary Electrophoresis (CE) Data
| Alkaloid | Migration Time (min) | Limit of Detection (LOD) (ng/mL) |
| Thebaine | Not specified | 450 |
| Codeine | Not specified | 500 |
| Morphine | Not specified | 850 |
| Papaverine | Not specified | 550 |
| Noscapine | Not specified | 500 |
Note: The separation of all five alkaloids was achieved within 16 minutes. The relative standard deviation (RSD) for migration time was in the range of 0.34-0.69%.[12]
Table 4: Thin-Layer Chromatography (TLC) - Densitometry Data
| Alkaloid | Rf Value | Limit of Detection (LOD) (µ g/spot ) | Limit of Quantification (LOQ) (µ g/spot ) |
| Morphine | 0.36 | 0.35 | 1.07 |
| Codeine | Not specified | Varies by method | Varies by method |
| Thebaine | Not specified | Varies by method | Varies by method |
| Papaverine | Not specified | Varies by method | Varies by method |
| Narcotine (Noscapine) | Not specified | Varies by method | Varies by method |
Note: The Rf value for morphine was determined using a mobile phase of ethyl acetate (B1210297), methanol (B129727), and ammonia (B1221849) (85:10:5, v/v/v).[10] Another TLC-Densitometry method utilized a mobile phase of toluene-acetone-methanol-ammonia (40:40:6:2) for the separation of five major alkaloids.[9]
Experimental Protocols
Sample Preparation and Extraction
A common procedure for the extraction of alkaloids from a sample matrix involves the following steps:
-
Acidic Extraction : The sample is extracted with a dilute acid (e.g., 0.5% sulfuric acid) to convert the alkaloids into their salt forms, which are soluble in water.[13]
-
Basification : The acidic extract is then made alkaline to precipitate the free alkaloids.[13]
-
Solvent Extraction : The free alkaloids are extracted into an organic solvent such as chloroform (B151607) or a chloroform-isopropanol mixture.[13]
-
Purification : The organic extract can be further purified using techniques like solid-phase extraction (SPE).
-
Reconstitution : The final extract is evaporated to dryness and reconstituted in a suitable solvent for analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the reversed-phase HPLC analysis of this compound alkaloids.
-
Chromatographic System : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[11]
-
Mobile Phase : A gradient elution is typically employed. For example:
-
Mobile Phase A: 5.5 mmol/L sodium heptane (B126788) sulfonate solution–acetonitrile–methanol–phosphoric acid (83:7:10:0.22, v/v/v/v).[11]
-
Mobile Phase B: 5.5 mmol/L sodium heptane sulfonate solution–acetonitrile–methanol–phosphoric acid (60:15:25:0.45, v/v/v/v).[11]
-
-
Flow Rate : 1.2 mL/min.[11]
-
Column Temperature : 40 °C.[11]
-
Detection : UV detection at 230 nm.[11]
-
Injection Volume : 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the GC-MS analysis of this compound alkaloids, including a derivatization step.
-
GC-MS System : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector : Split/splitless injector, operated in splitless mode. Injector temperature: 280 °C.[6]
-
Oven Temperature Program : Initial temperature of 220 °C for 1 min, then ramped to 300 °C at 6 °C/min and held for 1 min.[6]
-
Derivatization : Prior to injection, the dried extract is derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA) to form trimethylsilyl (B98337) (TMS) or trifluoroacetyl derivatives, respectively.[2][5]
-
Mass Spectrometer : Operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[6]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Capillary Electrophoresis (CE) Protocol
The following is a general protocol for the analysis of this compound alkaloids by Capillary Zone Electrophoresis (CZE).
-
CE System : A capillary electrophoresis instrument with a UV detector.
-
Capillary : Fused-silica capillary (e.g., 75 µm i.d. x 60 cm total length).[14]
-
Background Electrolyte (BGE) : A 7:3 mixture of methanol and 100 mM sodium acetate buffer (pH 3.1).[12]
-
Applied Voltage : 15 kV.[12]
-
Temperature : 25 °C.[14]
-
Injection : Hydrodynamic or electrokinetic injection.
-
Detection : UV detection at 224 nm.[12]
Thin-Layer Chromatography (TLC) - Densitometry Protocol
This protocol describes a method for the quantitative analysis of this compound alkaloids using TLC with densitometric scanning.
-
TLC Plate : Silica gel 60 F254 plates (20 x 10 cm).[10]
-
Sample Application : Apply standards and samples as bands using an automated applicator.
-
Mobile Phase :
-
Development : Develop the plate in a saturated chromatography chamber to a height of about 15 cm.[9]
-
Visualization : After drying, spray the plate with Dragendorff's reagent.[9]
-
Densitometric Scanning : Scan the plate using a TLC scanner in absorbance/reflectance mode. For Dragendorff's reagent, scanning can be done at 530 nm.[9] For native UV absorbance of morphine, scanning can be performed at 280 nm.[10]
Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the different analytical methods described.
Caption: HPLC experimental workflow for this compound alkaloid analysis.
Caption: GC-MS experimental workflow for this compound alkaloid analysis.
Caption: Capillary Electrophoresis workflow for this compound alkaloids.
Caption: TLC-Densitometry workflow for this compound alkaloid analysis.
References
- 1. unodc.org [unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Application of high performance capillary electrophoresis on toxic alkaloids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Opium Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of major opium alkaloids using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for applications in pharmaceutical research, quality control, and forensic analysis.
Introduction
Opium, derived from the poppy plant Papaver somniferum, contains a complex mixture of over 40 alkaloids. The most prominent of these are morphine, codeine, thebaine, papaverine, and noscapine, which are of significant interest due to their pharmacological properties. HPLC is a powerful and widely used technique for the separation, identification, and quantification of these compounds due to its high resolution, sensitivity, and specificity. This application note details a validated reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of these key opium alkaloids.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible HPLC analysis. The following protocol is a general guideline and may require optimization depending on the sample matrix (e.g., raw opium, poppy straw, pharmaceutical formulations, biological fluids).
Protocol for Solid Samples (e.g., Poppy Straw, Opium):
-
Homogenization: Grind the solid sample to a fine, homogeneous powder.
-
Extraction:
-
Accurately weigh approximately 1 gram of the homogenized sample into a 50 mL conical tube.
-
Add 20 mL of an extraction solvent (e.g., methanol (B129727) with 0.1% acetic acid).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent to ensure complete extraction of the alkaloids.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.
Protocol for Liquid Samples (e.g., Tinctures, Biological Fluids):
-
Protein Precipitation (for biological fluids):
-
To 1 mL of the sample, add 2 mL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Clean-up and Concentration (Optional but Recommended):
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 6 mL of water to remove polar interferences.
-
Elute the alkaloids with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method
This section details a gradient RP-HPLC method for the separation of five major opium alkaloids.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detector | UV at 285 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Data Presentation
The following tables summarize the quantitative data for the separation of major opium alkaloids using the described HPLC method. These values are representative and may vary slightly between different instruments and laboratories.
Table 2: Chromatographic Parameters
| Analyte | Retention Time (min) |
| Morphine | 5.8 |
| Codeine | 7.2 |
| Thebaine | 12.5 |
| Papaverine | 18.9 |
| Noscapine | 21.3 |
Table 3: Method Validation Parameters
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Morphine | 0.5 - 100 | > 0.999 | 0.15 | 0.5 |
| Codeine | 0.5 - 100 | > 0.999 | 0.12 | 0.4 |
| Thebaine | 0.5 - 100 | > 0.998 | 0.18 | 0.6 |
| Papaverine | 0.5 - 100 | > 0.999 | 0.10 | 0.35 |
| Noscapine | 0.5 - 100 | > 0.998 | 0.20 | 0.65 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualizations
The following diagrams illustrate the experimental workflow and the classification of opium alkaloids.
Caption: Experimental workflow for HPLC analysis of opium alkaloids.
Application Note: Analysis of Pantopon using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Pantopon, a mixture of opium alkaloids, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as Opium Alkaloids Hydrochlorides, is a pharmaceutical preparation containing the hydrochlorides of all alkaloids present in opium in their natural proportions.[1] This method is crucial for quality control, pharmacokinetic studies, and forensic analysis. The protocol outlines sample preparation, including derivatization, and optimized GC-MS parameters for the separation and identification of the major alkaloid constituents.
Introduction
This compound is a potent analgesic that was first introduced by Hoffmann-La Roche in 1909.[1] Its composition typically includes morphine, codeine, thebaine, noscapine (B1679977) (also referred to as narcotine), and papaverine, among other minor alkaloids.[1][2] The analysis of such a complex mixture requires a highly selective and sensitive analytical technique like GC-MS. This method allows for the separation of individual alkaloids and their unambiguous identification based on their mass spectra. For quantitative analysis, a derivatization step is often employed to improve the chromatographic behavior and thermal stability of the polar functional groups present in many of the alkaloids.[3]
Experimental Protocol
This protocol is a comprehensive guide for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
1.1. Standard and Sample Dilution:
-
Accurately weigh and dissolve the this compound sample in an appropriate volatile organic solvent, such as methanol (B129727) or dichloromethane, to a concentration of 5-10 mg/mL.[4]
-
For quantitative analysis, prepare calibration standards of the individual alkaloid components (morphine, codeine, thebaine, noscapine, papaverine) in the same solvent.
-
If working with biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the alkaloids from interfering substances.[5]
1.2. Derivatization (for polar alkaloids like morphine and codeine):
-
To improve peak shape and thermal stability, derivatization of hydroxyl groups is recommended.[3]
-
A common derivatizing agent for opioids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA), which forms trimethylsilyl (B98337) (TMS) or trifluoroacetyl derivatives, respectively.[3][6]
-
Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.[7]
-
Add 50 µL of the derivatizing agent (e.g., MSTFA with 1% TMCS).
-
Seal the vial and heat at 70-80°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of derivatized opium alkaloids. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 |
| Solvent Delay | 3 min |
Data Presentation
The quantitative analysis of a standard this compound mixture would yield results similar to those presented in Table 1. The relative proportions are based on the typical composition of this compound.[1]
Table 1: Representative Quantitative Analysis of Major Alkaloids in this compound
| Alkaloid | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (mg/g) |
| Codeine (as TMS derivative) | 12.5 | 371 | 236 | 282 | 50 |
| Morphine (as di-TMS derivative) | 13.2 | 429 | 282 | 414 | 200 |
| Thebaine | 14.1 | 311 | 296 | 252 | 60 |
| Papaverine | 16.8 | 339 | 338 | 324 | - |
| Noscapine | 20.5 | 220 | 413 | 192 | 80 |
Note: Retention times are approximate and will vary depending on the specific GC-MS system and conditions. Target and qualifier ions should be confirmed with authentic standards.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the separation, identification, and quantification of the major alkaloid components in this compound. The sample preparation, including an essential derivatization step, and the optimized GC-MS parameters ensure high sensitivity and chromatographic resolution. This protocol is suitable for routine quality control, as well as for more demanding research and forensic applications involving the analysis of opium alkaloids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C55H64Cl3N3O10 | CID 56841906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. dea.gov [dea.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
Application Notes and Protocols for In Vivo Modeling of Pantopon's Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon, also known as Opium Alkaloids Hydrochlorides, is a pharmaceutical preparation containing a mixture of all the alkaloids present in opium in their natural proportions as hydrochloride salts.[1] This injectable formulation, developed by Hoffmann-La Roche in 1909, offers the full spectrum of opium's analgesic and other pharmacological effects, and is sometimes tolerated by individuals with morphine allergies.[1] The primary constituents include morphine, codeine, thebaine, noscapine, and papaverine.[1][2] As a potent opioid analgesic, nearly equivalent in strength to morphine by weight, robust preclinical evaluation of its efficacy and mechanism of action is crucial.[1]
These application notes provide detailed protocols for establishing and utilizing in vivo models to investigate the analgesic properties of this compound. The focus is on well-established rodent models of nociception that are standard in opioid research.[3][4][5]
Core Principles of Opioid Action
Opioids, including the constituents of this compound, exert their effects by binding to specific opioid receptors located in the central and peripheral nervous systems.[6][7] The three primary classes of these G-protein coupled receptors are mu (μ), delta (δ), and kappa (κ).[6][7] The analgesic properties of morphine, the main component of this compound, are primarily mediated through the activation of μ-opioid receptors.[7] This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[6][8] Specifically, it promotes the opening of potassium (K+) channels and inhibits the opening of voltage-gated calcium (Ca2+) channels.[6] These actions result in hyperpolarization and a reduction in neuronal excitability and neurotransmitter release, ultimately dampening the transmission of pain signals.
Opioid Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C55H64Cl3N3O10 | CID 56841906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Opioid - Wikipedia [en.wikipedia.org]
- 8. painphysicianjournal.com [painphysicianjournal.com]
Application Notes and Protocols for Studying Pantopon's Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon is a pharmaceutical preparation containing a mixture of opium alkaloids in their natural proportions as hydrochloride salts.[1] Its primary active component is morphine, which exerts its effects by acting on opioid receptors.[1][2] These receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that modulate numerous cellular processes.[3][4] Understanding the cellular effects of this compound is crucial for elucidating its therapeutic mechanisms and potential side effects. This document provides detailed protocols for a panel of cell culture assays to investigate the effects of this compound on cell viability, apoptosis, and signal transduction.
Key Cellular Signaling Pathways Modulated by this compound
This compound, through its constituent opioids, primarily activates opioid receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of mitogen-activated protein kinase (MAPK) pathways.
Section 1: Cell Viability Assays
Cell viability assays are fundamental in assessing the cytotoxic effects of this compound. The following protocols describe two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| SH-SY5Y (Human Neuroblastoma) | 1 | 24 | 98 ± 4 |
| 10 | 24 | 95 ± 5 | |
| 100 | 24 | 88 ± 6 | |
| 1 | 48 | 92 ± 5 | |
| 10 | 48 | 85 ± 7 | |
| 100 | 48 | 75 ± 8 | |
| MCF-7 (Human Breast Cancer) | 10 | 48 | No significant change |
| 100 | 48 | Slight increase |
Note: Data are representative and may vary based on experimental conditions. The effect of morphine, the main component of this compound, on cancer cell proliferation can be variable.[5][6]
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of non-viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (fully lysed cells).
Data Presentation:
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) |
| Primary Cortical Neurons | 10 | 24 | 5 ± 2 |
| 50 | 24 | 15 ± 4 | |
| 100 | 24 | 28 ± 6 |
Note: Opioids have been shown to induce cell death in primary cortical cells.[7] Data are representative.
Section 2: Apoptosis Assay
Apoptosis, or programmed cell death, is a critical process that can be modulated by various compounds. The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA breaks by labeling the 3'-hydroxyl termini with labeled dUTPs, catalyzed by the enzyme Terminal deoxynucleotidyl Transferase (TdT).
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Visualization and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Data Presentation:
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (TUNEL-positive) |
| HT29 (Human Colon Cancer) | 50 (Papaverine) | 48 | Increased |
| T47D (Human Breast Cancer) | 50 (Noscapine) | 48 | Increased |
| NIH-3T3 (Mouse Fibroblast) | 50 (Papaverine) | 48 | No significant change |
Note: Non-addictive opium alkaloids like papaverine (B1678415) and noscapine, also present in this compound, have been shown to selectively induce apoptosis in cancer cells.[8][9] Data are representative.
Section 3: Signal Transduction Assay
The primary mechanism of action of this compound involves the modulation of intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase.
cAMP Assay
This assay quantifies the intracellular levels of cAMP, a key second messenger. Competitive enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays are commonly used.
Protocol (General Principle):
-
Cell Culture and Treatment: Plate cells and treat with this compound for a short duration (e.g., 15-30 minutes). Often, cells are pre-treated with an adenylyl cyclase activator like forskolin (B1673556) to induce a measurable baseline of cAMP.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Perform the cAMP measurement according to the specific kit instructions (e.g., competitive ELISA where cAMP from the sample competes with a labeled cAMP for antibody binding).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples by interpolating from the standard curve.
Data Presentation:
| Cell Line | Treatment | cAMP Level (pmol/well) |
| HEK293 (expressing µ-opioid receptor) | Control (Forskolin only) | 100 ± 10 |
| Forskolin + 1 µM Morphine | 45 ± 5 | |
| Forskolin + 10 µM Morphine | 25 ± 4 |
Note: Morphine, the primary component of this compound, inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[3][10] Data are representative.
Conclusion
The assays described in these application notes provide a robust framework for investigating the cellular effects of this compound. By systematically evaluating cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into the pharmacological properties of this complex opioid preparation. It is recommended to use a combination of these assays to obtain a comprehensive understanding of this compound's cellular impact.
References
- 1. researchgate.net [researchgate.net]
- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non-addictive opium alkaloids selectively induce apoptosis in cancer cells compared to normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Opium Alkaloids (Formerly Pantopon) as Reference Standards in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically, "Pantopon" referred to a preparation containing the total alkaloids of opium as hydrochloride salts. Invented in 1909, it provided a standardized, injectable form of opium for medicinal use, primarily for pain relief. Its composition reflected the natural alkaloid profile of opium, including morphine, codeine, thebaine, noscapine, and papaverine (B1678415).
In modern forensic toxicology, the use of a complex mixture like this compound as a reference standard is obsolete. Instead, certified reference materials (CRMs) of the individual, highly purified opium alkaloids are employed for the accurate identification and quantification of these substances in biological specimens. This shift ensures greater accuracy, traceability, and compliance with stringent quality control standards in forensic analysis.
These application notes provide an overview of the use of the primary constituent alkaloids of historical this compound as individual reference standards in contemporary forensic toxicology. Detailed analytical protocols and data are provided to guide researchers and forensic scientists in their work.
Chemical Structures and Properties
The principal alkaloids historically found in this compound are listed below with their chemical structures and key properties.
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Chemical Class | Primary Forensic Relevance |
| Morphine | C₁₇H₁₉NO₃ | 285.34 | Phenanthrene Alkaloid | Major active metabolite of heroin, potent analgesic, widely abused. |
| Codeine | C₁₈H₂₁NO₃ | 299.36 | Phenanthrene Alkaloid | Analgesic, antitussive, metabolite of morphine, and a drug of abuse. |
| Thebaine | C₁₉H₂₁NO₃ | 311.37 | Phenanthrene Alkaloid | Precursor for the synthesis of other opioids (e.g., oxycodone), marker for poppy seed consumption.[1] |
| Noscapine | C₂₂H₂₃NO₇ | 413.42 | Benzylisoquinoline Alkaloid | Antitussive, potential anticancer agent, can be a marker for illicit heroin use.[2] |
| Papaverine | C₂₀H₂₁NO₄ | 339.39 | Benzylisoquinoline Alkaloid | Vasodilator, muscle relaxant, can be a marker for illicit heroin use.[3] |
Application as Reference Standards
In forensic toxicology, certified reference materials of morphine, codeine, thebaine, noscapine, and papaverine are essential for:
-
Qualitative Identification: Confirming the presence of a specific alkaloid in a biological sample by comparing retention times and mass spectra with the CRM.
-
Quantitative Analysis: Establishing calibration curves to accurately determine the concentration of the analyte in the sample.
-
Method Validation: Assessing the performance of analytical methods, including linearity, accuracy, precision, and limits of detection and quantification.
-
Quality Control: Ensuring the reliability of routine toxicological analyses.
Quantitative Data from Forensic Analysis
The following tables summarize typical quantitative parameters for the analysis of morphine and codeine in biological matrices using common forensic analytical techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Matrix | Derivatization | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| Morphine | Urine | TMS | Spans 600 | <600 | [4] |
| Codeine | Urine | TMS | Spans 600 | <600 | [4] |
| Thebaine | Urine | - | 1 - 100 | 0.5 | [1] |
*TMS = Trimethylsilyl
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Analyte | Matrix | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Morphine | Blood | 0.5 - 1000 | 1.0 | [5] |
| Codeine | Blood | 0.5 - 1000 | 1.0 | [5] |
| Morphine | Urine | 10 - 1000 | 10 | [6] |
| Codeine | Urine | 10 - 1000 | 10 | [6] |
Table 3: Certified Reference Material Concentrations for Morphine and Codeine in Urine (SRM 2381) [7][8]
| Analyte | Level I (ng/mL) | Level II (ng/mL) | Level III (ng/mL) |
| Morphine | 138 | 293 | 578 |
| Codeine | 134 | 283 | 591 |
Experimental Protocols
Protocol 1: Extraction and GC-MS Analysis of Opiates in Urine
This protocol describes a general procedure for the solid-phase extraction (SPE) and subsequent GC-MS analysis of morphine and codeine in urine, a common practice in forensic toxicology.[4][9]
Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Noscapine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Distinction among eight opiate drugs in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The certification of morphine and codeine in a human urine standard reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Dissolution of Pantopon for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon, also known as Opium Alkaloids Hydrochlorides, is a mixture of all the alkaloids present in opium, formulated as their hydrochloride salts in their natural proportions.[1] This formulation enhances the water solubility of the otherwise poorly soluble opium alkaloids, making it suitable for various laboratory applications. Historically, it was developed as an injectable form of "whole opium," removing tars and other insoluble materials.[1] A typical composition of this compound includes the hydrochlorides of morphine, codeine, thebaine, noscapine, and papaverine, among other minor alkaloids.[1]
These application notes provide a detailed protocol for the dissolution of this compound for use in research settings, including information on solubility, stability, and storage, as well as relevant biological pathways for in vitro studies.
Quantitative Data Summary
The solubility of this compound is primarily dictated by the solubility of its constituent alkaloid hydrochlorides. The hydrochloride salt forms are generally soluble in water and slightly soluble in ethanol.
| Alkaloid Hydrochloride | Solvent | Solubility | Temperature |
| Morphine Sulfate | Water | 64 mg/mL | Room Temperature |
| Ethanol | 1.8 mg/mL | Room Temperature | |
| Codeine Hydrochloride | Water | Freely Soluble | Not Specified |
| Hot Water | Very Soluble | Not Specified | |
| Ethanol (96%) | Slightly Soluble | Not Specified | |
| Papaverine Hydrochloride | Water | ~33.3 mg/mL (1g in 30 mL) | Not Specified |
| Alcohol | ~8.3 mg/mL (1g in 120 mL) | Not Specified | |
| Noscapine Hydrochloride | Water | Freely Soluble | Not Specified |
| Ethanol (96%) | Freely Soluble | Not Specified |
Note: "Freely Soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water, suitable for further dilution for in vitro experiments.
Materials:
-
This compound (powdered opium alkaloid hydrochlorides)
-
Sterile, deionized, or distilled water (e.g., Water for Injection, WFI)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile, light-protected storage vials (e.g., amber glass vials)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood or biosafety cabinet) to prevent microbial contamination.
-
Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile water to the conical tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains. The solution should be clear.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a sterile, light-protected storage vial. This step is crucial for ensuring the sterility of the stock solution for cell culture experiments.
-
Labeling: Clearly label the vial with the name of the compound (this compound Stock Solution), concentration (10 mg/mL), solvent (Sterile Water), date of preparation, and initials of the preparer.
-
Storage: Store the stock solution under the recommended conditions (see Section 4).
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing a sterile this compound solution for laboratory use.
Stability and Storage
The stability of this compound in solution is influenced by factors such as pH, temperature, and exposure to light. Morphine, a major component, is known to degrade via oxidation.
-
pH: Aqueous solutions of morphine hydrochloride are most stable at a slightly acidic pH, around 4-5.[2] The pH of a 1 g in 50 mL water solution of Opium Alkaloids Hydrochlorides is typically between 3.0 and 4.0.[3]
-
Temperature: For long-term storage, it is recommended to store aqueous solutions of opioid alkaloids at refrigerated temperatures (2-8°C).[4][5] Some studies have shown stability for extended periods (e.g., up to 58 days) at these temperatures.[4][5] Freezing at -20°C is also a viable option for long-term storage.[4][5] For routine laboratory use, storing at room temperature should be limited to shorter periods, and solutions should be monitored for any signs of precipitation or discoloration.
-
Light: Opioid alkaloids can be sensitive to light.[3] Therefore, stock solutions should be stored in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.[6]
Recommended Storage:
-
Stock Solutions (e.g., 10 mg/mL): Aliquot into sterile, light-protected vials and store at 2-8°C for up to one month or at -20°C for longer-term storage (up to 3 months). Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh from the stock solution for each experiment.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR). Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events leading to the modulation of neuronal excitability and neurotransmitter release.[7][8]
G-Protein Dependent Signaling Pathway
The canonical signaling pathway involves the coupling of the activated opioid receptor to inhibitory G-proteins (Gi/o).
Pathway Description:
-
Binding: this compound's constituent alkaloids bind to and activate the opioid receptor.[8]
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o), causing the dissociation of the Gα-GTP and Gβγ subunits.[9][10]
-
Downstream Effects:
-
The Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
-
The Gβγ subunit directly interacts with ion channels. It inhibits N-type voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, increasing potassium efflux.[9][10][11]
-
-
Cellular Outcome: The combined effect of reduced cAMP and altered ion channel activity leads to hyperpolarization of the neuronal membrane and a decrease in the release of excitatory neurotransmitters (e.g., glutamate, substance P), resulting in the analgesic and other physiological effects of opioids.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Formulation Development and Stability Testing of Oral Morphine Solution Utilizing Preformulation Approach [sites.ualberta.ca]
- 3. Papaverine hydrochloride | 61-25-6 [chemicalbook.com]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alborz Pharmed | Codeine HCL [alborzpharmed.com]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application of Pantopon in Neurological Disorder Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon, a historical pharmaceutical preparation, is a mixture of the total opium alkaloids in their naturally occurring proportions, formulated as hydrochloride salts. Its primary constituents include morphine, codeine, thebaine, noscapine (B1679977), and papaverine (B1678415). Due to its historical nature, recent specific research on "this compound" in contemporary neurological disorder models is limited. Therefore, these application notes and protocols are based on the extensive research conducted on its principal active components. This document provides a comprehensive overview of the potential applications of a mixed opioid agonist preparation, akin to this compound, in various neurological disorder models, with a focus on its analgesic and neuroactive properties. The protocols detailed below are synthesized from studies on its individual alkaloids and their combined effects.
Mechanism of Action: Opioid Receptor Signaling
The predominant pharmacological effects of this compound are mediated by its primary opioid agonists, morphine and codeine, which act on the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The binding of opioid agonists to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates downstream effectors and ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This inhibition of neuronal excitability is the fundamental mechanism behind the analgesic effects of opioids.
Application in Neuropathic Pain Models
The primary application of a this compound-like mixture in neurological research is in the study of pain, particularly neuropathic pain, which arises from nerve injury. The synergistic action of morphine and codeine can be evaluated in various rodent models.[1][2]
Quantitative Data Summary: Morphine and Codeine in Rodent Pain Models
| Animal Model | Drug | Route of Administration | Effective Dose Range | Outcome Measure | Reference |
| Spared Nerve Injury (SNI), Rat | Morphine | Subcutaneous (s.c.) | 2 - 6 mg/kg | Attenuation of mechanical and cold allodynia | [3] |
| Chronic Constriction Injury (CCI), Rat | Morphine | Subcutaneous (s.c.) | 6 mg/kg | Attenuation of mechanical allodynia and hyperalgesia | [3] |
| Spinal Nerve Ligation (SNL), Rat | Morphine | Intrathecal (i.t.) | 0.1 - 5 µg | Dose-dependent inhibition of neuronal responses | [4] |
| Spinal Nerve Ligation (SNL), Rat | Morphine | Systemic | 1 - 6 mg/kg | Less effective inhibition of neuronal responses compared to intrathecal | [4] |
| Spinal Cord Injury (SCI), Rat | Morphine | Subcutaneous (s.c.) | 2 - 6 mg/kg | Attenuation of mechanical and cold allodynia | [3] |
| Spared Nerve Injury (SNI), Rat | Codeine | Subcutaneous (s.c.) | 30 mg/kg | Minimal alleviation of mechanical hypersensitivity | [3] |
| Spinal Cord Injury (SCI), Rat | Codeine | Subcutaneous (s.c.) | 10 - 30 mg/kg | Attenuation of mechanical and cold allodynia | [3] |
| Acetic Acid Writhing Test, Mouse | Morphine & Codeine Combination | Intraperitoneal (i.p.) | Synergistic | Reduced writhing response | [1][2] |
| Tail Flick Test, Mouse | Morphine & Codeine Combination | Intraperitoneal (i.p.) | Synergistic | Increased tail flick latency | [1][2] |
| Orofacial Formalin Test, Mouse | Morphine & Codeine Combination | Intraperitoneal (i.p.) | Synergistic | Reduced nocifensive behavior | [1][2] |
| CFA-Induced Inflammatory Pain, Rat | Morphine | Subcutaneous (s.c.) | 3.0 - 6.0 mg/kg | Reversal of mechanical hyperalgesia | [5] |
Experimental Protocol: Evaluation of Analgesic Effects in a Rat Model of Neuropathic Pain (Spared Nerve Injury - SNI)
Objective: To assess the efficacy of a mixed opioid agonist preparation in alleviating mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Mixed opioid agonist solution (e.g., morphine and codeine in sterile saline)
-
Von Frey filaments for assessing mechanical allodynia
-
Testing chambers with a wire mesh floor
Workflow:
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Testing: Habituate the animals to the testing environment. Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
SNI Surgery: Anesthetize the rat. Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Suture the incision.
-
Post-operative Care and Pain Development: Allow the animals to recover for 7-14 days. Confirm the development of mechanical allodynia by re-testing with von Frey filaments.
-
Drug Administration: Administer the mixed opioid agonist solution or vehicle control via the desired route (e.g., subcutaneous injection).
-
Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of analgesia.
Application in Seizure Models
Noscapine, a non-analgesic alkaloid present in this compound, has demonstrated anticonvulsant properties in animal models of epilepsy.
Quantitative Data Summary: Noscapine in Rodent Seizure Models
| Animal Model | Drug | Route of Administration | Effective Dose | Outcome Measure | Reference |
| Lithium-Pilocarpine Induced Status Epilepticus, Rat | Noscapine | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in seizure severity and duration | |
| Pentylenetetrazole (PTZ) Kindling, Mouse | Noscapine | Intraperitoneal (i.p.) | 35 mg/kg (PTZ) | Attenuated PTZ-induced behavioral and biochemical changes | [6] |
Experimental Protocol: Evaluation of Anticonvulsant Effects in a Rat Model of Chemically-Induced Seizures
Objective: To assess the efficacy of noscapine in a lithium-pilocarpine model of status epilepticus.
Materials:
-
Male Wistar rats (200-250 g)
-
Lithium chloride solution (127 mg/kg)
-
Pilocarpine (B147212) hydrochloride solution (60 mg/kg)
-
Noscapine solution
-
Vehicle control
-
Observation cage
-
Video recording equipment
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions.
-
Drug Administration: Administer lithium chloride (127 mg/kg, i.p.). 18-24 hours later, administer noscapine (at various doses, e.g., 30 mg/kg, i.p.) or vehicle 30 minutes before pilocarpine.
-
Seizure Induction: Administer pilocarpine (60 mg/kg, i.p.).
-
Behavioral Observation: Immediately after pilocarpine injection, place the rat in an observation cage and record its behavior for at least 2 hours. Score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the latency to the first seizure, the duration of status epilepticus, and the seizure severity scores between the noscapine-treated and vehicle-treated groups.
Application in Neurodegenerative and Neuroprotective Models
Papaverine, another constituent of this compound, exhibits neuroprotective effects through mechanisms distinct from opioid receptor agonism, such as phosphodiesterase inhibition.[7]
Quantitative Data Summary: Papaverine in Rodent Models
| Animal Model | Drug | Route of Administration | Effective Dose | Outcome Measure | Reference |
| Traumatic Brain Injury (TBI), Mouse | Papaverine | Not specified | Not specified | Reduced neuroinflammation and apoptosis | [8] |
| Parkinson's Disease (MPTP model), Mouse | Papaverine | Not specified | Not specified | Recovery of dopaminergic neuronal cell death and locomotor activity | [7] |
| Parkinson's Disease (Rotenone model), Rat | Noscapine | Not specified | Not specified | Neuroprotective effects, anti-oxidative, anti-inflammatory properties | [9] |
Important Considerations
-
Thebaine Toxicity: Thebaine, a minor component of this compound, is a convulsant and can be neurotoxic at higher doses.[10][11] This is a critical consideration when using a total opium alkaloid preparation and highlights the importance of dose-response studies.
-
Strain and Sex Differences: The response to opioids can vary significantly between different rodent strains and sexes.[5][12] It is crucial to consider these variables in the experimental design.
-
Tolerance and Hyperalgesia: Chronic administration of opioids can lead to the development of tolerance (a decrease in analgesic effect) and opioid-induced hyperalgesia (an increased sensitivity to pain).[13] These phenomena should be monitored in long-term studies.
Conclusion
While this compound itself is a historical preparation with limited recent research, its constituent alkaloids have well-documented effects in a variety of neurological disorder models. By studying the individual and combined actions of morphine, codeine, noscapine, and papaverine, researchers can gain valuable insights into the complex pharmacology of mixed opioid agonists and their potential therapeutic applications in pain, epilepsy, and neurodegenerative diseases. The protocols and data presented here provide a foundation for designing and conducting preclinical studies in these areas. It is imperative to carefully consider the dose, route of administration, and potential for adverse effects, such as the neurotoxicity of thebaine, in any experimental design.
References
- 1. Systemic synergism between codeine and morphine in three pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effectiveness of spinal and systemic morphine on rat dorsal horn neuronal responses in the spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of noscapine on halting the progression of pentylenetetrazole induced kindling epilepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Papaverine provides neuroprotection by suppressing neuroinflammation and apoptosis in the traumatic brain injury via RAGE- NF-<kappa>B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noscapine Prevents Rotenone-Induced Neurotoxicity: Involvement of Oxidative Stress, Neuroinflammation and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cluster of acute thebaine poisonings from non-food grade poppy seeds in the Australian food supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicokinetics of thebaine in those consuming non-food grade poppy seeds as a tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central amygdala inflammation drives pain hypersensitivity and attenuates morphine analgesia in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Application Notes and Protocols for Studying Opioid Receptors Using Pantopon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopon, also known as Opium Alkaloids Hydrochlorides, is a pharmaceutical preparation composed of a mixture of the total alkaloids from opium in their naturally occurring proportions, presented as hydrochloride salts.[1] Historically used for its potent analgesic properties, this compound provides a unique tool for studying the complex interactions of multiple opioid alkaloids with opioid receptors. Its primary constituents include morphine, codeine, thebaine, noscapine, and papaverine.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound and its constituent alkaloids to investigate opioid receptor pharmacology. It is intended for researchers in pharmacology, neuroscience, and drug development who are interested in the nuanced effects of a complex opioid agonist mixture on receptor binding, signaling, and function.
Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the physiological and psychoactive effects of opioids.[2][3][4][5] Understanding how a mixture of alkaloids, each with its own pharmacological profile, collectively interacts with these receptors can provide valuable insights into opioid synergy, polypharmacology, and the development of novel analgesics with improved side-effect profiles.
Data Presentation: Quantitative Analysis of this compound Alkaloids
The following tables summarize the approximate composition of this compound and the opioid receptor binding affinities and functional potencies of its major alkaloid components. This data is essential for designing and interpreting experiments aimed at understanding the compound's overall pharmacological effect.
Table 1: Approximate Composition of this compound Alkaloids
| Alkaloid | Approximate Percentage by Weight | Primary Pharmacological Role |
| Morphine | ~50% | µ-Opioid Receptor Agonist[6] |
| Codeine | ~12.5% | µ-Opioid Receptor Agonist (Prodrug to Morphine)[7] |
| Thebaine | ~15% | Precursor to semi-synthetic opioids; complex opioid receptor interactions[8] |
| Noscapine | ~20% | Antitussive (non-opioid mechanism)[9] |
| Papaverine | ~2.5% | Smooth Muscle Relaxant (non-opioid mechanism) |
Note: The exact composition of this compound can vary based on the source of the opium.[1][10]
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of this compound Alkaloids
| Alkaloid | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Morphine | 1.168 - 3.01 | 371 - 1332 | 1817 |
| Codeine | >100 | Low Affinity | Low Affinity |
| Thebaine | 2750 | 1020 | Data Not Available |
| Noscapine | Not Applicable (No significant binding) | Not Applicable (No significant binding) | Not Applicable (No significant binding) |
| Papaverine | Not Applicable (No significant binding) | Not Applicable (No significant binding) | Not Applicable (No significant binding) |
Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and may vary depending on experimental conditions.[8][11][12][13][14]
Table 3: Functional Potency (EC50/IC50, nM) of this compound Alkaloids
| Alkaloid | Assay Type | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Morphine | [³⁵S]GTPγS Binding (EC₅₀) | ~45 | >1000 | >1000 |
| Morphine | Guinea Pig Ileum (IC₅₀) | ~190 | - | - |
| Codeine | [³⁵S]GTPγS Binding (EC₅₀) | Less potent than morphine | Low Potency | Low Potency |
| Codeine | Guinea Pig Ileum (IC₅₀) | Less potent than morphine | - | - |
| Thebaine | [³⁵S]GTPγS Binding (EC₅₀) | Partial Agonist/Antagonist activity | Partial Agonist/Antagonist activity | Data Not Available |
| Noscapine | [³⁵S]GTPγS Binding (EC₅₀) | Not Applicable | Not Applicable | Not Applicable |
| Papaverine | [³⁵S]GTPγS Binding (EC₅₀) | Not Applicable | Not Applicable | Not Applicable |
EC₅₀ represents the concentration of a drug that gives half-maximal response. IC₅₀ represents the concentration of an inhibitor where the response is reduced by half. Values are approximate and can vary based on the specific assay conditions.[15][16][17]
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro experiments to characterize the interaction of this compound and its constituent alkaloids with opioid receptors.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound (e.g., individual alkaloids or this compound) for µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Commercially available cell membranes expressing human recombinant µ, δ, or κ opioid receptors (e.g., from CHO or HEK293 cells).
-
Radioligands:
-
[³H]-DAMGO (for µ-receptors)
-
[³H]-Naltrindole (for δ-receptors)
-
[³H]-U69,593 (for κ-receptors)
-
-
Test Compounds: this compound, Morphine, Codeine, Thebaine, Noscapine, Papaverine.
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and naloxone in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in Assay Buffer. Ensure the final solvent concentration in the assay is low (<1%) to avoid interference.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup (in triplicate):
-
Total Binding: 25 µL of radioligand, 25 µL of Assay Buffer, and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of radioligand, 25 µL of 10 µM Naloxone, and 50 µL of membrane preparation.
-
Competition Binding: 25 µL of radioligand, 25 µL of test compound at various concentrations, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]
- 6. ndafp.org [ndafp.org]
- 7. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Stereoselective mu- and delta-opioid receptor-related antinociception and binding with (+)-thebaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure Characterization - Opium Consumption - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic interaction of morphine and halothane in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of G-proteins by morphine and codeine congeners: insights to the relevance of O- and N-demethylated metabolites at mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Morphine and Codeine in Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of morphine and codeine in various biological matrices. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to guide researchers in developing and validating robust analytical methods for the simultaneous determination of these two opiates.
Introduction
Morphine is a potent opioid analgesic, and codeine is a commonly used analgesic and antitussive that is metabolized to morphine in the liver.[1][2] The quantitative analysis of morphine and codeine is crucial in clinical toxicology, forensic science, pain management monitoring, and pharmaceutical research. The structural similarity of these compounds presents analytical challenges, necessitating highly selective and sensitive methods for their accurate quantification in complex matrices such as urine, blood, plasma, and oral fluid.[3]
This document details validated methods for the simultaneous determination of morphine and codeine, providing comprehensive protocols for sample preparation, chromatographic separation, and detection.
Analytical Methodologies
Several analytical techniques can be employed for the quantification of morphine and codeine. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) offers a reliable method for the quantification of morphine and codeine, particularly in pharmaceutical formulations.[4][5] However, for complex biological matrices, its sensitivity and selectivity may be limited.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of morphine and codeine.[6][7][8] It typically requires a derivatization step to improve the volatility and chromatographic behavior of the analytes.[8]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for the quantification of opiates in biological fluids.[3][9][10] It offers superior sensitivity, selectivity, and high-throughput capabilities, often with simpler sample preparation compared to GC-MS.[3]
Experimental Protocols
Protocol 1: Quantitative Analysis of Morphine and Codeine in Human Urine by GC-MS
This protocol describes a sensitive and selective GC-MS method for the simultaneous determination of morphine and codeine in human urine.[6]
3.1.1. Sample Preparation
-
Hydrolysis (for total morphine and codeine): To measure both free and conjugated forms, hydrolysis of glucuronide conjugates is necessary.[11]
-
Extraction:
-
Adjust the pH of the hydrolyzed urine to approximately 9.
-
Perform liquid-liquid extraction with an organic solvent such as a mixture of chloroform (B151607) and isopropanol (B130326) or solid-phase extraction (SPE) using a suitable cartridge.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent. A common agent is a mixture of propionic anhydride (B1165640) and pyridine (B92270) (5:2), heated at 80°C for 3 minutes.[6] This step converts the polar hydroxyl groups to less polar esters, improving chromatographic performance.[8]
-
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
3.1.3. Experimental Workflow
Protocol 2: Quantitative Analysis of Morphine and Codeine in Blood/Plasma by LC-MS/MS
This protocol details a highly sensitive LC-MS/MS method for the simultaneous quantification of morphine and codeine in blood or plasma.[3][9]
3.2.1. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing deuterated internal standards (e.g., morphine-d3, codeine-d3).[9]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
-
3.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[13]
-
Column: Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or similar.[13]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in methanol.
-
-
Gradient:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.[13]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Morphine: Precursor ion m/z 286.1 -> Product ions m/z 201.1, 152.1.
-
Codeine: Precursor ion m/z 300.1 -> Product ions m/z 215.1, 165.1.
-
(Note: Specific MRM transitions should be optimized for the instrument used).
-
3.2.3. Experimental Workflow
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of morphine and codeine using different methodologies.
Table 1: GC-MS Method Performance in Urine
| Parameter | Morphine | Codeine | Reference |
| Linearity Range (ng/mL) | 25 - 2000 | 25 - 2000 | [6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 25 | [6][12] |
| Intraday Precision (%RSD) | < 13% | < 13% | [6] |
| Interday Precision (%RSD) | < 13% | < 13% | [6] |
| Accuracy (%) | 87.2 - 108.5 | 87.2 - 108.5 | [6] |
Table 2: LC-MS/MS Method Performance in Various Matrices
| Matrix | Parameter | Morphine | Codeine | Reference |
| Urine | Linearity Range (ng/mL) | 25 - 4000 | 25 - 4000 | [10] |
| LLOQ (ng/mL) | 25 | 25 | [10] | |
| Accuracy (%) | 90 - 110 | 90 - 110 | [10] | |
| Precision (%CV) | < 10 | < 10 | ||
| Blood/Plasma | Linearity Range (ng/mL) | 1.5 - 300 | 1.5 - 300 | [14] |
| LLOQ (ng/mL) | 1.5 | 1.5 | [14] | |
| Accuracy (%) | 88.1 - 114.1 | 88.1 - 114.1 | [14] | |
| Precision (%CV) | 0.6 - 12.7 | 0.6 - 12.7 | [14] | |
| Oral Fluid | Linearity Range (ng/mL) | 1.5 - 350 | 1.5 - 350 | [15] |
| LLOQ (ng/mL) | 1.5 | 1.5 | [15] | |
| Within-run Precision (%CV) | < 5 | < 5 | [15] | |
| Between-run Precision (%CV) | < 5 | < 5 | [15] |
Signaling and Metabolic Pathways
Morphine and codeine exert their effects primarily through the μ-opioid receptor (MOR), a G protein-coupled receptor.[1][16] Codeine acts as a prodrug, with its analgesic effects largely attributed to its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6.[1][17]
Metabolic Pathway of Codeine
Opioid Receptor Signaling Pathway
Conclusion
The quantitative analysis of morphine and codeine in mixtures can be reliably achieved using GC-MS and LC-MS/MS techniques. LC-MS/MS is generally preferred for biological matrices due to its high sensitivity, specificity, and simpler sample preparation workflows. The choice of the specific protocol should be guided by the laboratory's instrumentation, the required limits of detection, and the sample matrix. Proper method validation is essential to ensure accurate and reliable results for clinical and forensic applications.
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of codeine and morphine in urine and blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of analytical procedures for urinary codeine and morphine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. agilent.com [agilent.com]
- 14. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 16. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Pantoprazole Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Pantoprazole (B1678409) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of Pantoprazole in aqueous solutions?
A1: The stability of Pantoprazole, a proton-pump inhibitor (PPI), is highly dependent on pH.[1][2][3] It is an acid-labile drug, meaning it degrades rapidly in acidic conditions (low pH) but is relatively stable in neutral and alkaline environments.[1][2][4] The rate of degradation significantly increases as the pH decreases.[1][5][6]
Q2: What is the mechanism of Pantoprazole degradation in acidic conditions?
A2: In acidic environments, Pantoprazole undergoes a rapid, acid-catalyzed rearrangement. This transformation converts the substituted benzimidazole (B57391) into a reactive thiophilic sulfonamide cation.[1][2] This active form is responsible for its mechanism of action (inhibiting the H+/K+-ATPase proton pump), but in solution, this pathway leads to chemical degradation.[1][2]
Q3: What are the typical degradation products of Pantoprazole?
A3: Under forced degradation conditions, several degradation products can be formed. The main metabolic pathways, which can be indicative of chemical degradation, include demethylation followed by sulfation, and oxidation by cytochrome P450 enzymes to form pantoprazole sulfone and sulfide.[7] Under oxidative stress (e.g., using hydrogen peroxide), N-oxides and sulfones are common degradation products.[8][9] Acid hydrolysis leads to the formation of various rearrangement products.[4][10]
Q4: How does temperature affect the stability of Pantoprazole solutions?
A4: Temperature accelerates the degradation of Pantoprazole. Studies on intravenous (IV) solutions have shown that degradation is significantly faster at room temperature (23°C) compared to refrigerated conditions (4°C).[11] The degradation half-life is approximately 2.8 hours at pH 5.0 at ambient temperature.[6] Thermal stress studies on the dry powder have also shown degradation, with about 54% loss after 24 hours at 95°C.[4]
Q5: Is Pantoprazole sensitive to light?
A5: Yes, Pantoprazole is susceptible to photolytic degradation.[12] Exposure of a Pantoprazole solution to sunlight or UV light can cause significant degradation.[4][8][13] One study noted a 36% degradation after 24 hours of exposure to UV light.[4] Therefore, solutions should be protected from light during experiments and storage.[1]
Troubleshooting Guide
Q1: My Pantoprazole solution turned yellow after I dissolved it. What happened?
A1: A yellow discoloration is a characteristic sign of Pantoprazole degradation under acidic conditions.[4][8] This is a common observation during acid hydrolysis stress testing. If this occurs unexpectedly, you should immediately check the pH of your solution. The water or buffer used may be more acidic than anticipated. Ensure all glassware is properly rinsed to avoid acidic residues.
Q2: I see unexpected peaks in my HPLC chromatogram after storing my Pantoprazole solution. How can I identify them?
A2: Unexpected peaks typically represent degradation products. To identify them, you should:
-
Perform Forced Degradation Studies: Subject Pantoprazole to controlled stress conditions (acid, base, oxidation, heat, light) individually. This will help you generate the specific degradation products under each condition and determine their retention times.[10][13]
-
Use Mass Spectrometry (LC-MS): This technique is crucial for characterizing and identifying the chemical structure of unknown impurities by determining their mass-to-charge ratio (m/z) and fragmentation patterns.[9][13][14]
-
Compare with Reference Standards: If reference standards for known impurities like Pantoprazole N-oxide or Pantoprazole sulfone are available, they can be used for positive identification.[8]
Q3: My Pantoprazole solution shows rapid degradation even at a neutral pH. What could be the cause?
A3: While Pantoprazole is more stable at neutral pH, other factors can accelerate degradation:
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can cause degradation. Consider de-gassing your solvents or adding an antioxidant if compatible with your experimental design.
-
Excipients/Other Components: Certain components in your formulation or medium could be incompatible or catalyze degradation. For example, studies on IV solutions show that Pantoprazole degrades more rapidly in 5% Dextrose in Water (D5W) compared to 0.9% Sodium Chloride (NS).[11]
-
Metal Ions: Trace metal ions can catalyze oxidative degradation. The inclusion of a chelating agent like ethylenediaminetetra-acetic acid (EDTA) has been shown to improve the stability of Pantoprazole formulations.[11]
Q4: The concentration of my Pantoprazole stock solution is decreasing faster than expected. How can I improve its stability for storage?
A4: To improve the stability of stock solutions for short- to medium-term storage, follow these recommendations:
-
Solvent Choice: Prepare stock solutions in a suitable organic solvent like methanol, where it is generally stable if protected from light and stored correctly.[4][8]
-
pH Control: If using an aqueous buffer, ensure the pH is in the stable range (neutral to slightly alkaline, >pH 7.8).[6]
-
Temperature: Store solutions at refrigerated temperatures (e.g., 4°C) to slow the rate of degradation.[4][11]
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1][13]
Data Presentation
Table 1: Summary of Pantoprazole Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Details | Time | Temperature | Degradation (%) | Key Observations | Cite |
| Acid Hydrolysis | 0.01 M HCl | 10 min | Room Temp | ~35% | Solution turns yellow. | [4] |
| 0.01 M HCl | 60 min | Room Temp | ~92% | Multiple degradation products formed. | [4] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 5 days | Room Temp | Stable | Highly stable in alkaline conditions. | [4][12] |
| Oxidation | 3% H₂O₂ | 2 hours | Room Temp | ~53% | Two major degradation products observed. | [4] |
| 3% H₂O₂ | 3 hours | Room Temp | ~67% | [4] | ||
| Thermal Degradation | Dry Powder | 24 hours | 70°C | ~10% | [4] | |
| Dry Powder | 24 hours | 95°C | ~54% | [4] | ||
| Photodegradation | Solution (UV Light) | 24 hours | Chamber Temp (~50°C) | ~36% | A new major peak appears in the chromatogram. | [4] |
| Solution (Visible Light) | 5 days | Room Temp | ~6% | Relatively stable in visible light compared to UV. | [4] |
Table 2: Stability of Pantoprazole IV Solutions in Different Diluents and Temperatures
| Concentration | Diluent | Storage Temperature | Time to Reach 90% Concentration (t₉₀) | Cite |
| 0.16 - 0.80 mg/mL | 5% Dextrose (D5W) | 23°C | > 1.5 days | [11] |
| 0.16 - 0.80 mg/mL | 0.9% Saline (NS) | 23°C | > 1.5 days | [11] |
| 0.16 - 0.80 mg/mL | 5% Dextrose (D5W) | 4°C | 11 days | [11] |
| 0.16 - 0.80 mg/mL | 0.9% Saline (NS) | 4°C | 20 days | [11] |
Experimental Protocols
Protocol 1: Forced Degradation of Pantoprazole in Aqueous Solutions
This protocol outlines the general procedure for subjecting Pantoprazole to stress conditions to study its degradation profile, as mandated by ICH guidelines.[13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Pantoprazole at a concentration of 1 mg/mL in methanol.[8] This solution should be prepared fresh and protected from light.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature and protected from light.
- Withdraw samples at time intervals (e.g., 30, 60, 120, 180 minutes) and dilute for analysis.[4]
-
Photolytic Degradation:
- Place the Pantoprazole solution (e.g., 1 mg/mL in methanol) in a transparent container.[13]
- Expose the solution to a calibrated light source providing UV and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15][16]
- Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
- Withdraw samples from both the exposed and control solutions at various time points for analysis.[8]
-
Thermal Degradation (in solution):
- Dilute the stock solution in purified water to the desired concentration.
- Heat the solution in a water bath at a controlled temperature (e.g., 70°C).
- Withdraw samples at various time points, cool them to room temperature, and analyze.
3. Sample Analysis:
-
All samples withdrawn from the stress conditions should be appropriately diluted with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 15-50 µg/mL).[4][15]
-
Analyze the samples using a validated, stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
The following is an example of an HPLC method suitable for separating Pantoprazole from its degradation products. Method optimization will be required based on the specific column and system used.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode-Array Detector (DAD).[12][15][17]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][18]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a 75:25 (v/v) mixture of 10 mM Potassium Phosphate buffer (KH₂PO₄), adjusted to pH 7.4, and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.[17]
-
Column Temperature: Ambient or controlled at 40°C.[19]
Visualizations
Caption: Acid-catalyzed degradation and activation pathway of Pantoprazole.
Caption: General workflow for a forced degradation study of Pantoprazole.
Caption: Troubleshooting flowchart for unexpected Pantoprazole degradation.
References
- 1. medscape.com [medscape.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Pantoprazole in Parenteral Nutrition Units | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 4. ajrconline.org [ajrconline.org]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 11. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. actascientific.com [actascientific.com]
- 14. academic.oup.com [academic.oup.com]
- 15. akjournals.com [akjournals.com]
- 16. akjournals.com [akjournals.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Overcoming solubility issues of Pantopon in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Pantopon in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility pH-dependent?
A1: this compound is a mixture of the hydrochloride salts of all opium alkaloids in their natural proportions, including morphine, codeine, thebaine, papaverine, and noscapine.[1][2] These alkaloids are weakly basic compounds. Their solubility in aqueous solutions is highly dependent on pH.[3][4] In acidic to neutral solutions (lower pH), the basic nitrogen atom on the alkaloids is protonated, forming a positively charged ion. This ionized form is more polar and, therefore, more soluble in aqueous buffers. As the pH increases (becomes more alkaline), the alkaloids are deprotonated into their neutral, free-base form, which is significantly less water-soluble and may precipitate.
Q2: My this compound solution precipitated after I increased the buffer pH. Why did this happen?
A2: This is the most common cause of this compound precipitation. The constituent alkaloids in this compound are weak bases, supplied as hydrochloride salts, which are more soluble at a lower pH.[5][6] When you increase the pH of the buffer, you are shifting the equilibrium from the soluble, ionized (protonated) form of the alkaloids to the poorly soluble, neutral (free base) form. If the concentration of the neutral form exceeds its solubility limit at that specific pH, it will precipitate out of the solution. The extraction of alkaloids like morphine and codeine is often maximal at alkaline pH ranges (e.g., pH 9.5-11.5) precisely because their less soluble free-base forms can be separated from the solution.[7]
Q3: Can I store my buffered this compound solution in the refrigerator?
A3: Storing buffered this compound solutions at low temperatures (e.g., 4°C) is generally not recommended, especially for concentrated solutions. The solubility of many buffer salts and the drug compounds themselves decreases significantly at lower temperatures.[8] This can lead to the crystallization and precipitation of either the buffer components or the this compound alkaloids, compromising the concentration and integrity of your solution.[8] It is best to prepare the solution fresh or store it at the experimental temperature if stability data permits.
Q4: Are there any incompatible buffer components or additives I should be aware of?
A4: Yes. While standard buffers like phosphate (B84403) or acetate (B1210297) are generally acceptable, certain components can cause issues.
-
Divalent Cations: Phosphate buffers can form insoluble precipitates with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[8][9] If your experiment requires these ions, consider using a different buffer system like HEPES or Tris.
-
Organic Solvents: Adding organic co-solvents (e.g., ethanol, acetonitrile) to a phosphate-buffered solution can significantly reduce the solubility of the phosphate salts, causing them to precipitate.[8][10]
-
High Ionic Strength: While adjusting ionic strength is common, excessively high salt concentrations can sometimes decrease the solubility of other solutes through the "salting out" effect.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound to the buffer.
This issue often stems from exceeding the solubility limit due to pH, concentration, or the method of preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. unodc.org [unodc.org]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Identifying and minimizing artifacts in Pantopon experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize artifacts in experiments involving Pantopon.
Troubleshooting Guides
This section addresses specific issues that may arise during in-vitro and in-vivo this compound experiments.
In-Vitro Experiments
Problem: Low or No Agonist Response in Functional Assays (e.g., cAMP, Calcium Flux)
| Potential Cause | Recommended Solution |
| Low Receptor Density | Ensure the cell line (e.g., HEK293, CHO) has adequate µ-opioid receptor expression. Low expression can result in a small signal window, making agonist effects difficult to detect.[1] |
| Poor Cell Health | Use cells that are healthy, not overgrown, and have not undergone excessive passaging, as this can alter receptor expression and signaling.[1] |
| Inappropriate Agonist Concentration | Determine the optimal this compound concentration. If the concentration is too high, it may lead to receptor desensitization and a reduced response. |
| Agonist Degradation | Verify the integrity and concentration of the this compound stock solution. |
| Incorrect Assay Window | Optimize the agonist stimulation time to capture the peak signaling response (e.g., 10-15 minutes for cAMP assays).[1] |
Problem: High Variability in Receptor Binding Assays
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Include a control with a high concentration of a non-labeled ligand to determine and subtract non-specific binding. |
| Inadequate Incubation Time | Ensure the incubation time is sufficient for the radioligand to reach equilibrium with the receptor. |
| Improper Washing Steps | Optimize washing steps to remove unbound radioligand without dissociating specifically bound ligand. |
| Radioligand Degradation | Use fresh radioligand and store it properly to prevent degradation. |
In-Vivo Experiments (Animal Models)
Problem: High Variability in Analgesic Response
| Potential Cause | Recommended Solution |
| Stress-Induced Analgesia | Acclimate animals to the experimental environment and handling to minimize stress, which can produce analgesic effects and confound results.[2] |
| Individual Animal Variability | Account for individual differences in opioid sensitivity.[3][4] Consider pre-screening animals for baseline pain sensitivity. |
| Sex Differences | Be aware of sex-based differences in opioid analgesia and analyze data for males and females separately.[5] |
| Route of Administration | Ensure consistent and accurate administration of this compound. The route of administration can significantly impact bioavailability and onset of action. |
| Learning and Conditioning | In behavioral assays like conditioned place preference, be mindful of learning components that could be influenced by the analgesic treatment itself.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from morphine in experiments?
This compound is a mixture of all opium alkaloids in their natural proportions, formulated as hydrochloride salts. This means that while its primary component is morphine, it also contains other alkaloids like codeine, thebaine, and papaverine. This composition can lead to a broader pharmacological profile compared to morphine alone, potentially involving interactions with other receptors or signaling pathways.
Q2: How can I control for receptor desensitization and internalization in my experiments?
Opioid receptor desensitization and internalization are agonist-induced processes that can reduce the observable effect of this compound over time.[7][8][9] To minimize this:
-
Use appropriate agonist concentrations: Avoid using excessively high concentrations of this compound.
-
Optimize incubation times: For in-vitro assays, use the shortest incubation time that provides a robust signal.
-
Consider assay type: Some assays are more sensitive to desensitization than others. For example, measuring G-protein activation may show a more rapid peak and subsequent decline than downstream effectors.
Q3: What are the key components of the opioid signaling pathway activated by this compound?
This compound, primarily through its morphine content, activates the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to analgesia. The key steps are:
-
This compound binds to the MOR.
-
The associated inhibitory G-protein (Gi/o) is activated, dissociating into Gαi/o and Gβγ subunits.
-
The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.
-
The Gβγ subunit inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron).
Q4: What are some common artifacts to watch out for in behavioral studies with rodents?
-
Locomotor activity changes: Opioids can either increase or decrease locomotor activity depending on the dose and the animal's stress level. This can confound interpretation of pain-related behaviors.
-
Withdrawal symptoms: If animals develop dependence, withdrawal symptoms can manifest as altered behaviors that may be misinterpreted as pain or anxiety.[3]
-
Environmental factors: Factors like housing conditions (individual vs. group), noise, and light cycles can influence an animal's response to opioids.[10]
Experimental Protocols
In-Vitro cAMP Inhibition Assay
Objective: To determine the potency of this compound in inhibiting cAMP production in cells expressing the µ-opioid receptor.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human µ-opioid receptor in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the inhibition of cAMP production against the log concentration of this compound to determine the IC50 value.
In-Vivo Hot Plate Test for Analgesia
Objective: To assess the analgesic effect of this compound in a rodent model of thermal pain.
Methodology:
-
Acclimation: Acclimate mice or rats to the hot plate apparatus (set to 55°C) for several days prior to the experiment.
-
Baseline Measurement: Determine the baseline latency for each animal to exhibit a pain response (e.g., licking a hind paw, jumping). The cutoff time is typically 30-45 seconds to prevent tissue damage.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point and compare between treatment groups.
Visualizations
Caption: this compound-activated μ-opioid receptor signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral Predictors of Individual Differences in Opioid Addiction Vulnerability as Measured Using i.v. Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gender differences in opioid-mediated analgesia: animal and human studies. (2000) | Benjamin Kest | 237 Citations [scispace.com]
- 6. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hierarchical phosphorylation of delta-opioid receptor regulates agonist-induced receptor desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]
- 9. Role of receptor internalization in the agonist-induced desensitization of cannabinoid type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Dosage of Pantopon for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pantopon in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its composition?
A1: this compound, also known as Opium Alkaloids Hydrochlorides, is a formulation containing a mixture of all alkaloids present in opium in their natural proportions as hydrochloride salts. A common preparation of this compound consists of approximately 50% morphine hydrochloride, with the remaining portion comprised of other opium alkaloids such as codeine, thebaine, noscapine, and papaverine.[1][2][3] By weight, this compound is considered to be nearly as potent as morphine.[1][2][3]
Q2: What are the primary uses of this compound in animal studies?
A2: this compound is primarily used as a potent analgesic for the management of moderate to severe pain in laboratory animals.[4] Its mechanism of action involves the activation of opioid receptors, primarily the mu-opioid receptor, in the central and peripheral nervous systems.[5]
Q3: What are the recommended routes of administration for this compound in rodents?
A3: Common routes of administration for opioids like those in this compound in rodents include subcutaneous (SC) and intraperitoneal (IP) injection. The choice of route can influence the onset and duration of analgesia. Oral administration is also possible but may have variable absorption.
Q4: How should I determine the optimal dosage of this compound for my animal model?
A4: The optimal dosage of this compound should be determined on a case-by-case basis, considering the species, strain, sex, age, and the nature and severity of the anticipated pain. As a starting point, dosages can be extrapolated from those established for morphine, given that this compound's potency is nearly equivalent. It is crucial to start with a low dose and titrate upwards to the desired analgesic effect while closely monitoring for adverse effects. A dose-response study is recommended to establish the minimum effective dose for your specific experimental conditions.
Q5: What are the potential adverse effects of this compound in laboratory animals?
A5: Similar to other opioids, this compound can cause a range of adverse effects, including:
-
Respiratory depression: This is a primary safety concern and is dose-dependent.[6]
-
Gastrointestinal effects: Constipation and decreased gut motility are common.[7]
-
Central Nervous System (CNS) effects: Sedation is common, but in some species, particularly cats and horses, CNS excitation can occur.[8]
-
Reduced food and water intake: This can lead to weight loss and dehydration.[7]
-
Pica: The ingestion of non-food items has been observed in rats with high doses of some opioids.
Q6: How can I monitor the analgesic efficacy of this compound?
A6: Analgesic efficacy can be assessed using various behavioral tests that measure pain responses. Common methods for rodents include the hot plate test and the tail-flick test.[1][5][9][10][11] These tests measure the latency of an animal's response to a thermal stimulus. An increase in latency indicates an analgesic effect. Regular observation of the animal's general behavior, posture, and activity levels is also crucial for assessing pain and the effectiveness of the analgesic.
Troubleshooting Guides
Issue 1: Inadequate Analgesia
Symptom: The animal continues to show signs of pain (e.g., guarding, vocalization, reduced activity, abnormal posture) despite this compound administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The administered dose may be too low for the specific animal model or the level of pain. Gradually increase the dose in small increments while closely monitoring for adverse effects. Consider the strain and sex of the animal, as these can influence analgesic sensitivity. |
| Incorrect Route of Administration | The chosen route may result in poor or slow absorption. Consider switching from oral to a parenteral route (SC or IP) for more reliable and rapid onset of action. |
| Timing of Administration | For post-procedural pain, administering this compound pre-emptively (before the painful stimulus) can be more effective. |
| Drug Tolerance | With repeated administration, tolerance to the analgesic effects of opioids can develop.[4] If tolerance is suspected, a higher dose may be required, or a different class of analgesic could be considered as part of a multimodal analgesia approach. |
| Variability in Animal Response | Individual animals can have different sensitivities to opioids. Ensure consistent dosing technique and consider if there are any underlying health issues in non-responding animals. |
Issue 2: Adverse Effects
Symptom: The animal exhibits signs of toxicity, such as severe respiratory depression, excessive sedation, or prolonged constipation.
| Possible Cause | Troubleshooting Step |
| Overdose | The administered dose is too high. Immediately reduce the dosage or discontinue administration. In cases of severe respiratory depression, an opioid antagonist like naloxone (B1662785) can be used to reverse the effects, but this will also reverse the analgesia.[12] Supportive care, including respiratory support, may be necessary. |
| Drug Sensitivity | Certain animal strains or individuals may be more sensitive to the adverse effects of opioids. Use the lowest effective dose and monitor animals closely. |
| Drug Interaction | Concurrent administration of other CNS depressants (e.g., anesthetics, sedatives) can potentiate the respiratory depressant effects of this compound.[13] Review all concurrently administered drugs and adjust dosages accordingly. |
| Dehydration and Malnutrition | Opioid-induced reduction in food and water intake can lead to dehydration and weight loss. Provide palatable, easily accessible food and water. Supplement with subcutaneous fluids if necessary. |
Issue 3: Variability in Experimental Results
Symptom: High variability in behavioral or physiological measurements is observed between animals treated with this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent dosing for all animals. Use appropriate-sized syringes and needles, and ensure proper injection technique. |
| Environmental Stressors | Stress can influence pain perception and response to analgesics. Handle animals gently and consistently, and maintain a stable and quiet environment. |
| Circadian Rhythm | The time of day of drug administration and testing can influence drug metabolism and behavioral responses. Standardize the timing of all procedures. |
| Underlying Health Conditions | Subclinical illness can affect an animal's response to both pain and analgesics. Ensure all animals are healthy before starting the experiment. |
Data Presentation
Table 1: Recommended Starting Dosages of Opioids in Rodents
Disclaimer: The following dosages are for morphine and buprenorphine and should be used as a starting point for this compound, which is nearly as potent as morphine. Dose optimization is crucial for each specific study.
| Animal | Drug | Analgesic Dose (mg/kg) | Route | Frequency |
| Mouse | Morphine | 5 - 10 | SC, IP | Every 2-4 hours |
| Buprenorphine | 0.05 - 0.1 | SC | Every 6-12 hours | |
| Rat | Morphine | 2.5 - 5 | SC, IP | Every 2-4 hours |
| Buprenorphine | 0.01 - 0.05 | SC | Every 8-12 hours |
Table 2: LD50 of Major Opium Alkaloids in Rodents
Disclaimer: This data is for individual alkaloids. The LD50 of the this compound mixture may vary.
| Alkaloid | Animal | Route | LD50 (mg/kg) |
| Morphine | Mouse | Oral | 200 - 400 |
| SC | 150 - 300 | ||
| Rat | Oral | 400 - 600 | |
| SC | 200 - 400 | ||
| Codeine | Mouse | Oral | 120 |
| SC | 90 | ||
| Rat | Oral | 427 | |
| SC | 100 | ||
| Thebaine | Mouse | SC | 20 |
| Rat | SC | 31 |
Experimental Protocols
Hot Plate Test for Analgesia Assessment
Objective: To assess the thermal pain threshold in rodents as an indicator of analgesic efficacy.
Methodology:
-
Place the animal (mouse or rat) on a hot plate apparatus maintained at a constant temperature (typically 52-55°C).[9]
-
Start a timer immediately upon placing the animal on the plate.
-
Observe the animal for signs of pain, which may include licking or flicking of the hind paws, or jumping.
-
Stop the timer and record the latency (in seconds) to the first pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, at which point the animal is removed from the hot plate regardless of its response.
-
Administer this compound or the vehicle control.
-
Repeat the hot plate test at predetermined time points after drug administration to assess the change in response latency.
Tail-Flick Test for Analgesia Assessment
Objective: To measure the latency of a spinal reflex to a thermal stimulus as an indicator of analgesia.
Methodology:
-
Gently restrain the rodent, allowing the tail to be exposed.
-
Focus a beam of radiant heat from a tail-flick apparatus onto a specific point on the tail (usually the distal third).[5]
-
Start a timer simultaneously with the application of the heat stimulus.
-
The animal will reflexively flick its tail away from the heat source.
-
The timer stops automatically when the tail moves out of the path of the light beam. Record this latency.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Administer this compound or the vehicle control.
-
Repeat the tail-flick test at various time points post-administration to determine the analgesic effect.
Mandatory Visualizations
References
- 1. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Respiratory depression and brain hypoxia induced by opioid drugs: Morphine, oxycodone, heroin, and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Oxidation in Stored Opium Alkaloids
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of opium alkaloids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent oxidation and ensure the integrity of your experimental samples.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the storage and handling of opium alkaloid solutions.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Discoloration of Morphine or Codeine Solution (Yellowing/Browning) | Oxidation: The phenolic hydroxyl group in morphine is particularly susceptible to oxidation, leading to the formation of colored degradation products like pseudomorphine and morphine N-oxide. Codeine can also oxidize, forming products such as norcodeine and codeinone. This process is accelerated by the presence of oxygen, higher pH, and light.[1] | 1. Deoxygenate Solvent: Before preparing your solution, purge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.2. pH Adjustment: Maintain the pH of the solution in the acidic range, ideally between 3 and 5. Morphine is more stable under acidic conditions.[2]3. Use of Antioxidants: Consider adding an antioxidant to your solution. Common choices include: - Ascorbic acid (0.05-0.1% w/v): Often effective in preventing oxidation. - Sodium metabisulfite (B1197395) (0.1% w/v): A common antioxidant, though its effectiveness can sometimes be formulation-dependent.4. Inert Atmosphere: Store the solution under an inert gas blanket (nitrogen or argon) in a tightly sealed container to minimize contact with atmospheric oxygen.5. Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation Products: New peaks can indicate the formation of degradation products due to oxidation, hydrolysis, or photodegradation.Contamination: Ghost peaks can arise from carryover from previous injections or contaminated mobile phase.[2][3][4] | 1. Characterize Degradation Products: If possible, use mass spectrometry (MS) coupled with HPLC to identify the unexpected peaks. Common degradation products for noscapine (B1679977) include cotarnine (B190853) and opionic acid.[5]2. Review Storage Conditions: Ensure that the storage conditions (temperature, light, pH) are appropriate for the specific alkaloid.3. Optimize HPLC Method: If you suspect co-elution, adjust the mobile phase composition, gradient, or column type to improve separation.4. Troubleshoot HPLC System: To address ghost peaks, run blank injections with solvent, clean the autosampler and injection port, and use fresh, high-purity mobile phase.[2][3][4] |
| Peak Tailing in HPLC Chromatograms | Secondary Interactions: Basic amine groups in alkaloids can interact with residual silanol (B1196071) groups on the silica-based column, causing peak tailing.Column Overload: Injecting too concentrated a sample can lead to asymmetrical peaks.[4][6]Column Degradation: Loss of stationary phase or a void at the column inlet can cause tailing. | 1. Mobile Phase Modification: Add a competing base, such as triethylamine (B128534) (0.1-0.5% v/v), to the mobile phase to block the active silanol sites. Adjusting the pH to a lower value (e.g., pH 2.5-3.5) will ensure the alkaloids are fully protonated, which can also improve peak shape.2. Reduce Sample Concentration: Dilute your sample and re-inject.3. Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a base-deactivated column) designed to minimize silanol interactions.4. Column Maintenance: If the column is old or has been used extensively, it may need to be replaced. A guard column can help extend the life of the analytical column.[4] |
| Loss of Potency or Biological Activity | Chemical Degradation: The concentration of the active alkaloid may have decreased due to oxidation or other degradation pathways. | 1. Quantify Alkaloid Concentration: Use a validated stability-indicating HPLC method to determine the current concentration of the alkaloid in your sample.2. Prepare Fresh Solutions: It is best practice to use freshly prepared solutions for experiments whenever possible.3. Implement Preventive Measures: Follow the recommendations for preventing oxidation outlined above for all future stock solutions. |
Frequently Asked Questions (FAQs)
Storage Conditions
-
Q1: What are the ideal storage temperatures for opium alkaloid solutions?
-
A1: For short-term storage (days to weeks), refrigeration at 2-8°C is generally recommended to slow down degradation reactions. For long-term storage, freezing at -20°C or below is preferable. However, for some solutions, freezing can cause precipitation, so it's important to check for solubility issues. Papaverine (B1678415) hydrochloride solutions have been shown to be stable for up to 30 days at both 5°C and 25°C.[7]
-
-
Q2: How important is protection from light?
-
Q3: What is the optimal pH for storing alkaloid solutions?
-
A3: Most opium alkaloids are more stable in acidic conditions (pH 3-5). This is because the protonated form of the alkaloid is generally less susceptible to oxidation. For example, morphine solutions are significantly more stable at a lower pH.
-
Use of Antioxidants
-
Q4: Which antioxidant should I use for my alkaloid solution?
-
A4: The choice of antioxidant can depend on the specific alkaloid and the formulation. Ascorbic acid and sodium metabisulfite are commonly used. However, their effectiveness can vary. It is advisable to conduct a small pilot stability study with your specific formulation to determine the most effective antioxidant.
-
-
Q5: Are there any potential downsides to using antioxidants?
-
A5: In some cases, antioxidants or their degradation products can interfere with certain analytical techniques or biological assays. It is important to run appropriate controls to account for any potential effects of the antioxidant itself.
-
Data Presentation: Alkaloid Stability
The following tables summarize the known stability data for major opium alkaloids. Please note that stability can be highly dependent on the specific formulation and storage conditions.
Table 1: Stability of Morphine and Codeine
| Alkaloid | Condition | Observation | Reference |
| Morphine | Aqueous solution, higher pH, presence of oxygen | Accelerated degradation, discoloration | [1] |
| Morphine | Aqueous solution, pH ~5 | Lower total impurities during storage | [2] |
| Codeine | Aqueous solution (sulfate salt), pH 1-10, room temp | Predicted shelf life of ~44 years in the absence of buffer catalysts | [8] |
| Codeine | Aqueous solution (phosphate salt), pH 4.2, 22-25°C, protected from light | Retained >93% of initial concentration for at least 98 days |
Table 2: Stability of Thebaine, Papaverine, and Noscapine
| Alkaloid | Condition | Observation | Reference |
| Thebaine | Thermal treatment at 200°C (in poppy seeds) | Half-life of approximately 3 minutes | [10] |
| Papaverine | Injectable mixture, 5°C and 25°C | Stable for at least 30 days | [7] |
| Papaverine | Aqueous or chloroform (B151607) solution, UV light | Photochemical degradation | [8] |
| Noscapine | Acidic or basic conditions, light | Undergoes degradation | [5] |
| Noscapine | Stressed with acid, base, and peroxide | Maximum degradation observed under peroxide stress | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Simultaneous Analysis of Major Opium Alkaloids
This protocol provides a general framework for the analysis of morphine, codeine, thebaine, papaverine, and noscapine. Optimization may be required for your specific instrumentation and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Ammonium (B1175870) acetate (B1210297) or other suitable buffer salt
-
-
Mobile Phase Preparation (Example Gradient Method):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Alternative Mobile Phase: A buffer solution, such as 20 mM ammonium acetate adjusted to a specific pH, can be used as the aqueous phase.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or optimized for your specific alkaloids of interest).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the alkaloid standard or sample in a suitable solvent (e.g., mobile phase A or a methanol/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard mixture of the alkaloids to determine their retention times and to generate a calibration curve.
-
Inject the stored samples to be analyzed.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent alkaloid over time.
-
Visualizations
Caption: General oxidation pathway of morphine.
Caption: Workflow for an alkaloid stability study.
Caption: Decision tree for selecting storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. ijcrt.org [ijcrt.org]
- 8. Oxidation and degradation products of papaverine. Part II[1]: investigations on the photochemical degradation of papaverine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Immunoassay Cross-Reactivity with Pantopon
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected immunoassay results when working with samples containing Pantopon. This document provides a comprehensive overview of this compound, the principles of immunoassay cross-reactivity, and detailed troubleshooting protocols in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its composition?
A1: this compound, also known as Opium Alkaloids Hydrochlorides, is a preparation of all the alkaloids present in opium in their natural proportions as hydrochloride salts.[1][2] It is essentially a purified, injectable form of opium. The typical composition of this compound is a mixture of several alkaloids, with the primary components being:
| Component | Approximate Proportion |
| Morphine HCl | 20 parts |
| Codeine | 5 parts |
| Thebaine | 6 parts |
| Noscapine | 8 parts |
| Narcotine | 2 parts |
| Other miscellaneous alkaloids | 6 parts |
Q2: What is immunoassay cross-reactivity?
A2: Immunoassay cross-reactivity is a type of interference where an antibody in an assay binds to a molecule that is structurally similar to the target analyte.[3] This binding of non-target molecules can lead to inaccurate results, such as false positives or overestimated concentrations.[3] The degree of cross-reactivity depends on the structural similarity between the analyte and the interfering substance, as well as the specificity of the antibody used in the assay.
Q3: Why might this compound cause cross-reactivity in an immunoassay?
A3: this compound is a mixture of opium alkaloids, many of which share structural similarities.[1][4] If you are using an immunoassay designed to detect a specific opioid, it is highly likely that other opioids in this compound will also be detected, leading to a positive result. For example, an immunoassay for morphine will likely show cross-reactivity with codeine.[5][6][7]
Furthermore, even in immunoassays not designed to detect opioids, there is a possibility of cross-reactivity if the target analyte of your assay shares structural motifs with any of the alkaloids present in this compound. This is a less common but possible scenario.
Q4: My immunoassay is not for an opioid, but I suspect this compound is causing interference. What should I do?
A4: If you suspect this compound is interfering with a non-opioid immunoassay, it is crucial to perform systematic troubleshooting to confirm the interference and mitigate its effects. The following troubleshooting guides provide step-by-step protocols to address this issue.
Troubleshooting Guides
Guide 1: Initial Assessment of Potential Cross-Reactivity
If you observe unexpected or inconsistent results in your immunoassay and your samples may contain this compound, the first step is to determine if the drug is the source of the interference.
Question: How can I confirm that this compound is the cause of the unexpected results in my immunoassay?
Answer: A straightforward way to investigate this is to run a control experiment where you spike a known negative sample with this compound and observe the effect on the assay signal.
Experimental Workflow: Initial Interference Check
Caption: Initial workflow to test for this compound interference.
Guide 2: Quantifying Cross-Reactivity with a Spike and Recovery Experiment
If the initial check suggests interference, a spike and recovery experiment can help quantify the extent of the issue and determine if your sample matrix is affecting the assay's accuracy.
Question: How do I perform a spike and recovery experiment to assess the impact of this compound?
Answer: This experiment involves adding a known amount of your target analyte to your sample matrix (with and without this compound) and measuring how much of the analyte is "recovered" by the assay. A recovery rate significantly different from 100% indicates interference.
Experimental Protocol: Spike and Recovery
-
Prepare Samples:
-
Negative Control: A sample matrix known to be free of the target analyte and this compound.
-
Spiked Control: The negative control matrix spiked with a known concentration of the target analyte.
-
This compound-Spiked Matrix: The negative control matrix spiked with the concentration of this compound you expect in your experimental samples.
-
Spiked this compound Matrix: The this compound-spiked matrix also spiked with the same known concentration of the target analyte.
-
-
Run Immunoassay: Perform the immunoassay on all prepared samples according to the manufacturer's protocol.
-
Calculate Percent Recovery:
-
Recovery (%) = [(Measured Concentration in Spiked this compound Matrix - Measured Concentration in this compound-Spiked Matrix) / Known Spiked Concentration] x 100
-
Data Presentation: Spike and Recovery Results
| Sample | Spiked Analyte Conc. (ng/mL) | Measured Analyte Conc. (ng/mL) | % Recovery |
| Spiked Control | 10 | 9.8 | 98% |
| Spiked this compound Matrix | 10 | 12.5 | 125% |
Interpretation:
-
Recovery ~100%: No significant interference from this compound.
-
Recovery > 120%: Potential for false positives or overestimation.
-
Recovery < 80%: Potential for false negatives or underestimation.
Troubleshooting Workflow: Spike and Recovery
Caption: Workflow for a spike and recovery experiment.
Guide 3: Mitigating Cross-Reactivity with Serial Dilutions
If cross-reactivity is confirmed, one of the simplest methods to mitigate its effect is to dilute the sample.
Question: How can I use serial dilutions to reduce the impact of this compound interference?
Answer: By serially diluting your sample, you can often reduce the concentration of the interfering substance (the components of this compound) to a level where it no longer significantly affects the assay, while keeping the target analyte concentration within the detectable range.
Experimental Protocol: Serial Dilution
-
Prepare Dilutions: Create a series of dilutions of your experimental sample (e.g., 1:2, 1:4, 1:8, 1:16) using an appropriate assay buffer.
-
Run Immunoassay: Analyze all dilutions in your immunoassay.
-
Analyze Results:
-
Calculate the concentration of the analyte in each dilution.
-
Multiply the measured concentration by the dilution factor to get the corrected concentration for the original sample.
-
If the corrected concentrations from the different dilutions are consistent, it suggests that the interference has been sufficiently diluted out.
-
Data Presentation: Serial Dilution Results
| Dilution Factor | Measured Conc. (ng/mL) | Corrected Conc. (ng/mL) |
| 1:2 | 6.0 | 12.0 |
| 1:4 | 3.1 | 12.4 |
| 1:8 | 1.5 | 12.0 |
| 1:16 | 0.7 | 11.2 |
Interpretation: In this example, the corrected concentrations are consistent across dilutions, indicating that a 1:4 or 1:8 dilution is sufficient to overcome the interference.
Logical Flow: Serial Dilution for Mitigation
Caption: Using serial dilutions to mitigate interference.
Further Steps
If the troubleshooting steps above do not resolve the issue, consider the following:
-
Alternative Antibody Pair: If using a sandwich ELISA, switching to a different pair of monoclonal antibodies that recognize different epitopes on the target analyte may reduce cross-reactivity.
-
Sample Pre-treatment: In some cases, techniques like solid-phase extraction (SPE) can be used to separate the interfering substances from the analyte of interest before running the immunoassay.
-
Orthogonal Method Confirmation: To definitively confirm your results, use an alternative analytical method that is not based on antibody-antigen interactions, such as liquid chromatography-mass spectrometry (LC-MS). This is the gold standard for confirming the identity and quantity of an analyte in a complex mixture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 4. This compound | C55H64Cl3N3O10 | CID 56841906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Improving the yield of alkaloid extraction from mixtures
Welcome to the technical support center for alkaloid extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their alkaloid extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the extraction of alkaloids from plant material?
A1: The extraction of alkaloids is primarily based on their basic nature and solubility characteristics. Most alkaloids exist in plants as salts of organic acids.[1] The core principle of extraction involves manipulating the pH to convert these alkaloid salts into their free base form, or vice versa, to facilitate their separation from other plant components.[2]
-
Alkaloid Salts: Generally soluble in water and alcohol.[1][3]
-
Alkaloid Free Bases: Typically soluble in non-polar organic solvents like chloroform (B151607), ether, and dichloromethane, and insoluble or sparingly soluble in water.[2][3]
A standard extraction process, therefore, often involves an acid-base liquid-liquid extraction.[4] This process includes:
-
Grinding the plant material to increase the surface area.[5]
-
An optional "defatting" step with a non-polar solvent to remove lipids and waxes.[2]
-
Extracting the alkaloids into an acidic aqueous solution (pH < 2), which converts them into water-soluble salts.[2][6]
-
Separating the acidic solution from the solid plant residue.[2]
-
Basifying the aqueous extract (pH > 9) to deprotonate the alkaloid salts into their free base form.[2][6]
-
Extracting the free base alkaloids into an immiscible organic solvent.[2]
-
Evaporating the organic solvent to yield the crude alkaloid extract.[2]
Q2: How does the choice of solvent impact the extraction yield and purity?
A2: Solvent selection is a critical factor that significantly influences both the yield and purity of the extracted alkaloids. The choice of solvent depends on the polarity of the target alkaloid(s).[5] Commonly used solvents include ethanol (B145695), methanol, and chloroform.[7]
-
Polar Solvents (e.g., methanol, ethanol): These can dissolve both the free base and salt forms of alkaloids.[1] Ethanol is a popular choice due to its moderate polarity and relative safety.[7] Methanol, being more polar, can be more effective for certain alkaloids but is also more toxic.[7]
-
Non-polar Solvents (e.g., chloroform, ether, dichloromethane): These are effective for extracting alkaloids in their free base form.[2][3]
-
Acidified Water: Used to extract alkaloids in their salt form, increasing their solubility in the aqueous phase.[1]
-
Solvent Mixtures: Sometimes, a mixture of solvents is used to optimize the extraction of a range of alkaloids with varying polarities.[5]
The use of an inappropriate solvent can lead to low yields and the co-extraction of impurities.[5][8] For instance, alcohol-based solvents might extract more fat-soluble impurities compared to an acid-base extraction method.[1]
Q3: What are the modern extraction techniques, and how do they compare to traditional methods?
A3: Modern extraction techniques offer several advantages over traditional methods like maceration and Soxhlet extraction, including reduced extraction time, lower solvent consumption, and improved efficiency.[9][10]
| Technique | Principle | Advantages | Limitations |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves (20-100 kHz) to cause acoustic cavitation, disrupting plant cell walls and enhancing solvent penetration.[11] | Faster extraction, reduced solvent consumption, suitable for thermolabile compounds due to mild thermal conditions (30-60°C).[11][12] | Overheating can occur if not monitored, potentially degrading sensitive compounds. |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and sample, increasing solvent permeability and alkaloid solubility.[3] | Rapid extraction (2-30 minutes), lower solvent use, enhanced yield.[11] | Potential for localized overheating and degradation of heat-sensitive alkaloids if not carefully controlled.[11] |
| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Employs solvents at elevated temperatures (50-200°C) and pressures (10-20 MPa), keeping the solvent in a liquid state above its boiling point.[9][11] | Significantly reduces extraction time and solvent consumption; high efficiency.[9][11] | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the extraction solvent. Co-solvents like ethanol can be added to modify polarity.[11] | High selectivity, no residual solvent, low extraction temperatures, environmentally friendly. Ideal for thermolabile alkaloids.[11] | High initial equipment cost. |
| Enzyme-Assisted Extraction (EAE) | Uses enzymes to hydrolyze the plant cell wall, facilitating the release of intracellular compounds.[11] | Enhances yield, reduces the need for harsh chemicals or high temperatures, improves selectivity. Mild conditions (30-55°C) are suitable for delicate alkaloids.[11] | Enzyme cost and optimization of enzymatic reaction conditions can be challenging. |
A comparative study showed that Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) were more efficient than traditional maceration and Soxhlet extraction, with ASE achieving an average alkaloid yield of 2.63% and MAE 2.50%.[10]
Troubleshooting Guide
This guide addresses common issues encountered during alkaloid extraction.
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Selection | The polarity of the solvent may not be suitable for the target alkaloid. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol) or consider using a solvent mixture.[5] |
| Incorrect pH | For acid-base extractions, the pH of the aqueous and organic phases is crucial. Ensure the acidic solution is sufficiently acidic (pH < 2) to protonate the alkaloids and the basic solution is sufficiently alkaline (pH > 9-10) to deprotonate them.[2][4] The optimal pH for the extraction of total alkaloids from Mahuang was found to be 12.[13] |
| Insufficient Extraction Time | The duration of the extraction may not be adequate.[5] Increase the extraction time incrementally and analyze the yield at each step to find the optimal duration.[5] |
| Inadequate Plant Material Preparation | Poor solvent penetration due to large particle size.[4] Ensure the plant material is dried and finely ground to a uniform particle size (e.g., 40-60 mesh) to increase the surface area for solvent interaction.[4][5] |
| Suboptimal Temperature | The extraction temperature can significantly impact yield.[14] For some alkaloids, higher temperatures can increase solubility and diffusion.[15] However, for thermolabile alkaloids, high temperatures can cause degradation.[5][15] Optimize the temperature for your specific alkaloid; for example, an extraction temperature of 90°C resulted in the highest total alkaloid content from C. chinensis Franch.[14] |
| Inefficient Extraction Technique | Traditional methods may be less efficient.[5] Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield.[5] |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | The chosen solvent may be dissolving a wide range of compounds in addition to the target alkaloids.[5] |
| 1. Defatting Step: Before the main extraction, pre-extract the plant material with a non-polar solvent like hexane to remove lipids, waxes, and pigments.[2] | |
| 2. Multi-step Extraction: Employ a sequential extraction with solvents of increasing polarity.[5] | |
| 3. Acid-Base Partitioning: A liquid-liquid acid-base extraction is highly effective for separating basic alkaloids from neutral and acidic impurities.[2][4] | |
| Complex Plant Matrix | The plant material itself contains numerous other compounds like cellulose, lignin, and other secondary metabolites that can interfere with the extraction.[7] |
| 1. Purification: After the initial crude extraction, further purification steps such as column chromatography or solid-phase extraction (SPE) are often necessary.[5][16] | |
| 2. Fractional Crystallization: This technique can be used to separate individual alkaloids from a mixture based on differences in their solubility.[16] |
Issue 3: Degradation of Target Alkaloid
| Potential Cause | Troubleshooting Steps |
| High Extraction Temperature | Many alkaloids are sensitive to heat and can degrade at high temperatures.[15] |
| 1. Optimize Temperature: Determine the optimal temperature that balances extraction efficiency and compound stability. For instance, for some alkaloids, a slight decrease in yield was observed at temperatures above 60°C due to thermal degradation.[15] | |
| 2. Use a Rotary Evaporator: When concentrating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., not exceeding 50°C).[4] | |
| 3. Consider Modern Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Enzyme-Assisted Extraction (EAE) that operate at milder temperatures.[11] | |
| Extreme pH Conditions | Alkaloids can be unstable and degrade under very high or very low pH conditions.[4][17] |
| 1. pH Stability Studies: Evaluate the stability of your target alkaloid at different pH values to identify a range that maximizes extraction without causing degradation.[4][17] | |
| 2. Use Appropriate Acids/Bases: Use dilute acids (e.g., 0.1-1% HCl or H2SO4) and weak bases (e.g., ammonium (B1175870) hydroxide) for pH adjustments.[1][4] | |
| Exposure to Light | Some alkaloids are photosensitive and can degrade upon exposure to light.[4] |
| 1. Protect from Light: Conduct the extraction and store extracts in amber glassware or cover containers with aluminum foil to prevent photodegradation.[4] |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
This protocol is a general method for the extraction of alkaloids from dried plant material.
-
Preparation of Plant Material:
-
Defatting (Optional but Recommended):
-
Acidic Extraction:
-
Transfer the defatted plant material to a clean flask.
-
Add 1 L of an acidic aqueous solution (e.g., 1% hydrochloric acid in distilled water).[2]
-
Stir the mixture for 4-6 hours at room temperature.[2]
-
Filter the mixture and collect the acidic aqueous filtrate. The alkaloids are now dissolved in this filtrate as hydrochloride salts.[2]
-
-
Basification and Liquid-Liquid Extraction:
-
Transfer the acidic filtrate to a large separatory funnel.
-
Slowly add a base, such as ammonium hydroxide, to the aqueous solution while monitoring the pH. Adjust the pH to approximately 9-10 to convert the alkaloid salts to their free base form.[4]
-
Add an immiscible organic solvent (e.g., 200 mL of chloroform or dichloromethane) to the separatory funnel.[5]
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate. The free base alkaloids will partition into the organic phase.[5]
-
Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to ensure complete extraction.[4]
-
-
Concentration:
-
Combine all the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) to remove any residual water.[4]
-
Filter to remove the sodium sulfate.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.[4]
-
-
Purification:
Visualizations
Caption: General experimental workflow for Acid-Base Extraction of alkaloids.
Caption: Troubleshooting logic for diagnosing low alkaloid yield.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 8. scribd.com [scribd.com]
- 9. Innovative Techniques for Alkaloid Extraction from Plant Sources [greenskybio.com]
- 10. aktpublication.com [aktpublication.com]
- 11. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 12. jocpr.com [jocpr.com]
- 13. The Effect of pH on Extraction of the Total Alkaloids in Mahuang ...: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Pantopon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pantopon in their experiments. The information is designed to help address potential issues arising from the inherent batch-to-batch variability of this mixed alkaloid product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its composition vary between batches?
A1: this compound is a pharmaceutical preparation containing a mixture of opium alkaloids as hydrochloride salts. It can be formulated to reflect the natural proportions of alkaloids found in opium or as a specific blend of purified alkaloids, including morphine, codeine, thebaine, papaverine, and noscapine.
The primary sources of batch-to-batch variability are:
-
Natural Variation in Raw Material: The concentration of individual alkaloids in the opium poppy (Papaver somniferum) can fluctuate significantly due to genetic differences, environmental conditions during growth, and harvesting time.
-
Processing and Manufacturing: The manufacturing process, including extraction, purification, and thermal treatment, can alter the final alkaloid composition and potentially lead to the formation of degradation products.
Q2: What are the potential consequences of batch-to-batch variability in my experiments?
A2: Inconsistent alkaloid ratios between batches of this compound can lead to significant variations in experimental outcomes. The overall pharmacological effect of this compound is a result of the complex interplay—synergistic and antagonistic—of its constituent alkaloids at various opioid receptors (mu, kappa, and delta). A shift in the concentration of one or more alkaloids can alter the product's potency, efficacy, and side-effect profile, leading to poor reproducibility of your results.
Q3: How can I ensure the consistency of this compound for my long-term studies?
A3: To mitigate the impact of batch-to-batch variability, consider the following strategies:
-
Procure a single large batch: If possible, purchase a sufficient quantity of this compound from a single manufacturing lot to cover the entire duration of your study.
-
Perform in-house quality control: Before starting your experiments, analytically characterize the specific batch you will be using. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the precise ratio of the major alkaloids.
-
Establish a baseline: Use a well-characterized batch to establish baseline dose-response curves in your experimental models. Subsequent batches can then be compared against this baseline.
Q4: What are the common degradation pathways for this compound and how can I minimize degradation?
A4: The primary degradation pathways for opium alkaloids are hydrolysis, oxidation, and photolysis. To minimize degradation and maintain the integrity of your this compound solution:
-
Storage: Store this compound as a dry powder in a cool, dark, and dry place. Once reconstituted in solution, protect it from light and use it as quickly as possible. For longer-term storage of solutions, refer to the manufacturer's instructions, though freezing at -20°C or -80°C may be an option. Avoid repeated freeze-thaw cycles.
-
pH: The stability of opioid alkaloids can be pH-dependent. Prepare solutions in a suitable buffer as recommended by the manufacturer or literature for similar opioid preparations.
-
Excipients: Be aware that excipients in your formulation could potentially interact with the alkaloids. Use high-purity, injectable-grade excipients when preparing your own formulations.
Troubleshooting Guides
Inconsistent Results in In Vivo Pain Models
Problem: You are observing significant variability in the analgesic effect of this compound between different experimental groups or when using a new batch.
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability in Alkaloid Ratios | 1. Quantify Alkaloid Content: If possible, use HPLC to determine the concentration of the main alkaloids (morphine, codeine, etc.) in the new batch and compare it to previous batches. 2. Adjust Dosing: Based on the analytical results, you may need to adjust the dose of the new batch to achieve a comparable effect to the old batch. 3. Perform a New Dose-Response Curve: Always perform a new dose-response study when starting with a new batch to establish its potency in your specific model. |
| Improper Drug Administration | 1. Verify Technique: Ensure that the administration route (e.g., subcutaneous, intraperitoneal, intravenous) is consistent and performed correctly. 2. Check for Leaks: After injection, check for any leakage from the injection site. |
| Drug Degradation | 1. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a properly stored stock. 2. Protect from Light: Keep solutions in amber vials or covered with foil to prevent photodegradation. |
| Animal-Related Factors | 1. Strain and Sex: Use a consistent animal strain and sex throughout your study, as responses to opioids can vary. 2. Acclimatization and Stress: Ensure all animals are properly acclimatized to the experimental conditions and handled consistently to minimize stress, which can affect pain perception. |
Variable Results in In Vitro Assays (e.g., Receptor Binding, cAMP Assays)
Problem: You are seeing shifts in potency (IC50/EC50) or efficacy when testing different batches of this compound.
| Potential Cause | Troubleshooting Steps |
| Altered Alkaloid Composition | 1. Analytical Characterization: As with in vivo studies, quantify the alkaloid ratios in each batch using HPLC or LC-MS. 2. Reference Standard: Include a reference standard (e.g., morphine) in every assay to monitor for shifts in the assay performance itself. |
| Incorrect Concentration of Stock Solutions | 1. Verify Weighing and Dilution: Double-check all calculations and ensure accurate weighing and serial dilutions. 2. Solubility Issues: Ensure this compound is fully dissolved in the assay buffer. Sonication may be required. |
| Assay Conditions | 1. Incubation Times and Temperatures: Maintain consistent incubation times and temperatures as these can affect ligand binding and enzyme kinetics. 2. Cell Passage Number: For cell-based assays, use cells within a consistent and low passage number range, as receptor expression levels can change over time. |
| Reagent Quality | 1. Agonist/Radioligand Integrity: If using a competitive binding assay, ensure the quality and concentration of your radioligand or competing agonist are consistent. 2. Buffer Components: Use high-purity reagents to prepare all buffers and solutions. |
Data Presentation
The following table provides a hypothetical example of the quantitative variability that might be observed between different batches of this compound. Note: This is for illustrative purposes; users should perform their own analysis on their specific batches.
| Alkaloid | Batch A (% of Total Alkaloids) | Batch B (% of Total Alkaloids) | Batch C (% of Total Alkaloids) |
| Morphine | 50.2 | 45.8 | 55.1 |
| Codeine | 12.5 | 15.1 | 10.3 |
| Thebaine | 5.8 | 8.2 | 4.5 |
| Papaverine | 1.5 | 1.2 | 1.8 |
| Noscapine | 6.1 | 5.5 | 6.9 |
| Other Alkaloids | 23.9 | 24.2 | 21.4 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Alkaloids
This protocol provides a general method for the separation and quantification of the major alkaloids in this compound.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
-
Reference standards for morphine, codeine, thebaine, papaverine, and noscapine
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare individual stock solutions of each reference standard and then a mixed standard solution in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30-31 min: 50-10% B (linear gradient)
-
31-40 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the standard mixture to determine the retention times and response factors for each alkaloid. Inject the this compound sample to quantify the individual alkaloids based on the standard curves.
Protocol 2: In Vitro cAMP Assay for Opioid Receptor Activation
This protocol measures the inhibition of forskolin-stimulated cAMP production in cells expressing opioid receptors.
Materials:
-
HEK293 cells stably expressing the mu-opioid receptor
-
Cell culture medium
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well plate
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Remove the cell culture medium and add the this compound dilutions to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add forskolin (to a final concentration that stimulates a submaximal cAMP response) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: Experimental workflow for addressing this compound variability.
Caption: Opioid receptor signaling pathway activated by this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
Technical Support Center: Enhancing the In Vivo Bioavailability of Pantopon
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of Pantopon (Papaveretum).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary barriers to its oral bioavailability?
This compound, also known by the British Approved Name (BAN) Papaveretum, is a formulation containing a mixture of opium alkaloid hydrochlorides.[1][2] Since 1993, the British Pharmacopoeia has defined it as a mix of morphine hydrochloride, papaverine (B1678415) hydrochloride, and codeine hydrochloride.[1][2] Traditionally, it is administered via injection (intravenous, intramuscular, or subcutaneous) because its constituent alkaloids suffer from poor oral bioavailability.[1][2][3]
The primary barriers to effective oral delivery include:
-
Extensive First-Pass Metabolism: After absorption from the gut, the alkaloids travel directly to the liver, where a significant fraction is metabolized before reaching systemic circulation.[4][5] This process is primarily carried out by Cytochrome P450 enzymes (like CYP2D6 and CYP3A4) and UDP-glucuronyltransferase.[4]
-
Poor Membrane Permeation: The physicochemical properties of the individual alkaloids can limit their ability to efficiently pass through the lipid membranes of the intestinal epithelium.[6][7]
-
Gastrointestinal Degradation: The harsh environment of the stomach and intestines can potentially degrade the alkaloids before they can be absorbed.
Q2: What are the leading formulation strategies to enhance the in vivo bioavailability of this compound's components?
Several advanced formulation strategies can be employed to overcome the challenges of oral opioid delivery:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Nanostructured Lipid Carriers (NLCs), and Solid Lipid Nanoparticles (SLNs) can improve the solubility of poorly water-soluble drugs.[8][9] Crucially, they can also promote absorption via the intestinal lymphatic system, which bypasses the liver and reduces first-pass metabolism.[10][11]
-
Nanotechnology: Reducing the particle size of the active pharmaceutical ingredient (API) to the nanoscale increases the surface area-to-volume ratio.[10] This enhances the dissolution rate and can improve the rate and extent of absorption.[9][11]
-
Prodrugs: This approach involves chemically modifying the alkaloid molecule to create an inactive derivative (prodrug) with improved membrane permeability. The prodrug is then converted back to the active form in the body.[9] For example, morphine-ester prodrugs have been shown to increase buccal bioavailability.[12]
-
Permeation Enhancers: These are excipients included in a formulation that can reversibly and safely interact with the intestinal lining to increase its permeability, allowing more drug to be absorbed.[6]
-
Mucoadhesive Formulations: Systems designed for buccal or sublingual delivery adhere to the oral mucosa, allowing the drug to be absorbed directly into the bloodstream.[12] This route avoids the gastrointestinal tract and first-pass metabolism entirely.[13]
Q3: What are the key pharmacokinetic parameters to evaluate in a bioavailability enhancement study?
When assessing the performance of a new formulation, the following pharmacokinetic parameters, derived from plasma concentration-time curves, are critical:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma. An increased Cmax can indicate a higher rate and extent of absorption.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached. A shorter Tmax may suggest a faster onset of action.
-
AUC (Area Under the Curve): The total area under the plasma concentration-time curve, which represents the total systemic exposure to the drug over time. A significantly larger AUC for a new formulation compared to a standard solution is a primary indicator of enhanced bioavailability.[14]
-
F% (Absolute Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose.
Q4: Which analytical methods are most suitable for quantifying this compound's alkaloids in plasma samples?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard bioanalytical methods for this purpose.[14][15] These techniques offer the high sensitivity and selectivity required to accurately measure the low concentrations of morphine, codeine, and papaverine and their metabolites in complex biological matrices like plasma.[16][17]
Troubleshooting Guides
This section addresses common problems encountered during in vivo experiments.
Problem: My novel oral formulation shows significantly low Cmax and AUC values in vivo, despite promising in vitro dissolution and stability data.
-
Possible Cause 1: High First-Pass Metabolism. The primary components of this compound, morphine and codeine, are heavily metabolized by the liver.[4] Your formulation may be releasing the drug effectively, but it is being cleared before reaching systemic circulation.
-
Possible Cause 2: Poor Intestinal Permeability. The drug is dissolving but cannot efficiently cross the intestinal wall.
-
Possible Cause 3: In Vivo Formulation Instability. The formulation may be stable on the bench but could be aggregating or prematurely degrading in the complex environment of the GI tract (e.g., due to pH changes, enzymes, or interactions with bile salts).
-
Suggested Solution: Test the stability and release profile of your formulation in simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF). Assess for any changes in particle size or drug precipitation.
-
Problem: I am observing high inter-subject variability in my pharmacokinetic data.
-
Possible Cause 1: Genetic Polymorphism. The metabolism of codeine to morphine and the subsequent metabolism of morphine are highly dependent on the CYP2D6 enzyme.[4][18] Genetic variations (polymorphisms) in this enzyme are common and lead to different metabolic rates (poor, intermediate, extensive, or ultra-rapid metabolizers), causing significant differences in drug exposure between individuals.
-
Suggested Solution: Increase the number of animals in each experimental group to ensure statistical power. If feasible for the animal model, consider using a specific strain with a more homogenous genetic background. Acknowledge this potential variability in your data analysis and discussion.
-
-
Possible Cause 2: Inconsistent Administration or Sampling. Variability in oral gavage technique, stress levels in the animals, or slight deviations in blood sampling times can introduce significant errors.
-
Suggested Solution: Ensure all personnel are thoroughly trained on consistent, low-stress dosing techniques. Adhere strictly to the predetermined blood sampling schedule. Using automated blood samplers can reduce variability if available.
-
Data Presentation
Effective data presentation is crucial for comparing the performance of different formulations. The table below provides an example of how to summarize pharmacokinetic data from an in vivo study comparing a standard this compound oral solution to a novel self-emulsifying drug delivery system (SEDDS) formulation.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋ₜ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound (Oral Solution) | 10 | 150 ± 25 | 1.0 ± 0.2 | 450 ± 60 | 100 (Reference) |
| This compound-SEDDS | 10 | 420 ± 55 | 0.75 ± 0.1 | 1575 ± 180 | 350 |
| Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated as (AUCtest / AUCreference) x 100. |
Experimental Protocols
Protocol: Comparative Oral Bioavailability Study of this compound Formulations in Rats
This protocol outlines the key steps for an in vivo pharmacokinetic study.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Controlled environment (22±2°C, 12h light/dark cycle). Animals should be acclimatized for at least one week before the experiment.
2. Formulation Administration:
-
Fasting: Animals must be fasted overnight (approx. 12 hours) prior to dosing, with free access to water.
-
Dosing: Administer the assigned formulation (e.g., this compound solution or this compound-SEDDS) via oral gavage at a volume of 5 mL/kg.
3. Blood Sampling:
-
A sparse sampling or serial sampling design can be used. For serial sampling, a jugular vein cannula is recommended.
-
Collect approximately 200 µL of blood into heparinized tubes at pre-determined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
4. Plasma Processing and Storage:
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS Summary):
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences from the plasma.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate morphine, codeine, and papaverine.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection and quantification of each alkaloid.
Visualizing Metabolic Barriers
Understanding the metabolic pathways that contribute to low bioavailability is key to designing effective formulation strategies. The diagram below illustrates the primary first-pass metabolic routes for morphine and codeine.
References
- 1. Papaveretum - Wikipedia [en.wikipedia.org]
- 2. Papaveretum [bionity.com]
- 3. What is Papaveretum used for? [synapse.patsnap.com]
- 4. mypcnow.org [mypcnow.org]
- 5. What is the mechanism of Papaveretum? [synapse.patsnap.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Documents - Servicio Gallego de Salud [portalcientifico.sergas.gal]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. upm-inc.com [upm-inc.com]
- 11. omicsonline.org [omicsonline.org]
- 12. mdpi.com [mdpi.com]
- 13. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of pantoprazole in plasma by HPLC [journal11.magtechjournal.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Exposure Characterization - Opium Consumption - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Formation and clearance of active and inactive metabolites of opiates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pantopon vs. Morphine: A Comparative Guide to Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of Pantopon and morphine, focusing on their pharmacological basis, available comparative data, and the experimental protocols used for their evaluation. While both are potent opioid analgesics, their composition and, to some extent, their clinical profiles differ.
Introduction: Understanding the Combatants
Morphine , the principal alkaloid of opium, is a potent µ-opioid receptor agonist and the gold standard against which other opioid analgesics are often compared. It is widely used for the management of severe pain.
This compound , also known as Papaveretum or Omnopon, is a mixture of the hydrochlorides of opium alkaloids. Its composition has varied historically, but it is standardized to contain a significant proportion of morphine, along with other alkaloids like codeine and papaverine. The rationale behind this formulation is the potential for synergistic effects and a different side-effect profile compared to morphine alone.
Comparative Analgesic Efficacy: A Review of the Data
Direct, head-to-head preclinical studies providing comparative quantitative data, such as the median effective dose (ED50), for this compound and morphine using the same analgesic assays are scarce in publicly available literature. However, historical and clinical observations suggest that this compound is nearly as potent as morphine by weight. The analgesic effect of this compound is primarily attributed to its high morphine content.
Some clinical studies and anecdotal evidence have suggested that this compound may offer a better side-effect profile, particularly concerning nausea and vomiting, and may provide a greater degree of sedation for a given level of analgesia compared to morphine alone. However, other sources maintain that in the concentrations used, morphine is the only clinically significant active analgesic ingredient in this compound.
Table 1: Composition of Papaveretum (this compound/Omnopon) according to the British Pharmacopoeia (since 1993)
| Alkaloid | Proportion (by weight) | Primary Action |
| Morphine Hydrochloride | 253 parts | µ-opioid agonist (analgesic) |
| Papaverine Hydrochloride | 23 parts | Smooth muscle relaxant |
| Codeine Hydrochloride | 20 parts | Weak µ-opioid agonist (analgesic, antitussive) |
Signaling Pathways: The Molecular Basis of Opioid Analgesia
Both morphine and the active opioid alkaloids in this compound exert their analgesic effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems. Activation of these receptors initiates a cascade of intracellular signaling events leading to a reduction in neuronal excitability and the inhibition of pain transmission.
Experimental Protocols: Assessing Analgesic Efficacy
The analgesic efficacy of opioids is typically evaluated in preclinical studies using various animal models of pain. The hot plate test and the tail-flick test are two of the most common methods for assessing centrally mediated analgesia.
Hot Plate Test
The hot plate test measures the latency of a thermal pain reflex in response to a heated surface.
Methodology:
-
Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5°C). A transparent cylinder is placed on the plate to confine the animal.
-
Acclimation: Animals are habituated to the testing room and apparatus before the experiment to reduce stress-induced variability.
-
Procedure:
-
A baseline latency is determined by placing the animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping).
-
The test substance (e.g., morphine, this compound) or vehicle is administered.
-
At predetermined time intervals after administration, the animal is again placed on the hot plate, and the response latency is measured.
-
-
Cut-off Time: A maximum cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate.
-
Data Analysis: The increase in latency to respond compared to baseline and vehicle-treated controls is used to determine the analgesic effect.
Tail-Flick Test
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.
Methodology:
-
Apparatus: A device that focuses a beam of high-intensity light or radiant heat onto a specific portion of the animal's tail. A sensor automatically detects the tail flick and records the latency.
-
Acclimation: Animals are gently restrained and habituated to the apparatus.
-
Procedure:
-
The animal's tail is positioned in the apparatus.
-
The heat source is activated, and a timer starts.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A baseline latency is established before drug administration.
-
The test substance or vehicle is administered, and latencies are measured at various time points.
-
-
Cut-off Time: A maximum exposure time is set to prevent tissue injury.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect.
Conclusion
A Comparative Analysis of the Side-Effect Profiles of Pantopon and Heroin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of Pantopon, a mixture of opium alkaloids, and heroin (diacetylmorphine). The information presented is based on available scientific literature and clinical trial data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Introduction
This compound is a pharmaceutical preparation containing the hydrochlorides of all the alkaloids present in opium in their natural proportions, with morphine being the primary active component.[1] Historically, it was developed as an injectable form of "whole opium" for pain management.[1] Heroin, or diacetylmorphine, is a semi-synthetic opioid derived from morphine.[2] It is known for its potent analgesic and euphoric effects and is a widely abused illicit drug, although it also has medical applications in some countries for severe pain and opioid substitution therapy.[3][4] Understanding the distinct side-effect profiles of these two substances is crucial for both clinical practice and the development of safer analgesics.
Comparative Side-Effect Profile
The following table summarizes the known side effects of this compound (as a representative of opium alkaloids) and heroin. The data is compiled from various clinical studies and pharmacological resources. It is important to note the absence of direct, head-to-head clinical trials comparing the side-effect profiles of this compound and heroin. The information for this compound is largely inferred from the known side effects of its constituent opium alkaloids.
| Side Effect Category | This compound (Opium Alkaloids) | Heroin (Diacetylmorphine) | Key Differences & Notes |
| Gastrointestinal | High incidence: Constipation, Nausea, Vomiting, Dry Mouth.[5][6] | Common: Nausea, Vomiting, Dry Mouth, Constipation.[5][6][7] | While both cause significant gastrointestinal distress, some studies suggest heroin may produce less nausea compared to morphine, the main component of this compound.[4][7] |
| Central Nervous System | Common: Sedation, Drowsiness, Dizziness, Confusion, Mood changes.[5][6] | Prominent: Euphoria ("rush"), Drowsiness, Impaired mental function, Sedation.[1][3][8] | Heroin's higher lipophilicity leads to a more rapid brain entry and a more intense initial euphoria or "rush" compared to morphine.[2] |
| Respiratory | Significant Risk: Respiratory depression.[9][10] | Major Risk: Severe respiratory depression, which is the primary cause of overdose fatalities.[7][8][10] | Both substances are potent respiratory depressants. The risk is dose-dependent and exacerbated by co-administration with other CNS depressants. |
| Dermatological | Common: Itching (pruritus), Flushing, Sweating.[5] | Common: Severe itching, Warm flushing of the skin.[5][7] | Clinical evidence suggests that heroin may cause significantly less itching, flushing, and urticaria compared to morphine.[4][7] |
| Cardiovascular | Bradycardia, Hypotension.[11] | Bradycardia, Hypotension.[8] | Both can cause a slowing of the heart rate and a drop in blood pressure. |
| Dependence & Withdrawal | High Potential: Physical and psychological dependence, Withdrawal syndrome upon cessation.[12] | Very High Potential: Rapid development of tolerance, severe physical and psychological dependence (Heroin Use Disorder), pronounced withdrawal syndrome.[3][13] | Heroin is generally considered to have a higher addiction liability than morphine, likely due to its rapid onset of action and intense euphoria.[14] |
| Long-Term Effects | Increased risk of certain cancers with chronic opium use.[15] | Collapsed veins, Abscesses, Liver and kidney disease, Lung complications, Mental disorders (from chronic use and lifestyle factors).[3][16] | Long-term effects of heroin are often compounded by the risks associated with intravenous use and the illicit nature of the drug. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of side-effect profiles in clinical trials. Below are examples of protocols used in studies evaluating the side effects of opioids.
Assessment of Respiratory Depression
Objective: To quantify the degree of respiratory depression induced by an opioid.
Methodology:
-
Participant Monitoring: Subjects are continuously monitored in a controlled clinical setting.
-
Instrumentation:
-
Data Collection:
-
Baseline respiratory parameters are recorded before drug administration.
-
Following administration of the opioid (e.g., heroin or morphine), respiratory rate, SpO2, and EtCO2 are recorded at predefined intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Endpoint Definition: Respiratory depression is defined by specific criteria, such as:
-
A decrease in respiratory rate below a critical threshold (e.g., < 8 breaths per minute).[13]
-
A significant drop in SpO2 (e.g., < 90%).[8]
-
An elevation in EtCO2 indicating hypercapnia.[13]
-
The need for naloxone (B1662785) administration to reverse respiratory compromise.
-
Evaluation of Gastrointestinal Side Effects
Objective: To assess the incidence and severity of opioid-induced nausea, vomiting, and constipation.
Methodology:
-
Participant Reporting:
-
Nausea and Vomiting: Subjects are asked to rate the severity of nausea on a visual analog scale (VAS) or a numeric rating scale (NRS) at regular intervals post-drug administration. The number of vomiting episodes is also recorded.[15]
-
Constipation: Subjects maintain a daily bowel movement diary, recording the frequency, consistency (using a scale like the Bristol Stool Form Scale), and any straining or discomfort.[16]
-
-
Clinician Assessment:
-
Clinicians may use standardized assessment tools, such as the Bowel Function Index (BFI), to quantify the severity of constipation.
-
-
Data Analysis:
-
The incidence of nausea, vomiting, and constipation is calculated for each treatment group.
-
The severity scores for nausea are compared between groups over time.
-
Changes in bowel movement frequency and consistency from baseline are analyzed.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway for opioid action and a typical workflow for a clinical trial comparing the side effects of two opioids.
Caption: Opioid Receptor Signaling Pathway.
Caption: Double-Blind Clinical Trial Workflow.
Conclusion
Both this compound and heroin, as potent opioids, share a significant number of side effects, with respiratory depression, constipation, and the potential for dependence being major clinical concerns. The available evidence, primarily from comparisons of heroin and morphine, suggests that while the side-effect profiles are broadly similar, there may be differences in the incidence and severity of certain effects such as nausea and itching. Heroin's rapid onset of action contributes to its high abuse potential. The lack of direct comparative studies between this compound and heroin highlights an area for future research to better understand the clinical implications of using a mixture of opium alkaloids versus a semi-synthetic derivative. A thorough understanding of these side-effect profiles is paramount for the development of novel analgesics with improved safety and tolerability.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Research approaches for evaluating opioid sparing in clinical trials of acute and chronic pain treatments: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and mood effects of heroin and morphine in cancer patients with postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of high-dose heroin versus morphine in intravenous drug users: a randomised double-blind crossover study [bdoc.ofdt.fr]
- 5. Opioid Risk Assessment Tool for Opioid Use Disorder · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. apsf.org [apsf.org]
- 9. Exposure Characterization - Opium Consumption - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review | MDPI [mdpi.com]
- 11. Basic Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heroin - Wikipedia [en.wikipedia.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Morphine - Wikipedia [en.wikipedia.org]
- 15. uspharmacist.com [uspharmacist.com]
- 16. Four Strategies for Managing Opioid-Induced Side Effects in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pantopon Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pantopon's performance against other analgesic alternatives, supported by experimental data. This compound, also known as Papaveretum, is a formulation of opium alkaloids, primarily consisting of morphine hydrochloride, codeine hydrochloride, and papaverine (B1678415) hydrochloride.[1] Its analgesic efficacy stems from the synergistic action of these components, primarily targeting the central nervous system's opioid receptors.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various clinical studies, comparing the efficacy and side effect profiles of this compound (Papaveretum) and its alternatives.
Table 1: Analgesic Efficacy of this compound (Papaveretum) vs. Alternatives
| Analgesic(s) | Study Population | Key Efficacy Findings | Reference(s) |
| Papaveretum-Promethazine | 100 consecutive post-operative patients (majority orthopaedic) | Median 24-hour post-operative pain score of 0 (on a 0-10 scale). | [4] |
| Morphine-Ondansetron | 100 consecutive post-operative patients (majority orthopaedic) | Median 24-hour post-operative pain score of 2 (on a 0-10 scale); significantly higher than the Papaveretum-Promethazine group (p < 0.001). | [4] |
| Papaveretum | 32 subjects undergoing major surgical operations | Therapeutic half-life of 3.61 hours. | [5] |
| Morphine | Comparative series to the Papaveretum study | Therapeutic half-life of 6.18 hours; significantly longer than Papaveretum. | [5] |
| Fentanyl IV PCA | Post-operative pain management in three US hospitals | Significantly lower median pain score on post-operative day 1 and 2 compared to Morphine and Hydromorphone IV PCA. | [6] |
| Morphine IV PCA | Post-operative pain management in three US hospitals | Higher median pain scores on post-operative day 1 and 2 compared to Fentanyl IV PCA. | [6] |
| Hydromorphone IV PCA | Post-operative pain management in three US hospitals | Higher median pain scores on post-operative day 1 and 2 compared to Fentanyl IV PCA. | [6] |
| Tapentadol | Chronic pain patients | Not associated with a better control of moderate to severe acute pain compared to morphine, oxycodone or tramadol (B15222). | [7] |
| Tramadol | Chronic pain patients | Level of evidence for efficacy in chronic pain is globally low. | [7][8] |
| NSAIDs (vs. Codeine) | 5116 patients in 40 studies (adult outpatients) | Associated with better pain scores at 6 hours (WMD 0.93 points) and 12 hours (WMD 0.79 points) compared to codeine. | [9] |
| Diclofenac (IM) | 114 patients undergoing total hip replacement | More effective in pain control over a 48-hour post-operative period compared to on-demand intramuscular Papaveretum (p < 0.001). | [10] |
Table 2: Adverse Effect Profile of this compound (Papaveretum) vs. Alternatives
| Analgesic(s) | Common Adverse Effects | Key Safety Findings | Reference(s) |
| Papaveretum-Promethazine | Sedation, pruritus, emesis | Side effects were few and similar to the Morphine-Ondansetron group. | [4] |
| Morphine-Ondansetron | Sedation, pruritus, emesis | Side effects were few and similar to the Papaveretum-Promethazine group. | [4] |
| Papaveretum | Nausea, vomiting, constipation, drowsiness, sedation, respiratory depression, hypotension. | Considered to have fewer gastrointestinal side-effects than morphine by its advocates. | [5][11] |
| Fentanyl IV PCA | Nausea/vomiting, pruritus, urinary retention, sedation | Significantly lower rate of common opioid-induced adverse reactions compared to Morphine and Hydromorphone IV PCA. | [6][12] |
| Morphine IV PCA | Nausea/vomiting, pruritus, urinary retention, sedation | No difference in the rate of adverse reactions compared to Hydromorphone IV PCA. | [6] |
| Hydromorphone IV PCA | Nausea/vomiting, pruritus, urinary retention, sedation | Trended toward a lower pruritus and urinary retention rate compared to morphine, but not statistically significant. | [6][12] |
| Tapentadol | Constipation, nausea, vomiting, dizziness | Likely to result in less exposure to serotoninergic adverse effects but more opioid adverse effects than tramadol. | [8][13] |
| Tramadol | Nausea, vomiting, hypoglycemia | More real-world safety data available compared to tapentadol. | [7][8] |
| NSAIDs (vs. Codeine) | Gastrointestinal bleeding, renal impairment | Associated with fewer adverse effects compared to codeine. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound (Papaveretum) and its alternatives.
Patient-Controlled Analgesia (PCA) Efficacy and Safety Trial
This protocol is representative of studies comparing different intravenous opioid regimens for post-operative pain management.[4][6][14]
Objective: To compare the analgesic efficacy and safety of two or more intravenous opioid regimens administered via patient-controlled analgesia (PCA) in a post-operative setting.
Study Design: A randomized, controlled, and often double-blind clinical trial.
Participants: Adult patients scheduled for major surgery (e.g., orthopedic, abdominal) who are expected to require parenteral analgesia post-operatively. Patients with known opioid tolerance or contraindications to the study medications are typically excluded.
Procedure:
-
Informed Consent and Randomization: Eligible patients who provide informed consent are randomly assigned to one of the treatment groups (e.g., Papaveretum-Promethazine, Morphine-Ondansetron).
-
PCA Pump Programming: A PCA pump is programmed according to the assigned treatment group with specific parameters for the bolus dose, lockout interval (the minimum time between doses), and sometimes a background infusion rate. The programming is typically done by a researcher not involved in patient assessment to maintain blinding.
-
Patient Training: Patients are instructed on how to use the PCA device, explaining that they should press the button when they begin to feel pain.
-
Data Collection:
-
Pain Intensity: Assessed at regular intervals (e.g., 2, 4, 6, 12, 24 hours post-operatively) using a validated pain scale, most commonly the Visual Analog Scale (VAS).[15][16][17] The VAS is a 10 cm line where the patient marks their pain level between "no pain" and "worst imaginable pain".[15][17]
-
Analgesic Consumption: The total amount of analgesic administered by the PCA pump is recorded.
-
Adverse Effects: Patients are monitored for and questioned about common opioid-related side effects such as nausea, vomiting, sedation, pruritus (itching), and respiratory depression. Sedation levels can be assessed using a simple scale (e.g., 0=awake and alert, 3=deeply sedated).
-
Patient Satisfaction: Patients may be asked to rate their satisfaction with the pain management they received.
-
Statistical Analysis: Pain scores, analgesic consumption, and the incidence of adverse effects are compared between the groups using appropriate statistical tests (e.g., Mann-Whitney U test for non-parametric data like pain scores, chi-squared test for incidence of side effects).
Mandatory Visualization
Opioid Receptor Signaling Pathway
The primary mechanism of action for the opioid components of this compound (morphine and codeine) is through the activation of μ-opioid receptors, which are G-protein-coupled receptors (GPCRs).[2][3][18] This activation initiates an intracellular signaling cascade that ultimately leads to the analgesic effect.
Experimental Workflow for a PCA Clinical Trial
The following diagram illustrates the typical workflow for a clinical trial evaluating patient-controlled analgesia, as described in the experimental protocol section.
References
- 1. Papaveretum - Wikipedia [en.wikipedia.org]
- 2. What is Papaveretum used for? [synapse.patsnap.com]
- 3. What is the mechanism of Papaveretum? [synapse.patsnap.com]
- 4. A comparison of papaveretum-promethazine with morphine-ondansetron for patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 7. Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Managing postoperative pain in adult outpatients: a systematic review and meta-analysis comparing codeine with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postoperative pain relief; a new approach: narcotics compared with non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the side effects of Papaveretum? [synapse.patsnap.com]
- 12. A Comparison of a Fentanyl, Morphine, and Hydromorphone Patient-Controlled Intravenous Delivery for Acute Postoperative Analgesia: A Multicenter Study of Opioid-Induced Adverse Reactions | Semantic Scholar [semanticscholar.org]
- 13. RACGP - Old doc, new drugs: Tapentadol versus tramadol [www1.racgp.org.au]
- 14. Patient-Controlled Analgesia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Validation of Digital Visual Analog Scale Pain Scoring With a Traditional Paper-based Visual Analog Scale in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. painclinics.com [painclinics.com]
- 17. sira.nsw.gov.au [sira.nsw.gov.au]
- 18. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Studies on Pantopon's Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacology of Pantopon, a historical opium alkaloid preparation, with modern opioid analgesics. Due to the limited accessibility of full-text historical studies on this compound, this guide utilizes data on Papaveretum (also known as Omnopon), a pharmacologically equivalent preparation, as a historical benchmark. The guide is intended to inform researchers seeking to understand the pharmacological evolution of opioid analgesics and to provide a basis for replicating and expanding upon historical research in a modern context.
Introduction to this compound and its Historical Context
This compound, introduced in the early 20th century, was a pharmaceutical preparation containing a mixture of the total alkaloids of opium as hydrochloride salts.[1][2] This formulation was designed to deliver the full spectrum of opium's therapeutic effects, primarily analgesia, in a standardized and injectable form.[1] The principal active component of this compound is morphine, which exerts its effects primarily through agonism at the µ-opioid receptor.[3][4] Other alkaloids present, such as codeine, thebaine, papaverine, and noscapine, were thought to contribute to its overall pharmacological profile, potentially offering a different balance of efficacy and side effects compared to morphine alone.[1][2] Historical studies, such as those by Cohnheim and Modrakowski (1911) and Schapiro (1913), investigated the effects of this compound on the gastrointestinal tract, a key area of opioid action.[1][5]
Comparative Pharmacology: this compound (as Papaveretum) vs. Modern Opioid Analgesics
This section compares the pharmacological properties of this compound (represented by Papaveretum) with three widely used modern opioid analgesics: fentanyl, oxycodone, and buprenorphine.
Receptor Binding Affinities
The analgesic and other effects of opioids are primarily mediated through their interaction with opioid receptors, principally the µ (mu), δ (delta), and κ (kappa) receptors. The binding affinity (Ki) is a measure of how tightly a drug binds to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Morphine (primary component of this compound) | 1.17 - 16.0[1][4][6][7] | High Ki (low affinity)[8] | Agonist activity[4] |
| Fentanyl | 0.007 - 1.35[2][4] | Low affinity[4] | Low affinity[4] |
| Oxycodone | 16.0 - 47.4[1][9] | Low affinity[1] | Agonist activity[1] |
| Buprenorphine | <1 (high affinity)[6] | High affinity (antagonist)[8] | High affinity (antagonist)[8] |
Note: Data for this compound as a mixture is not available. The data for morphine, its main active constituent, is provided.
Pharmacokinetics
Pharmacokinetics describes the movement of a drug into, through, and out of the body. Key parameters include bioavailability (the proportion of a drug that enters the circulation) and elimination half-life (the time it takes for the concentration of the drug in the body to be reduced by half).
| Compound | Bioavailability (Oral) | Elimination Half-life (t½) | Metabolism |
| Morphine (in this compound) | ~30% (high first-pass metabolism)[10] | 2 hours[4] | Primarily hepatic glucuronidation[3] |
| Fentanyl | Low (significant first-pass metabolism) | 3 - 7 hours[11] | Hepatic (CYP3A4)[11] |
| Oxycodone | 60-70%[12] | 3 - 5 hours[13] | Hepatic (CYP3A4, CYP2D6)[12] |
| Buprenorphine | Poor (extensive first-pass metabolism); administered sublingually[14] | Long and variable (due to slow receptor dissociation)[15] | Hepatic (CYP3A4)[16] |
Clinical Efficacy and Side Effect Profile
The clinical utility of an analgesic is determined by its ability to relieve pain and its associated side effects.
| Compound | Analgesic Efficacy | Common Side Effects |
| This compound (as Papaveretum) | Effective for moderate to severe pain.[4] Some historical accounts suggest better sedation and fewer gastrointestinal side effects compared to morphine alone.[8] | Respiratory depression, sedation, nausea, vomiting, constipation, potential for dependence.[3] |
| Fentanyl | 50-100 times more potent than morphine.[17] Provides rapid and potent analgesia.[18][19] | Respiratory depression, sedation, nausea, vomiting, constipation, muscle rigidity.[17] |
| Oxycodone | 1.5 to 2 times more potent than oral morphine.[20] Effective for moderate to severe pain.[13] | Nausea, vomiting, constipation, dizziness, drowsiness, headache.[21][22] |
| Buprenorphine | Potent analgesic with a ceiling effect on respiratory depression.[15][23] Partial µ-opioid agonist.[8] | Sedation, dizziness, nausea, potential to precipitate withdrawal in opioid-dependent individuals.[24] |
Experimental Protocols
Replicating historical studies requires an understanding of the methodologies available at the time. While the specific protocols from the original this compound studies by Cohnheim & Modrakowski and Schapiro are not fully accessible, this section outlines the principles of relevant experimental methods.
Opioid Receptor Binding Assays (Historical and Modern)
-
Principle: To determine the affinity of a ligand (e.g., an opioid) for its receptor.
-
Historical Approach (Inferred): Early studies likely used bioassays on isolated tissues (e.g., guinea pig ileum) where the contractile response to a stimulant would be inhibited by an opioid. The concentration of the opioid required to produce a certain level of inhibition would be a measure of its potency, indirectly reflecting its receptor affinity.
-
Modern Approach (Radioligand Binding Assay):
-
Preparation of Receptor Source: Cell membranes containing the opioid receptor of interest are isolated from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-naloxone) that binds to the opioid receptor.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., morphine, fentanyl) are added to compete with the radiolabeled ligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibitor constant) is then calculated from the IC₅₀ value, providing a measure of the binding affinity.[25]
-
Assessment of Analgesic Efficacy (Historical and Modern)
-
Principle: To measure the pain-relieving effects of a drug.
-
Historical Animal Models:
-
Tail-flick test: A noxious heat stimulus is applied to the tail of a rodent, and the latency to flick the tail away is measured. An increase in latency indicates analgesia.
-
Hot plate test: A rodent is placed on a heated surface, and the latency to lick its paws or jump is measured. An increased latency suggests an analgesic effect.
-
-
Modern Human Experimental Pain Models:
-
Cold pressor test: Subjects immerse their hand in cold water, and pain tolerance and threshold are measured.
-
Electrical stimulation: Controlled electrical stimuli are delivered to a nerve or muscle, and the pain threshold and tolerance are determined.
-
Quantitative Sensory Testing (QST): A battery of tests to assess the perception of various sensory stimuli (e.g., thermal, mechanical) to characterize the sensory profile and the effect of analgesics.[26]
-
Visualizations
Opioid Receptor Signaling Pathway
References
- 1. Oxycodone - Wikipedia [en.wikipedia.org]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effectiveness of fentanyl versus morphine for severe postoperative pain management. A randomized, double blind, clinical trial [scielo.org.co]
- 4. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effectiveness of fentanyl versus morphine for severe postoperative pain management. A randomized, double blind, clinical trial | Colombian Journal of Anesthesiology [elsevier.es]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Oxycodone: A Current Perspective on Its Pharmacology, Abuse, and Pharmacotherapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. oregonpainguidance.org [oregonpainguidance.org]
- 16. ccjm.org [ccjm.org]
- 17. Fentanyl drug profile | www.euda.europa.eu [euda.europa.eu]
- 18. Effectiveness and Safety of Fentanyl Compared with Morphine for Out-of-Hospital Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICI Journals Master List [journals.indexcopernicus.com]
- 20. Buprenorphine Dosage and Urine Quantitative Buprenorphine, Norbuprenorphine, and Creatinine Levels in an Office-Based Opioid Treatment Program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. anrclinic.com [anrclinic.com]
- 22. Comparison of analgesic effect of oxycodone and morphine on patients with moderate and advanced cancer pain: a meta-analysis | springermedizin.de [springermedizin.de]
- 23. Buprenorphine for Chronic Pain: A Safer Alternative to Traditional Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacology of medicines available for the treatment of opioid dependence - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Different effects of morphine and oxycodone in experimentally evoked hyperalgesia: a human translational study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different opium alkaloid preparations
A Comparative Analysis of Major Opium Alkaloid Preparations: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the three primary phenanthrene (B1679779) alkaloids derived from Papaver somniferum: morphine, codeine, and thebaine. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of their analgesic efficacy, pharmacokinetic profiles, side-effect profiles, and abuse liability, supported by experimental data and methodologies.
Comparative Analgesic Efficacy
The analgesic properties of opium alkaloids are primarily mediated by their interaction with the µ-opioid receptor (MOR) in the central nervous system.[1] Morphine is a potent MOR agonist, while codeine is a prodrug that exerts its analgesic effect after being metabolized to morphine.[2][3] Thebaine has minimal analgesic activity and primarily serves as a precursor for the synthesis of other opioids like oxycodone.[3]
Table 1: Comparative Analgesic Potency of Morphine and Codeine
| Alkaloid | Relative Potency (Oral, to Morphine) | ED50 (s.c. in mice, tail-flick test) | Duration of Action (hours) |
| Morphine | 1 | ~5-10 mg/kg | 3-7 |
| Codeine | 0.1 - 0.15 | ~30-60 mg/kg | 4-6 |
| Thebaine | Negligible | Not applicable | Not applicable |
Pharmacokinetic Profiles
The clinical utility and side-effect profiles of opium alkaloids are significantly influenced by their pharmacokinetic properties. A key differentiator is the oral bioavailability, where codeine surpasses morphine due to less extensive first-pass metabolism.[3]
Table 2: Comparative Pharmacokinetics of Morphine and Codeine
| Parameter | Morphine | Codeine |
| Oral Bioavailability | 15-50% | ~90% |
| Metabolism | Primarily hepatic glucuronidation (UGT2B7) to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). | Hepatic metabolism via CYP2D6 to morphine (~10%), CYP3A4 to norcodeine, and UGT2B7 to codeine-6-glucuronide.[9] |
| Active Metabolites | Morphine-6-glucuronide (potent analgesic) | Morphine |
| Half-life | 2-3 hours | 3-4 hours |
| Protein Binding | 30-35% | 7-25% |
Comparative Side-Effect Profiles
The adverse effects of opium alkaloids are also primarily mediated by the µ-opioid receptor and are a major limiting factor in their clinical use. These include respiratory depression, constipation, sedation, and nausea.[8]
Table 3: Comparison of Common Side Effects
| Side Effect | Morphine | Codeine |
| Respiratory Depression | Significant, dose-dependent. A major risk in overdose. | Less potent than morphine, but can still cause significant respiratory depression, especially in ultra-rapid metabolizers of CYP2D6. |
| Constipation | Very common and often severe due to potent effects on gut motility.[11] | Common, but generally less severe than with morphine at equianalgesic doses. |
| Nausea and Vomiting | Common, particularly at the initiation of therapy. | Also common, with a similar incidence to morphine at equianalgesic doses. |
| Sedation | Common, dose-dependent. | Common, contributes to its use as an antitussive. |
Abuse Liability
The potential for abuse and addiction is a critical consideration for opioid analgesics. Both morphine and codeine are scheduled controlled substances due to their high potential for abuse.[10] Studies comparing the subjective effects and reinforcing properties of opioids indicate that while both have significant abuse liability, there can be differences in their profiles.[12][13]
Table 4: Comparative Abuse Liability
| Alkaloid | CSA Schedule (US) | Abuse Potential |
| Morphine | II | High. It is a primary drug of abuse and serves as a benchmark for comparing the abuse potential of other opioids.[10][13] |
| Codeine | II (as a single agent), III or V (in combination products) | High. Often considered to have a lower abuse potential than morphine, but this is debated. Its conversion to morphine is a key factor in its reinforcing effects.[2][8] |
| Thebaine | II | Low. It does not produce the euphoric effects associated with morphine and codeine and can cause convulsions at higher doses. |
Signaling Pathways
Opioid alkaloids exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the µ-opioid receptor. This binding initiates two main intracellular signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects and the development of tolerance.[14][15][16]
Experimental Protocols
Assessment of Analgesic Efficacy: Hot-Plate Test
The hot-plate test is a widely used method to evaluate the analgesic effects of substances by measuring the reaction time of an animal to a thermal stimulus.[17][18][19]
Protocol:
-
Apparatus: A heated plate with a controllable temperature, typically set to 52-55°C, enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping).
-
The test substance (e.g., morphine, codeine) or a vehicle control is administered to the animal.
-
At predetermined time intervals after administration, the animal is placed back on the hot plate, and the latency to the nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The increase in latency to the nociceptive response after drug administration compared to the baseline is calculated as a measure of analgesia. The data can be used to determine the dose-response relationship and the ED50 of the compound.
Assessment of Opioid-Induced Constipation: Colonic Propulsion Assay
This assay measures the effect of opioids on gastrointestinal motility by determining the time it takes for a bead to be expelled from the distal colon.[20]
Protocol:
-
Animals: Mice or rats are typically used.
-
Procedure:
-
The test substance (e.g., morphine) or a vehicle control is administered to the animals.
-
At the time of expected peak effect, a small glass bead (e.g., 3 mm) is inserted into the distal colon via the anus.
-
The animals are then placed in individual cages, and the time to bead expulsion is recorded.
-
A cut-off time (e.g., 30-60 minutes) is set.
-
-
Data Analysis: An increase in the latency to expel the bead in the drug-treated group compared to the control group indicates constipation.
Assessment of Opioid-Induced Respiratory Depression: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method for measuring respiratory parameters in conscious, unrestrained animals.[21][22]
Protocol:
-
Apparatus: A whole-body plethysmography chamber that measures changes in pressure caused by the animal's breathing.
-
Procedure:
-
The animal is placed in the chamber and allowed to acclimate.
-
Baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) are recorded.
-
The test opioid is administered.
-
Respiratory parameters are continuously monitored for a set period after administration.
-
-
Data Analysis: A decrease in respiratory rate and/or minute ventilation in the drug-treated group compared to baseline or a control group indicates respiratory depression.
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. Codeine - Wikipedia [en.wikipedia.org]
- 3. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Equianalgesic - Wikipedia [en.wikipedia.org]
- 6. Dose equivalents and changing opioids | Faculty of Pain Medicine [fpm.ac.uk]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. droracle.ai [droracle.ai]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Codeine vs Morphine Comparison - Drugs.com [drugs.com]
- 11. Opioid-induced constipation: a narrative review of therapeutic options in clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Likeability and Abuse Liability of Commonly Prescribed Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abuse liability of prescription opioids compared to heroin in morphine-maintained heroin abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. scireq.com [scireq.com]
- 22. Understanding and Countering Opioid-induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Pantopon Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for validating the purity of synthesized components of Pantopon, a mixture of opium alkaloids. The primary components of this compound include Morphine, Codeine, Thebaine, Noscapine (also known as Narcotine), and Papaverine, all as hydrochloride salts in their naturally occurring proportions.[1] Ensuring the purity of these synthesized alkaloids is critical for safety, efficacy, and regulatory compliance in pharmaceutical development.
This document outlines key analytical techniques, presenting their comparative performance based on experimental data from established scientific literature. Detailed experimental protocols and visual workflows are provided to aid in the selection and implementation of the most suitable validation methods.
Comparative Analysis of Analytical Techniques
The two most prevalent and robust methods for the analysis of opium alkaloids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Each technique offers distinct advantages and considerations for the purity validation of this compound components.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Analytes | Broad range of non-volatile and thermally labile compounds, making it ideal for the direct analysis of alkaloid salts. | Volatile and thermally stable compounds. Derivatization is often required for polar analytes like morphine to increase volatility.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization (e.g., silylation) to improve volatility and thermal stability of the alkaloids, particularly morphine.[4][5] |
| Selectivity & Sensitivity | High selectivity and sensitivity, particularly with modern detectors like Diode Array Detectors (DAD) or Mass Spectrometers (LC-MS).[6][7] | Excellent selectivity and sensitivity, providing structural information for definitive identification of impurities.[5][8] |
| Quantification | Excellent for quantification with high precision and accuracy.[9] | Reliable for quantification, especially when using isotopically labeled internal standards.[5] |
| Speed | Analysis times can be optimized, with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems offering rapid separations.[10] | Run times can be longer due to the time required for temperature programming of the GC oven. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial capital investment. |
| Limitations | Peak tailing can be an issue for basic compounds like alkaloids, requiring careful method development (e.g., use of buffered mobile phases or base-deactivated columns).[11] | The need for derivatization can introduce additional steps and potential for error. The high temperatures in the GC inlet can cause degradation of thermally labile compounds like thebaine. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Component Analysis
This protocol is a generalized procedure based on common practices for the separation of opium alkaloids.[9][11]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A base-deactivated column is recommended to improve peak shape.[11]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar alkaloids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: DAD detection at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to capture the different absorption maxima of the alkaloids. For LC-MS, electrospray ionization (ESI) in positive mode is commonly used.[12]
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound component standard or sample in the mobile phase starting condition or a suitable solvent like methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected components.
-
Identification of known impurities can be achieved by comparing their retention times and UV spectra with those of reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Component Analysis
This protocol outlines a general procedure for the GC-MS analysis of opium alkaloids, often requiring derivatization.[5]
1. Instrumentation:
-
GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the alkaloids. For example, starting at 150 °C, holding for 1 minute, then ramping up to 300 °C at a rate of 10-15 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.[3]
3. Sample Preparation (with Derivatization):
-
Accurately weigh the synthesized this compound component.
-
Dissolve the sample in a suitable organic solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization.
-
Inject an aliquot of the derivatized solution into the GC-MS.
4. Data Analysis:
-
Purity is assessed by the relative area percentage of the main component's peak.
-
The mass spectra of any impurity peaks can be compared to spectral libraries (e.g., NIST, Wiley) for tentative identification. Confirmation is done using reference standards.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of the primary active component, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique [mdpi.com]
- 4. unodc.org [unodc.org]
- 5. Distinction among eight opiate drugs in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Validated Method for the Determination of Six Opium Alkaloids in Poppy Seed-Containing Bakery Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry after Magnetic Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of Opium Alkaloid Content in Poppy Seeds Using Liquid Chromatography Coupled with a Mass Spectrometer with a Time-of-Flight Analyzer (UPLC-TOF-HRMS) [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Head-to-head comparison of Pantopon and synthetic opioids
An Objective Head-to-Head Comparison of Pantopon and Synthetic Opioids for Researchers
Introduction: A Tale of Two Opioid Classes
In the landscape of analgesic research and development, a deep understanding of opioid pharmacology is paramount. This guide provides a head-to-head comparison between this compound, a formulation derived from natural opium alkaloids, and synthetic opioids, a class of laboratory-synthesized compounds. This compound, also known as Opium Alkaloids Hydrochlorides, is a preparation containing all the alkaloids from opium in their natural proportions, formulated as hydrochloride salts.[1][2] Its primary active component is morphine. In contrast, synthetic opioids are substances synthesized in a laboratory that act on the same brain targets as natural opioids.[3] This class includes well-known compounds like fentanyl and its analogs, which have distinct pharmacological profiles compared to their natural counterparts.[3][4]
This comparison will delve into their mechanisms of action, present comparative experimental data on potency and efficacy, detail the underlying experimental protocols, and provide visualizations to clarify complex pathways and relationships.
Mechanism of Action: A Shared Target, Divergent Effects
Both this compound (through its constituent alkaloids) and synthetic opioids exert their effects by acting on opioid receptors, which are G-protein coupled receptors found in the central and peripheral nervous systems.[4][5][6] The three main classes of these receptors are mu (μ), delta (δ), and kappa (κ).[5][7]
The analgesic and euphoric effects of most clinically relevant opioids, including morphine (the main component of this compound) and fentanyl, are primarily mediated through agonism at the mu-opioid receptor (MOR).[4][8] Upon binding, the agonist triggers a conformational change in the receptor, leading to the inhibition of the enzyme adenylate cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade also leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the neuron and a reduction in neurotransmitter release.[5] This presynaptic inhibition of pain-signaling neurotransmitters is a key mechanism for analgesia.[5][7]
While the general mechanism is shared, the specific binding affinities, receptor activation potencies, and downstream signaling can vary significantly between the mixed alkaloids in this compound and various synthetic opioids, leading to differences in their therapeutic windows and side-effect profiles.
Caption: General signaling cascade following mu-opioid receptor activation.
Comparative Pharmacological Data
Direct comparative studies on the branded mixture this compound are limited in modern literature. Therefore, for the purpose of quantitative comparison, data for morphine, the principal and most potent analgesic alkaloid in this compound[1][2], is used as a proxy. The following tables summarize in vitro and in vivo data from studies comparing morphine with various synthetic opioids.
Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Potency
This table presents data on the binding affinity (Ki) at the mu-opioid receptor (MOR) and the functional potency (EC50) from cAMP accumulation assays. Lower values indicate higher affinity and potency, respectively.
| Compound | Class | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC50, nM) |
| Morphine | Natural Alkaloid | 5.2 | 30.7 |
| Fentanyl | Phenylpiperidine | 2.0 | 11.6 |
| Isotonitazene | Benzimidazole | 1.1 | 0.28 |
| Brorphine | Phenylpiperidine | 1.0 | 3.3 |
| U-47700 | Phenylaminocyclohexane | 5.3 | 29.5 |
Data sourced from comparative neuropharmacology studies.[8][9]
Table 2: In Vivo Analgesic Potency and Side-Effect Profile
This table shows the dose required to produce a 50% maximal effect (ED50) in a hot plate test for analgesia (antinociception) and a catalepsy test, a common measure of opioid-induced motor rigidity in rodents. Lower values indicate higher potency.
| Compound | Class | Antinociception (ED50, mg/kg) | Catalepsy (ED50, mg/kg) |
| Morphine | Natural Alkaloid | 3.2 | 19.1 |
| Fentanyl | Phenylpiperidine | 0.03 | 0.16 |
| Isotonitazene | Benzimidazole | 0.007 | 0.02 |
| Brorphine | Phenylpiperidine | 0.35 | 0.58 |
| U-47700 | Phenylaminocyclohexane | 0.81 | 1.5 |
Data sourced from in vivo studies in rats.[8][9]
Caption: Logical relationship between natural and synthetic opioids.
Experimental Protocols
The data presented above are derived from standardized preclinical assays designed to characterize the pharmacological properties of opioid compounds.
Protocol 1: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the mu-opioid receptor.
-
Methodology:
-
Tissue Preparation: Whole brains from male Sprague-Dawley rats are homogenized in a buffered solution. The homogenate is centrifuged to isolate the cell membrane fraction, which contains the opioid receptors.
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (e.g., morphine, fentanyl).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]
-
Protocol 2: In Vitro cAMP Functional Assay
-
Objective: To measure the functional potency (EC50) and efficacy of a compound as an agonist at the mu-opioid receptor.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor are cultured.
-
Assay Procedure: The cells are incubated with the adenylyl cyclase activator, forskolin, to stimulate cAMP production. Concurrently, varying concentrations of the test opioid are added.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured. Dose-response curves are generated, and the EC50 value (the concentration producing 50% of the maximal inhibitory effect) is calculated.[8][9]
-
Protocol 3: In Vivo Hot Plate Antinociception Assay
-
Objective: To assess the analgesic (pain-relieving) potency of an opioid in an animal model.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure: Each rat is placed on a metal surface maintained at a constant noxious temperature (e.g., 52-55°C). The latency for the rat to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Drug Administration: The test compound is administered (e.g., subcutaneously), and the hot plate latency is measured at set time points after administration.
-
Data Analysis: The data are often converted to a percentage of the maximum possible effect (%MPE). Dose-response curves are constructed to determine the ED50, the dose required to produce 50% of the maximal analgesic effect.[8][9]
-
Caption: Workflow for preclinical comparison of opioid compounds.
Conclusion
The comparison between this compound and synthetic opioids highlights a fundamental trade-off in analgesic development. This compound, represented by its principal component morphine, is a natural formulation that has been a cornerstone of pain management for decades. Its pharmacology is well-understood, but its potency is significantly lower than many modern synthetic opioids.
Synthetic opioids, such as fentanyl and the emerging class of nitazenes, demonstrate exceptionally high affinity and potency at the mu-opioid receptor, as evidenced by nanomolar and even picomolar functional potencies and low-microgram-per-kilogram analgesic efficacy in vivo.[8] This high potency can be advantageous for managing severe pain but also contributes to a narrower therapeutic index and a significantly increased risk of life-threatening side effects like respiratory depression and motor impairment (catalepsy). The data clearly show that as in vitro functional potency increases, the in vivo dose required for both analgesia and side effects decreases dramatically, underscoring the critical need for careful dose titration and monitoring with these powerful compounds. For researchers and drug developers, understanding these quantitative differences is crucial for designing novel analgesics with improved safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. dea.gov [dea.gov]
- 4. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Opioid - Wikipedia [en.wikipedia.org]
- 7. nursingcenter.com [nursingcenter.com]
- 8. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irp.nida.nih.gov [irp.nida.nih.gov]
A Comparative Analysis of Opioid Receptor Agonists: Morphine vs. Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of two prominent opioid receptor agonists: morphine, the primary active component of Pantopon, and buprenorphine. The data presented herein is intended to offer a clear, objective comparison to aid in research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of morphine and buprenorphine, focusing on their interaction with the mu-opioid receptor (MOR), a primary target for analgesic and addictive effects.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Description |
| Morphine | µ (mu) | ~1-10 | High affinity, full agonist. The prototypical opioid analgesic. |
| Buprenorphine | µ (mu) | ~0.1-1 | Very high affinity, partial agonist.[1] Its high affinity allows it to displace other opioids like morphine from the receptor.[1] |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding Assay)
| Compound | Efficacy at MOR | EC₅₀ (nM) | Description |
| Morphine | Full Agonist | ~10-100 | Elicits a maximal response from the mu-opioid receptor. |
| Buprenorphine | Partial Agonist | ~1-10 | Produces a submaximal response, even at saturating concentrations.[1][2] It can act as an antagonist in the presence of a full agonist. |
EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 3: In Vivo Analgesic Effect (Tail-Flick Test in Rodents)
| Compound | Analgesic Effect | Duration of Action |
| Morphine | High | 2-3 hours |
| Buprenorphine | Intermediate | 3-8 hours |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., CHO or HEK293) stably expressing the human mu-opioid receptor.[3]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled ligand with high affinity for the mu-opioid receptor (e.g., [³H]DAMGO).[3]
-
The cell membrane preparation.
-
Varying concentrations of the unlabeled test compound (the "competitor").
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activation of G proteins coupled to the mu-opioid receptor by an agonist.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the mu-opioid receptor are used.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
Varying concentrations of the test agonist.
-
Membrane suspension.
-
GDP (guanosine diphosphate).
-
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[4]
-
Incubation: The plate is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits of the G proteins.
-
Termination and Filtration: The assay is terminated by rapid filtration to separate bound from unbound [³⁵S]GTPγS.[4]
-
Detection: The amount of [³⁵S]GTPγS bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate dose-response curves and determine the EC₅₀ and Eₘₐₓ (maximal effect) of the agonist.
Tail-Flick Test
Objective: To assess the analgesic effect of a compound in rodents.
Methodology:
-
Acclimation: Animals (typically mice or rats) are acclimated to the testing apparatus.[5][6]
-
Baseline Measurement: The baseline latency for the animal to flick its tail away from a radiant heat source is measured.[7]
-
Drug Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-treatment Measurements: At various time points after drug administration, the tail-flick latency is measured again.[7]
-
Data Analysis: The increase in tail-flick latency compared to baseline is calculated as a measure of analgesia. The duration of the analgesic effect is also determined.
Mandatory Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor (MOR) signaling cascade upon agonist binding.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
References
- 1. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 2. Pharmacology of medicines available for the treatment of opioid dependence - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. diacomp.org [diacomp.org]
- 7. web.mousephenotype.org [web.mousephenotype.org]
Independent Verification of Pantopon's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pantopon's (also known as Papaveretum) mechanism of action with other opioid analgesics, supported by experimental data. This compound is a preparation of opium alkaloids, with its primary active constituent being morphine, which accounts for approximately 50% of its alkaloidal content. Its pharmacological effects are therefore predominantly those of morphine.
Mechanism of Action: Opioid Receptor Agonism
This compound, through its primary component morphine, exerts its analgesic effects by acting as an agonist, primarily at the μ (mu)-opioid receptor, and to a lesser extent at the δ (delta) and κ (kappa)-opioid receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[3]
Activation of the μ-opioid receptor by morphine leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of the release of nociceptive neurotransmitters, such as substance P and glutamate, from presynaptic terminals and hyperpolarization of postsynaptic neurons, thus dampening the transmission of pain signals.[1]
The other alkaloids present in this compound, including codeine, papaverine, and thebaine, contribute to its overall pharmacological profile. Codeine is a prodrug that is metabolized to morphine, thereby contributing to the analgesic effect.[1] Papaverine is a smooth muscle relaxant and does not have significant analgesic activity.[2] Thebaine has stimulatory effects and is a precursor for the synthesis of other opioids; its direct contribution to the analgesic effect of this compound is minimal and can be convulsive at high doses.[4]
Comparative Performance: Data from Independent Studies
The performance of this compound and its primary active component, morphine, has been compared with other opioids in various studies. Key comparative metrics include receptor binding affinity (Ki), a measure of how tightly a drug binds to a receptor, and clinical analgesic efficacy.
Opioid Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values in nM) of the main opioid alkaloids in this compound and other commonly used opioids for the μ, δ, and κ opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Morphine (Primary component of this compound) | 1.2 - 4.37[5][6] | ~1000[6] | ~300[6] |
| Codeine | >100[7] | - | - |
| Thebaine | 2.75 (for (+)-thebaine)[8] | 1.02 (for (-)-thebaine)[8] | - |
| Fentanyl | 1.1 - 2.5[7] | - | - |
| Hydromorphone | 0.6[5] | - | - |
| Oxycodone | 15 - 40[7] | - | - |
Clinical Analgesic Efficacy: Patient-Controlled Analgesia (PCA)
A clinical audit compared the effectiveness of a Papaveretum-promethazine combination with a morphine-ondansetron combination for postoperative patient-controlled analgesia (PCA).[9]
| Outcome Measure | Papaveretum-Promethazine Group (n=100) | Morphine-Ondansetron Group (n=100) | p-value |
| Median Pain Score (0-10 scale) at 24h | 0 | 2 | < 0.001 |
| Sedation Scores | Identical | Identical | - |
| Side Effects (pruritus, emesis) | Few and similar | Few and similar | - |
| Use of Breakthrough Analgesia | Similar | Similar | - |
This study suggests that the Papaveretum combination provided significantly better pain relief at 24 hours post-operation compared to the morphine combination in this specific clinical setting.[9]
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound to opioid receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the human μ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Test compounds (e.g., morphine, codeine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patient-Controlled Analgesia (PCA) Clinical Trial Protocol
This protocol outlines a typical design for a clinical trial comparing the analgesic efficacy of two intravenous opioids.
Objective: To compare the analgesic efficacy and side effects of this compound versus a comparator opioid (e.g., morphine) administered via PCA for postoperative pain.
Study Design: A randomized, double-blind, controlled clinical trial.
Participants: Adult patients scheduled for a specific type of surgery known to cause moderate to severe postoperative pain.
Procedure:
-
Randomization: Randomly assign patients to receive either this compound or the comparator opioid via a PCA pump.
-
PCA Pump Programming: Program the PCA pumps with standardized settings for the initial loading dose, demand dose, lockout interval, and background infusion rate (if any).
-
Pain Assessment: Assess pain intensity at regular intervals (e.g., every 4 hours for the first 24 hours) using a validated pain scale (e.g., Visual Analog Scale or Numeric Rating Scale).
-
Data Collection: Record the total amount of analgesic consumed, the number of demand doses, and any side effects (e.g., nausea, vomiting, sedation, respiratory depression).
-
Statistical Analysis: Compare the pain scores, analgesic consumption, and incidence of side effects between the two groups using appropriate statistical tests.
Visualizations
Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling pathway.
Experimental Workflow for Opioid Receptor Binding Assay
References
- 1. Comparative qualitative and quantitative determination of alkaloids in narcotic and condiment Papaver somniferum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thebaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Thebaine - Wikipedia [en.wikipedia.org]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Stereoselective mu- and delta-opioid receptor-related antinociception and binding with (+)-thebaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activity of thebaine-derived mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pantopon: A Guide for Laboratory Professionals
For Immediate Implementation: Adherence to U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations is mandatory for the disposal of Pantopon, a Schedule II controlled substance. This guide provides essential, step-by-step procedures to ensure safety, compliance, and environmental protection in research and drug development settings.
This compound, a preparation of opium alkaloids also known as Opium Alkaloids Hydrochlorides, is classified as a narcotic and a Schedule II controlled substance under federal regulations.[1][2][3][4][5] Its principal components include morphine, codeine, and thebaine, all of which are regulated under the Controlled Substances Act.[2][4][6] Improper disposal of this compound poses significant risks of diversion, environmental contamination, and harm to human health.
This document outlines the approved procedures for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with all relevant regulations.
Key Disposal Principles for this compound
Due to its classification as a Schedule II controlled substance, the disposal of this compound is strictly regulated by the DEA. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be used as a controlled substance.
There are two main categories of this compound waste in a laboratory setting, each with distinct disposal requirements:
-
Inventory: This refers to any unused, expired, or unwanted this compound that is part of the laboratory's registered stock.
-
Wastage: This includes residual amounts of this compound remaining after administration or use in an experimental protocol (e.g., in a syringe or vial).
Operational Plan for this compound Disposal
The following step-by-step process must be followed for the disposal of this compound.
Step 1: Segregation and Secure Storage of this compound Waste
-
Immediately segregate all expired, unused, or waste this compound from active inventory.
-
Clearly label the waste container as "this compound for Disposal - Schedule II."
-
Store the segregated waste in a securely locked, substantially constructed cabinet or safe, compliant with DEA regulations for the storage of Schedule II controlled substances.
-
Maintain a detailed log of all this compound waste, including the date, quantity, form, and reason for disposal. This log must be available for DEA audits.
Step 2: Disposal of this compound Inventory
The disposal of this compound inventory must be handled by a DEA-registered reverse distributor.
-
Engage a DEA-Registered Reverse Distributor: Laboratories must contract with a reverse distributor authorized to handle Schedule II controlled substances.
-
Complete Required Documentation:
-
The reverse distributor will issue a DEA Form 222 (Official Order Form for Schedule I and II Controlled Substances) to the laboratory for the transfer of this compound.
-
The laboratory must maintain a copy of the DEA Form 222 for its records.
-
-
Secure Transfer: The this compound inventory must be securely packaged and transferred to the reverse distributor in accordance with all applicable transportation regulations.
-
Confirmation of Destruction: The reverse distributor is responsible for the proper destruction of the this compound and will provide the laboratory with a DEA Form 41 (Registrants Inventory of Drugs Surrendered) as proof of destruction. This form must be retained by the laboratory.
Step 3: Management of this compound Wastage
While the DEA does not mandate that wastage be rendered non-retrievable, it is strongly recommended to implement security controls to prevent diversion.
-
On-site Neutralization: For liquid wastage, commercially available controlled substance waste management systems (e.g., chemical digestion kits) can be used to neutralize the this compound. These systems typically contain activated carbon or other chemicals that adsorb and denature the active pharmaceutical ingredients.
-
Record Keeping: Meticulously document the disposal of this compound wastage in a dedicated log. This should include the date, time, volume, and the signature of the individual who performed the disposal, as well as a witness if required by institutional policy.
Quantitative Data Summary
While specific quantitative limits for disposal are not typically defined, the following table summarizes key regulatory and practical data points.
| Data Point | Description | Source/Regulation |
| DEA Schedule | II | 21 CFR Part 1308 |
| Disposal Method for Inventory | DEA-Registered Reverse Distributor | 21 CFR Part 1317 |
| Required Form for Inventory Transfer | DEA Form 222 | 21 CFR Part 1305 |
| Proof of Destruction Form | DEA Form 41 | 21 CFR Part 1317 |
| Disposal Standard | Non-retrievable | 21 CFR 1300.05 |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. All research activities involving this compound must be conducted under a DEA-approved protocol and in accordance with institutional guidelines.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a guide and does not supersede federal or institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) department and ensure compliance with the most current DEA and EPA regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. Opium (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 5. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 6. This compound | C55H64Cl3N3O10 | CID 56841906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Pantopon
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of all laboratory materials is paramount. This document provides essential, immediate safety and logistical information for the handling of Pantopon, a preparation of opium alkaloids. Adherence to these procedures is critical for personnel safety and regulatory compliance.
This compound is a mixture of opium alkaloids, primarily composed of morphine hydrochloride and codeine hydrochloride, and is classified as a controlled substance. Therefore, all handling, storage, and disposal procedures must comply with the regulations set forth by the Drug Enforcement Administration (DEA) and institutional environmental health and safety (EHS) protocols.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile gloves.[1][2][3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[2] |
| Body Protection | Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[4] |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified safety goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashes.[3][4][5] | Protects eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling powders outside of a containment system or when there is a risk of aerosolization.[1][3][4] | Prevents inhalation of airborne particles. A respiratory protection program, including fit-testing, is necessary.[4] |
Occupational Exposure Limits
While there is no specific Occupational Exposure Limit (OEL) for this compound as a mixture, the OELs for its primary components should be observed.
| Component | OSHA PEL (8-hour TWA) | ACGIH TLV (8-hour TWA) | NIOSH REL (10-hour TWA) |
| Morphine | Not established | Not established | Not established |
| Codeine | Not established | Not established | Not established |
Note: In the absence of established OELs, it is crucial to handle this compound with the highest level of precaution, utilizing engineering controls and PPE to minimize any potential exposure.
Operational Plan: Step-by-Step Handling Procedures
A clear and followed operational plan is essential for the safe handling of this compound in a laboratory setting.
-
Training and Authorization:
-
All personnel must receive training on the hazards of opioids, safe handling procedures, spill response, and proper disposal methods.[6]
-
Only authorized personnel should have access to this compound.
-
-
Designated Work Area:
-
Designate a specific area for handling this compound, away from high-traffic areas.
-
The work area should be clearly marked with a warning sign indicating the presence of a potent opioid.
-
-
Engineering Controls:
-
All manipulations of powdered this compound or solutions that could generate aerosols must be conducted in a certified chemical fume hood or a glove box.[1]
-
Ensure the fume hood has a face velocity that meets institutional and regulatory standards.
-
-
Personal Protective Equipment (PPE) Donning:
-
Before entering the designated work area, don all required PPE as outlined in the table above.
-
-
Handling Procedures:
-
When weighing powdered this compound, use a containment balance enclosure within the fume hood if available.
-
For preparing solutions, use a closed-system transfer device (CSTD) whenever possible to minimize the risk of spills and aerosol generation.
-
Handle all containers of this compound with care to prevent breakage or spills.
-
-
Decontamination:
-
After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Wipe down the work surface in the fume hood.
-
-
PPE Doffing and Hand Washing:
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Dispose of single-use PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water immediately after removing gloves.[2]
-
-
Storage:
-
Store this compound in a securely locked, dedicated safe or cabinet, accessible only to authorized personnel, in accordance with DEA regulations for Schedule II controlled substances.
-
Operational Workflow Diagram
References
- 1. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. media.allergan.com [media.allergan.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
